molecular formula C6H3BrN2O4 B145926 1-Bromo-2,4-dinitrobenzene CAS No. 584-48-5

1-Bromo-2,4-dinitrobenzene

カタログ番号: B145926
CAS番号: 584-48-5
分子量: 247 g/mol
InChIキー: PBOPJYORIDJAFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Bromo-2,4-dinitrobenzene is an intermediate in the synthesis of dinitrophenylhydrazone (DNPH) derivatives of an aliphatic aldehyde found in mainstream cigarette smoke.>2,4-dinitrobromobenzene is an organobromine compound that is bromobenzene substituted at C-2 and -4 with nitro groups. It is an organobromine compound and a C-nitro compound.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-bromo-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
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InChI Key

PBOPJYORIDJAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060403
Record name Benzene, 1-bromo-2,4-dinitro-
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Molecular Weight

247.00 g/mol
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Physical Description

Yellow powder; [Aldrich MSDS]
Record name 1-Bromo-2,4-dinitrobenzene
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CAS No.

584-48-5
Record name 1-Bromo-2,4-dinitrobenzene
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Record name 1-BROMO-2,4-DINITROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,4-dinitrobenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Bromo-2,4-dinitrobenzene. It is an essential resource for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work. This document details the physicochemical characteristics, structural features, and key chemical reactions of this compound. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and its application in biochemical assays, alongside visual representations of its structure and reaction mechanisms to facilitate a deeper understanding.

Introduction

This compound, with the CAS number 584-48-5, is a yellow crystalline solid that serves as a vital intermediate in various chemical syntheses.[1] Its unique structure, featuring a benzene (B151609) ring substituted with a bromine atom and two electron-withdrawing nitro groups, imparts significant reactivity, making it a valuable tool in organic chemistry.[2][3] The strategic placement of these functional groups renders the compound highly susceptible to nucleophilic aromatic substitution reactions, a characteristic widely exploited in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Beyond its role as a synthetic building block, this compound is also employed as a substrate in crucial biochemical assays, such as protein determination and the measurement of glutathione (B108866) S-transferase (GST) activity.[1][2]

Chemical Structure

The structure of this compound is characterized by a benzene ring where a bromine atom is located at position 1, and two nitro groups (NO₂) are situated at positions 2 and 4.[4] This arrangement is critical to its chemical behavior. The IUPAC name for this compound is this compound.[4]

// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.25!"]; C4 [label="C", pos="0.81,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0!"];

// Define nodes for the substituents Br [label="Br", pos="0,3!"]; N2 [label="N", pos="-2.6,0!"]; O2_1 [label="O", pos="-3.4,0.75!"]; O2_2 [label="O", pos="-3.4,-0.75!"]; N4 [label="N", pos="1.62,-3.75!"]; O4_1 [label="O", pos="2.43,-4.5!"]; O4_2 [label="O", pos="0.81,-4.5!"]; H3 [label="H", pos="-1.62,-3!"]; H5 [label="H", pos="2.6,-0.75!"]; H6 [label="H", pos="0,-0.75!"];

// Draw the benzene ring with alternating double bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C2 -- C6 [style=double];

// Draw the substituents C1 -- Br; C2 -- N2; N2 -- O2_1 [style=double]; N2 -- O2_2; C4 -- N4; N4 -- O4_1 [style=double]; N4 -- O4_2; C3 -- H3; C5 -- H5; C6 -- H6; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₃BrN₂O₄[5]
Molecular Weight 247.00 g/mol [4][6]
Appearance Yellow crystalline solid/powder[1][4]
Melting Point 71-73 °C[1][6]
Boiling Point 288 °C[7]
Density 1.91 g/cm³[8]
Solubility Insoluble in water; slightly soluble in ethanol (B145695) and methanol; soluble in diethyl ether, chloroform.[3][8][9][10]
Vapor Pressure 0.00406 mmHg at 25°C[7]
Flash Point 128 °C[7]

Reactivity and Key Reactions

The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions makes the carbon atom attached to the bromine highly electrophilic.[2][3] This electronic arrangement facilitates nucleophilic aromatic substitution (SₙAr) reactions, which is the cornerstone of this compound's utility in organic synthesis.[2][11]

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[11]

  • Addition of Nucleophile: A nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the ortho and para nitro groups.[11]

  • Elimination of Leaving Group: The bromide ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product.[11]

// Reactants Reactants [label="this compound + Nu⁻"];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products Products [label="Substituted Product + Br⁻"];

// Arrows Reactants -> Intermediate [label="Addition (Rate-determining)"]; Intermediate -> Products [label="Elimination"]; }

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocols

Synthesis of this compound via Nitration of Bromobenzene (B47551)

This protocol is adapted from the general procedure for the nitration of aromatic compounds.[12][13]

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Ice

  • Erlenmeyer flasks

  • Beakers

  • Hot plate

  • Suction filtration apparatus

  • Boiling chips

Procedure:

  • In a fume hood, carefully prepare a nitrating mixture by adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in a 50-mL Erlenmeyer flask, keeping the mixture cool in an ice bath.

  • In a separate flask, place the bromobenzene.

  • Slowly add the nitrating mixture to the bromobenzene with constant swirling, maintaining the reaction temperature between 50-60°C using a water bath.

  • After the addition is complete, continue to heat the mixture in a warm water bath for 15 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture on ice, which should induce the crystallization of the product.

  • Carefully pour the acidic mixture into a beaker containing 50 mL of cold water to precipitate the crude product fully.

  • Collect the crude this compound by suction filtration and wash it thoroughly with cold water to remove any residual acid.[12]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like ethyl ether or isopropyl ether)[1]

  • Erlenmeyer flask

  • Hot plate

  • Suction filtration apparatus

  • Filter paper

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid at the solvent's boiling point. Use a boiling chip to ensure smooth boiling.[12]

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[12]

  • To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol to remove any soluble impurities.[12]

  • Dry the crystals on filter paper. The purity can be checked by measuring the melting point.

Glutathione S-Transferase (GST) Activity Assay

This compound is used as a substrate in GST assays, where its conjugation with reduced glutathione (GSH) is monitored spectrophotometrically.[14] The following is a general protocol.

Materials:

  • This compound (CDNB) solution in ethanol

  • Reduced Glutathione (GSH) solution

  • Phosphate (B84403) buffer (pH 6.5)

  • Sample containing GST (e.g., cell lysate)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare an assay cocktail by mixing phosphate buffer (pH 6.5), CDNB solution, and GSH solution.[8]

  • Pipette the assay cocktail into cuvettes for the blank and sample measurements.

  • Incubate the cuvettes at a constant temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.[8]

  • To the blank cuvette, add the appropriate buffer and zero the spectrophotometer at 340 nm.

  • Initiate the reaction in the sample cuvettes by adding the GST-containing sample and mix immediately.

  • Measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) to determine the rate of the reaction.[8][14] The rate of increase in absorbance is directly proportional to the GST activity.[14]

// Nodes A [label="Prepare Assay Cocktail\n(Buffer, CDNB, GSH)"]; B [label="Equilibrate Cocktail\nin Cuvettes"]; C [label="Add Sample (GST)"]; D [label="Measure Absorbance at 340 nm\n(Kinetic Read)"]; E [label="Calculate GST Activity"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Figure 3: Workflow for a Glutathione S-Transferase (GST) Assay.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[15] It causes severe skin burns and eye damage.[12][15] It is also a suspected mutagen and may cause skin sensitization.[8]

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as oxidizing agents.[11]

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]

Conclusion

This compound is a highly versatile and reactive compound with significant applications in organic synthesis and biochemical research. Its well-defined chemical properties and reactivity, particularly in nucleophilic aromatic substitution reactions, make it an indispensable tool for chemists and biochemists. A thorough understanding of its characteristics, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a laboratory setting. This guide provides the foundational knowledge required for professionals working with this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Bromo-2,4-dinitrobenzene

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chemical intermediate. The information is presented to support research, development, and drug discovery applications, with a focus on structured data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is an organobromine compound characterized by a benzene (B151609) ring substituted with a bromine atom and two nitro groups.[1][2] This substitution pattern significantly influences its physical and chemical properties, rendering it a potent electrophile for nucleophilic aromatic substitution reactions.[3]

Appearance: At room temperature, this compound is a light yellow crystalline solid.[1][3][4] It may also be described as a white to yellow-green powder or crystal.[5] The distinct yellow color is attributed to the presence of the nitro groups.[3] It has a characteristic, slightly sweet smell typical of nitroaromatic compounds.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C6H3BrN2O4
Molecular Weight 247.00 g/mol
Melting Point 70-73°C
Boiling Point 288°C
Density 1.91g/cm³
Flash Point 128°C
Refractive Index 1.6100 (estimate)

Data sourced from multiple references.[5][6][7][8][9][10]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes both a nonpolar aromatic ring and polar nitro groups.[3] This leads to a varied solubility profile depending on the solvent.

  • Water : It is generally considered insoluble or only slightly soluble in water.[3][4][5][7]

  • Organic Solvents : It exhibits solubility in several organic solvents.

    • Soluble in : Diethyl ether, Chloroform.[5][7]

    • Slightly soluble in : Ethanol, Methanol, Acetone.[3][5][7]

    • Poorly soluble in : Non-polar solvents like hexane.[3]

  • Temperature Effect : The solubility in organic solvents tends to increase with a rise in temperature.[3]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. This protocol describes the use of a melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if needed)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample should be 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known (around 71-73°C), set the starting temperature to about 15-20°C below this value.

    • Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Look through the viewing lens and observe the sample.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has turned into a transparent liquid (completion of melting).

    • This provides the melting range (e.g., 71-73°C). A narrow range (less than 2°C) typically indicates a high degree of purity.

Boiling Point Determination (Distillation Method)

As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. The distillation method is standard for liquids but can be adapted for high-boiling point solids by melting them first.

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Setup: Assemble a simple distillation apparatus.

  • Sample and Boiling Chips: Place a sufficient quantity of this compound into the distillation flask and add a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Gently heat the flask. The solid will first melt and then begin to boil.

  • Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will rise and then stabilize.

  • Recording the Boiling Point: Record the stable temperature at which the liquid is actively boiling and vapor is condensing in the condenser. This temperature is the boiling point.

  • Pressure Correction: Note the atmospheric pressure. Since boiling points are pressure-dependent, for high accuracy, the observed boiling point can be corrected to the standard pressure of 760 mmHg.

Qualitative Solubility Testing

This protocol determines the solubility of a compound in various solvents, providing insights into its polarity and the types of intermolecular forces present.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Glass stirring rod

  • Solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% HCl)

Procedure:

  • Sample Preparation: Place approximately 25 mg of solid this compound (or 2-3 drops if molten) into a small test tube.

  • Solvent Addition: Add about 0.75 mL of the first solvent (e.g., water) to the test tube.

  • Mixing: Stir the mixture vigorously with a glass stirring rod for about 60 seconds.

  • Observation: Observe whether the solid dissolves completely, partially, or not at all.

    • Soluble: The solid completely disappears, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve.

  • Recording: Record the observation for the specific solvent.

  • Repeat: Use a fresh sample and a clean test tube to repeat the procedure for each of the other solvents.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for determining the primary physical properties of an unknown solid organic compound.

G Workflow for Physical Property Determination of a Solid Organic Compound start Start: Unknown Solid Sample observe_appearance Observe Physical Appearance (Color, Crystal Form) start->observe_appearance mp_determination Melting Point Determination (Capillary Method) observe_appearance->mp_determination check_purity Assess Purity (Narrow vs. Broad MP Range) mp_determination->check_purity check_purity->start If Impure, Purify and Repeat solubility_tests Qualitative Solubility Tests (Water, Organic Solvents, Aqueous Acid/Base) check_purity->solubility_tests If Pure bp_determination Boiling Point Determination (Distillation) solubility_tests->bp_determination density_measurement Density Measurement (Pycnometer or Displacement) bp_determination->density_measurement data_compilation Compile and Compare Data with Literature Values density_measurement->data_compilation end End: Compound Identification data_compilation->end

Caption: Logical workflow for determining the physical properties of an unknown solid organic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point and solubility of 1-Bromo-2,4-dinitrobenzene (CAS No: 584-48-5), a key intermediate in various chemical syntheses and biochemical assays. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its molecular formula is C₆H₃BrN₂O₄, and it has a molecular weight of approximately 247.00 g/mol .[2][3] This compound is a potent electrophile and is widely utilized in organic synthesis.[1]

The melting point of a substance is a critical indicator of its purity. For this compound, the reported melting point generally falls within the range of 70 to 73°C. Variations in the reported values can be attributed to the purity of the sample and the experimental method used for determination.

PropertyReported Value (°C)Reference
Melting Point71-73[2][3][4][5][6][7]
Melting Point70-73[8]
Melting Point70-72[9]
Melting Point86.00[1]

The solubility of this compound is influenced by the nature of the solvent and the temperature.[1] The presence of a nonpolar aromatic ring and polar nitro groups results in a complex solubility profile.[1]

Solvent TypeSolvent ExampleSolubility DescriptionReference
Polar ProticWaterInsoluble, Minimally Soluble, Partly Miscible[1][2][5][6][7][8][10]
Polar AproticAcetoneSlightly Soluble[1]
Polar ProticEthanolSlightly Soluble[1]
Non-polarHexanePoorly Soluble[1]
Moderately PolarChloroformEnhanced Solubility[1]

Generally, an increase in temperature enhances the solubility of this compound in organic solvents.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the melting point and solubility of a solid compound like this compound.

This method is based on visually observing the temperature at which the solid sample transitions to a liquid state.

Apparatus and Reagents:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound sample (finely powdered)

  • Heating medium (e.g., liquid paraffin (B1166041) or silicone oil)

  • Spatula

  • Porous plate

Procedure:

  • A small quantity of the this compound sample is placed on a porous plate and finely powdered using a spatula.[11]

  • The open end of a capillary tube is pushed into the powdered sample.[12]

  • The capillary tube is gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until the sample fills about 1-2 mm of the tube's height.[12]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12]

  • The thermometer and attached capillary tube are placed in the melting point apparatus.[11]

  • The apparatus is heated slowly and steadily, with constant stirring of the heating medium to ensure uniform temperature distribution.[12]

  • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[12]

This protocol provides a general framework for assessing the solubility of a compound in various solvents.

Apparatus and Reagents:

  • Test tubes and a test tube rack

  • Spatula

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, acetone, hexane, chloroform)

  • Vortex mixer (optional)

  • Water bath (for temperature effect assessment)

Procedure:

  • Approximately 1 mL of the chosen solvent is placed into a clean, dry test tube.

  • A small, measured amount (e.g., 10 mg) of this compound is added to the solvent.

  • The mixture is agitated, for instance by using a vortex mixer, for a set period (e.g., 1 minute) to facilitate dissolution.

  • The mixture is visually inspected to determine if the solid has dissolved completely.

  • If the solid dissolves, further small, measured amounts are added until saturation is reached (i.e., solid material remains undissolved).

  • If the solid does not dissolve, the mixture can be gently heated in a water bath to observe the effect of temperature on solubility.

  • Observations are recorded using terms such as "soluble," "slightly soluble," or "insoluble."

Application Workflow

This compound is a crucial substrate for the Glutathione S-transferase (GST) assay, which is used to measure the activity of this enzyme family.

GST_Assay_Workflow reagents Prepare Assay Buffer (e.g., Phosphate Buffer) gst Add Glutathione S-transferase (GST) reagents->gst Step 1 gsh Add Reduced Glutathione (GSH) gst->gsh Step 2 substrate Add this compound (CDNB Substrate) gsh->substrate Step 3 reaction Incubate at Controlled Temperature substrate->reaction Step 4 measurement Measure Absorbance Change at 340 nm over Time reaction->measurement Step 5 analysis Calculate GST Activity measurement->analysis Step 6

Caption: Workflow for a Glutathione S-transferase (GST) assay.

References

Spectroscopic Analysis of 1-Bromo-2,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,4-dinitrobenzene, a crucial intermediate in the synthesis of various organic compounds.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the two nitro groups and the bromine atom significantly deshields these protons, causing them to resonate at high chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.66d~2.8
H-5~8.22dd~9.3, ~2.8
H-6~7.93d~9.3

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[3][4]

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low symmetry of this compound, six distinct signals are expected for the six carbons of the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (C-Br)~119
C-2 (C-NO₂)~148
C-3~129
C-4 (C-NO₂)~141
C-5~122
C-6~133

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro groups and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100C-H (aromatic)Stretching
~1600, ~1470C=C (aromatic)Stretching
~1530N-O (nitro)Asymmetric Stretching
~1350N-O (nitro)Symmetric Stretching
~840C-H (aromatic)Out-of-plane Bending
~740C-BrStretching

Data obtained from condensed phase spectrum.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic system, influenced by the nitro and bromo substituents.

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)SolventElectronic Transition
~230, ~260, ~300Not Specifiedπ → π*

Specific absorption maxima can vary depending on the solvent used.[7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[9]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.[10]

  • Data Acquisition: For ¹H NMR, a single pulse is typically sufficient. For ¹³C NMR, multiple scans are usually required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[11] An inverse-gated decoupling sequence can be used for quantitative ¹³C NMR.[5][12]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained as a KBr pellet or a mull (e.g., Nujol). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrument Setup: The IR spectrometer is purged to minimize atmospheric interference (e.g., from CO₂ and H₂O). A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[13]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).[14]

  • Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The appropriate wavelength range is selected. A cuvette containing the pure solvent is used to record a baseline spectrum.[15]

  • Data Acquisition: The cuvette is rinsed and filled with the sample solution. The absorbance of the sample is measured across the selected wavelength range.

  • Data Processing: The baseline spectrum is subtracted from the sample spectrum to obtain the final UV-Vis absorption spectrum. The wavelengths of maximum absorbance (λmax) are identified.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output Sample Chemical Compound (this compound) Preparation Sample Preparation (Dissolution, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy Preparation->NMR IR IR Spectroscopy Preparation->IR UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_UV Process UV-Vis Data (Baseline Correction) UV_Vis->Process_UV Interpret Structural Elucidation & Functional Group Analysis Process_NMR->Interpret Process_IR->Interpret Process_UV->Interpret Report Technical Report & Data Summary Interpret->Report

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism of 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the nucleophilic aromatic substitution (SNAr) mechanism of 1-bromo-2,4-dinitrobenzene. This compound serves as a classic model for understanding SNAr reactions, which are fundamental in the synthesis of a wide array of pharmaceutical and industrial compounds.

Core Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems activated by strong electron-withdrawing groups.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group (the ipso-carbon).[1] This carbon is rendered highly electrophilic by the strong electron-withdrawing effects of the two nitro groups located at the ortho and para positions. This initial attack is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups. This delocalization is a key factor in lowering the activation energy of the reaction.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically faster step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex. This step restores the aromaticity of the benzene (B151609) ring, leading to the formation of the final substitution product.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the SNAr reaction of this compound with a generic nucleophile (Nu-).

Figure 1: SNAr Mechanism of this compound.

The resonance structures of the Meisenheimer complex, which highlight the delocalization of the negative charge onto the nitro groups, are depicted below.

Figure 2: Resonance Structures of the Meisenheimer Complex.

Quantitative Data: Reaction Kinetics

The rate of the SNAr reaction of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. The following table summarizes available quantitative kinetic data for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine (B6355638) to provide a comparative context for the reactivity of the bromo-derivative.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzenePiperidineMethanol254.5 x 10⁻¹
1-Chloro-2,4-dinitrobenzenePiperidineMethanol253.1 x 10⁻³
This compound Piperidine Ethanol (B145695) 25 1.7 x 10⁻³[2]
1-Iodo-2,4-dinitrobenzenePiperidine95% Ethanol25Slower than Bromo-derivative[1]

Note: The reactivity order with piperidine is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the ipso-carbon.

Experimental Protocols: Kinetic Analysis via UV-Vis Spectrophotometry

The kinetics of the SNAr reaction of this compound can be conveniently studied using UV-Vis spectrophotometry by monitoring the formation of the colored product over time. The following is a detailed methodology for a representative kinetic experiment.

Objective:

To determine the second-order rate constant for the reaction of this compound with an amine nucleophile (e.g., aniline (B41778) or piperidine) in a suitable solvent (e.g., ethanol or acetonitrile) at a constant temperature.

Materials and Equipment:
  • This compound (recrystallized)

  • Aniline or Piperidine (distilled)

  • Ethanol or Acetonitrile (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

  • Stopwatch

Methodology:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of the amine nucleophile of varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M) in the same solvent.

  • Determination of λmax of the Product:

    • Prepare a solution of the expected product, N-(2,4-dinitrophenyl)amine, and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). The reactants should have minimal absorbance at this wavelength.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • To ensure pseudo-first-order kinetics, the concentration of the amine nucleophile should be in large excess (at least 10-fold) compared to the concentration of this compound.

    • Set the spectrophotometer to the predetermined λmax and thermostat the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the amine stock solution into a quartz cuvette and allow it to equilibrate to the set temperature in the cell holder.

    • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette, quickly mix, and start recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau, A∞).

    • Repeat the kinetic run for each of the different amine concentrations.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each run can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of this linear plot will be -kobs.

    • The second-order rate constant (k₂) is then determined by plotting kobs versus the concentration of the amine nucleophile. The slope of this second linear plot will be k₂.

Experimental Workflow Diagram:

Experimental_Workflow prep_solutions Prepare Stock Solutions (Substrate & Nucleophile) det_lambda_max Determine λmax of Product prep_solutions->det_lambda_max setup_spectro Setup Spectrophotometer (Thermostat, Set λmax) det_lambda_max->setup_spectro equilibrate Equilibrate Nucleophile Solution in Cuvette setup_spectro->equilibrate initiate_reaction Inject Substrate, Mix, and Start Data Acquisition equilibrate->initiate_reaction monitor_absorbance Monitor Absorbance vs. Time until Reaction Completion initiate_reaction->monitor_absorbance repeat_runs Repeat for Different Nucleophile Concentrations monitor_absorbance->repeat_runs calc_k_obs Calculate k_obs from ln(A∞ - At) vs. Time Plot monitor_absorbance->calc_k_obs repeat_runs->monitor_absorbance next concentration calc_k2 Calculate k₂ from k_obs vs. [Nucleophile] Plot calc_k_obs->calc_k2 result Second-Order Rate Constant (k₂) calc_k2->result

Figure 3: Workflow for Kinetic Analysis of SNAr Reaction.

Conclusion

The nucleophilic aromatic substitution of this compound is a cornerstone reaction in organic chemistry, providing a clear and well-studied example of the addition-elimination mechanism. The activation provided by the ortho and para nitro groups is essential for the formation of the stabilizing Meisenheimer complex, which is the key intermediate in this pathway. A thorough understanding of the kinetics and mechanism of this reaction is vital for professionals in drug development and chemical synthesis, enabling the rational design of synthetic routes and the optimization of reaction conditions.

References

Synthesis of 1-Bromo-2,4-dinitrobenzene from Bromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Bromo-2,4-dinitrobenzene from bromobenzene (B47551), a key reaction in the production of versatile intermediates for pharmaceuticals, agrochemicals, and other specialty organic compounds. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring, in addition to the bromine atom, makes this compound a valuable precursor for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution reactions.[1]

Reaction Overview

The synthesis of this compound from bromobenzene is achieved through an electrophilic aromatic substitution reaction, specifically a dinitration. This process involves the reaction of bromobenzene with a strong nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The bromine atom on the benzene ring is an ortho-, para- directing group, meaning it directs the incoming electrophiles to the positions ortho and para to itself.[2] While the initial nitration of bromobenzene primarily yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene, forcing reaction conditions, such as elevated temperatures, can promote a second nitration to yield the desired this compound.[1][3] It is important to carefully control the reaction temperature to prevent the formation of unwanted byproducts and ensure a high yield of the desired dinitro compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from bromobenzene.

ParameterValueReference
Reactants
Bromobenzene31.40 g (0.2 mol)[5]
Sodium Nitrate (B79036)68.00 g (0.8 mol)[5]
Concentrated Sulfuric Acid130 mL (239 g)[5]
Reaction Conditions
Initial Reaction Temperature60-70 °C[5]
Final Reaction Temperature85 °C[5]
Reaction Time1 hour[5]
Product Information
ProductThis compound
Reported Yield41.39 g (84%)[5]
Alternate Reported Yield94.8%[6]
Melting Point69-72 °C (uncorrected)[5]
Literature Melting Point71-73 °C[7][8]

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[5]

Materials:

  • Bromobenzene

  • Sodium Nitrate (powdered)

  • Concentrated Sulfuric Acid (98%)

  • Methanol (B129727)

  • Deionized Water

  • Ice

Equipment:

  • 250 mL 3-neck round-bottom flask (or a beaker with proper ventilation)

  • Magnetic stir bar and stir plate

  • Pressure-equalizing addition funnel

  • Thermometer

  • Hot water bath

  • Beaker (500 mL)

  • Buchner funnel and filter flask

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, slowly add 68.00 g (0.8 mol) of powdered sodium nitrate to 130 mL (239 g) of concentrated sulfuric acid with stirring. This mixture will fume and will not become transparent.

  • Addition of Bromobenzene: Measure 31.40 g (0.2 mol) of bromobenzene and transfer it to a pressure-equalizing addition funnel. Slowly add the bromobenzene to the nitrating mixture. The reaction is highly exothermic; maintain the temperature between 60-70 °C. Below 60 °C, the product may solidify, hindering stirring.

  • Reaction Completion: After the addition of bromobenzene is complete, immerse the flask in a hot water bath at 85 °C and stir vigorously for one hour.

  • Work-up: a. After one hour, remove the flask from the hot water bath and allow it to cool to room temperature. b. Carefully pour the reaction mixture into a 500 mL beaker containing approximately 250 mL of an ice-water slurry. c. Stir the mixture until all the ice has melted. The crude product will precipitate as a yellow solid.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration using a Buchner funnel. b. Wash the crude product thoroughly with cold water to remove any residual acid. c. Recrystallize the crude product from methanol. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to form pale yellow crystals. d. Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol. e. Dry the final product in an oven or desiccator to yield this compound.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Bromobenzene Bromobenzene Addition Slow Addition (60-70°C) Bromobenzene->Addition Nitrating_Mixture Nitrating Mixture (H2SO4 + NaNO3) Nitrating_Mixture->Addition Heating Heating (85°C, 1 hr) Addition->Heating Quenching Quenching (Ice-Water) Heating->Quenching Filtration1 Vacuum Filtration Quenching->Filtration1 Recrystallization Recrystallization (Methanol) Filtration1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Product This compound Drying->Product

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-dinitrobenzene via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,4-dinitrobenzene, a key intermediate in the production of pharmaceuticals, organic dyes, and other specialty chemicals.[1][2] The primary synthesis route involves the dinitration of bromobenzene (B47551) through an electrophilic aromatic substitution mechanism. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and key quantitative data for the synthesis.

Core Chemical Properties

This compound is a yellow crystalline solid.[2][3] It is an organobromine compound characterized by a bromobenzene structure substituted with two nitro groups at the C-2 and C-4 positions.[3][4]

PropertyDataReference
Molecular Formula C₆H₃BrN₂O₄[5][6][7]
Molecular Weight 247.00 g/mol [5][8]
Appearance Yellow Crystalline Solid[2][3]
Melting Point 70–73 °C[6][9]
Density 1.91 g/cm³[6]
CAS Number 584-48-5[2][5]
Solubility Partly miscible in water; Soluble in diethyl ether, ethanol, methanol.[3][6][9]

Electrophilic Aromatic Substitution: The Reaction Mechanism

The synthesis of this compound from bromobenzene is a classic example of a multi-step electrophilic aromatic substitution reaction. The process involves two sequential nitration steps.

  • Generation of the Electrophile: The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[10][11]

  • First Nitration: Bromobenzene undergoes nitration to form a mixture of ortho- and para-nitrobromobenzene. The bromine atom is an ortho-, para-directing group, meaning it directs the incoming electrophile to these positions. However, it is also a deactivating group due to its electronegativity, making the reaction slower than the nitration of benzene.[10][12]

  • Second Nitration: The resulting mononitrated bromobenzene is then subjected to a second nitration. The existing nitro group is a strong deactivating and meta-directing group, while the bromine atom remains an ortho-, para-director. The combined directing effects guide the second nitro group to the positions ortho and para to the bromine and meta to the first nitro group, resulting in the formation of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Mix Conc. H₂SO₄ and Conc. HNO₃ B Cool Mixture in Ice Bath A->B C Slowly Add Bromobenzene (Keep Temp < 60°C) B->C D Heat on Water Bath (30-60 min) C->D E Cool and Pour onto Ice/Water D->E F Filter Crude Solid (Vacuum Filtration) E->F G Wash Solid with Cold Water F->G H Recrystallize from Hot Ethanol G->H I Cool to Form Crystals H->I J Filter Pure Product I->J K Dry Final Product J->K

References

The Pivotal Role of Nitro Groups in the Reactivity of 1-Bromo-2,4-dinitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of nitro groups in dictating the chemical reactivity of 1-Bromo-2,4-dinitrobenzene. This compound is a vital intermediate in organic synthesis, and understanding its reactivity is crucial for its application in the development of pharmaceuticals and other complex organic molecules.[1][2]

Core Concepts: Electronic Effects of Nitro Groups

The high reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a direct consequence of the powerful electron-withdrawing nature of the two nitro (-NO2) groups.[3][4][5] These groups activate the benzene (B151609) ring towards nucleophilic attack through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect renders the entire aromatic ring more electron-deficient.

  • Resonance Effect (-M or -R): The nitro groups can delocalize the π-electrons of the benzene ring onto themselves, particularly from the ortho and para positions. This resonance stabilization of the intermediate formed during nucleophilic attack is a key factor in the enhanced reactivity.[6][7] The presence of nitro groups at the C2 (ortho) and C4 (para) positions relative to the bromine atom is crucial for this activation.[4][6]

These combined effects significantly reduce the electron density at the carbon atom bonded to the bromine (C1), making it highly electrophilic and susceptible to attack by nucleophiles.[4][5]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr reaction.[3][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom (C1) bearing the bromine atom.[3][5] This leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[3][5] The negative charge of this intermediate is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the ortho and para nitro groups. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.[3][6]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final substitution product.[3][5]

The overall reactivity in SNAr reactions is influenced by the number of electron-withdrawing groups. The reactivity increases with the number of nitro groups on the aromatic ring. For instance, 1-bromo-2,4,6-trinitrobenzene is more reactive than this compound, which in turn is significantly more reactive than 1-bromo-4-nitrobenzene.[8]

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the reactivity of this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 584-48-5[1][7][9]
Molecular Formula C₆H₃BrN₂O₄[4][7][9]
Molecular Weight 247.00 g/mol [4][9]
Appearance Yellow crystalline solid[4]
Melting Point 71-73 °C[9]

Table 2: Second-Order Rate Constants (k₂) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine

SubstrateSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Reference
1-Fluoro-2,4-dinitrobenzeneMethanol254.5 x 10⁻¹[10]
1-Chloro-2,4-dinitrobenzeneMethanol253.1 x 10⁻³[10]
This compound Ethanol (B145695) 25 1.7 x 10⁻³ [10]

Note on Leaving Group Ability: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[11] Therefore, the reactivity order (F > Cl > Br > I) is often observed, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the more electronegative halogen activates the ring more effectively towards nucleophilic attack.[11]

Table 3: Reaction Yields for SNAr of this compound with Various Nucleophiles

NucleophileProductYield (%)Reference
Aniline (B41778)2,4-Dinitrodiphenylamine65.35[6]
Piperidine2,4-Dinitro-1-piperidinobenzeneQuantitative[12]

Experimental Protocols

Synthesis of this compound from Bromobenzene (B47551)

This protocol describes the nitration of bromobenzene to synthesize this compound.[13]

Materials:

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrate (B79036) (powdered)

  • Bromobenzene

  • Ice

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer and an addition funnel, carefully add 130 mL of concentrated sulfuric acid.

  • Slowly add 68.00 g of powdered sodium nitrate to the stirring sulfuric acid.

  • In the addition funnel, place 31.40 g of bromobenzene.

  • Cool the flask in an ice bath and slowly add the bromobenzene to the nitrating mixture with vigorous stirring. Maintain the temperature below 85°C.

  • After the addition is complete, heat the mixture in a water bath at 85°C for one hour with continued stirring.

  • Allow the mixture to cool, and the crude product will separate as a yellow upper layer.

  • Carefully pour the reaction mixture over a large volume of crushed ice and water.

  • The solid crude product is collected by vacuum filtration and washed thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Nucleophilic Aromatic Substitution with Aniline

This protocol details the reaction of this compound with aniline to form 2,4-Dinitrodiphenylamine, adapted for microwave synthesis.[3][14]

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Microwave reaction vessel (10 mL) with a stir bar

Procedure:

  • To a 10-mL glass microwave reaction vessel, add 0.298 g (1.20 mmol) of this compound, 0.440 mL (4.80 mmol) of aniline, and 3.0 mL of ethanol.

  • Seal the reaction vessel and place it in the microwave cavity.

  • Heat the reaction mixture to 125 °C and hold for 5 minutes.

  • After the reaction is complete, allow the vessel to cool to below 50 °C.

  • The product can then be isolated and purified by appropriate methods, such as recrystallization.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.[4]

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the C-Br, C-NO₂, and aromatic C-H bonds.[7][15][16]

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[7]

Detailed spectra are available in databases such as SpectraBase and the NIST WebBook.[1][7]

Mandatory Visualizations

Reaction Mechanism of Nucleophilic Aromatic Substitution

Caption: SNAr mechanism of this compound.

Resonance Stabilization of the Meisenheimer Complex

Meisenheimer_Stabilization cluster_resonance Resonance Structures of the Meisenheimer Complex A Nucleophilic attack at C1 B Negative charge on ortho carbon (C2) A->B C Delocalization into ortho NO₂ group B->C D Negative charge on para carbon (C4) B->D E Delocalization into para NO₂ group D->E

Caption: Resonance delocalization in the Meisenheimer complex.

Experimental Workflow for SNAr Reaction

Experimental_Workflow start Combine Reactants: This compound, Nucleophile, Solvent reaction Heat Reaction Mixture (e.g., Microwave or Conventional Heating) start->reaction cooling Cool to Room Temperature reaction->cooling workup Aqueous Workup / Extraction cooling->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS, Melting Point) purification->analysis end Pure Product analysis->end

Caption: General workflow for SNAr reactions.

Conclusion

The presence of two nitro groups at the ortho and para positions of this compound is the defining feature of its chemistry. These groups act in concert to strongly activate the aromatic ring towards nucleophilic aromatic substitution. Through their potent electron-withdrawing inductive and resonance effects, they create a highly electrophilic site for nucleophilic attack and stabilize the key Meisenheimer intermediate. This fundamental understanding of the role of the nitro groups is essential for the effective utilization of this compound as a versatile building block in the synthesis of a wide range of functionalized aromatic compounds for various applications, including drug discovery and materials science.

References

An In-depth Technical Guide to the Application of 1-Bromo-2,4-dinitrobenzene as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific experimental data for 1-bromo-2,4-dinitrobenzene (BDNB), this guide utilizes data and protocols for the structurally similar and well-documented analogue, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). Researchers should adapt and optimize these protocols for use with BDNB.

Introduction

This compound (BDNB) is a versatile substrate for enzymatic assays, primarily targeting the Glutathione (B108866) S-transferase (GST) family of enzymes. GSTs are crucial phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and readily excretable. The enzymatic activity of GST is a key biomarker for cellular detoxification capacity, oxidative stress, and drug resistance. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for using BDNB (by way of its analogue, CDNB) in GST-mediated enzymatic assays.

Principle of the GST Enzymatic Assay

The GST-catalyzed conjugation of GSH to BDNB results in the formation of a thioether bond. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.[1][2] The rate of this absorbance increase is directly proportional to the GST activity in the sample.[2]

The fundamental reaction is as follows:

GSH + BDNB --(Glutathione S-Transferase)--> S-(2,4-dinitrophenyl)glutathione + HBr

Experimental Protocols

This section details the methodologies for performing a GST enzymatic assay using a spectrophotometric approach. These protocols are adapted from established methods using CDNB and should be optimized for BDNB.[3][4]

Reagents and Buffers
  • Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 6.5.[3]

  • Reduced Glutathione (GSH) Solution: 75 mM GSH in Assay Buffer. Prepare fresh daily.[3]

  • Substrate Stock Solution: 30 mM this compound (BDNB) in 95% ethanol. Prepare fresh.[3]

  • Enzyme Sample: Purified GST, cell lysate, or tissue homogenate.

  • Blank Solution: Assay Buffer.

Sample Preparation
  • Cell Lysate: Homogenize cells in 4 volumes of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The resulting supernatant is the cell lysate.[2][5]

  • Tissue Homogenate: Homogenize tissue samples in a suitable buffer and centrifuge to clarify.

  • Purified Enzyme: Dilute the purified GST enzyme in cold Assay Buffer to a concentration of 0.075 - 0.15 units/ml immediately before use.[3]

Assay Procedure (Cuvette-based)
  • Prepare the Reaction Mixture: In a 3.00 ml cuvette, combine the following reagents in the specified order:

    • 2.70 ml of Assay Buffer

    • 0.10 ml of 75 mM GSH solution

    • 0.10 ml of 30 mM BDNB solution

  • Prepare the Blank: In a separate cuvette, prepare a blank by adding 2.80 ml of Assay Buffer and 0.10 ml of 75 mM GSH solution.

  • Equilibrate: Incubate both cuvettes at 25°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the Reaction: Add 0.10 ml of the enzyme sample to the reaction mixture cuvette and mix by inversion.

  • Measure Absorbance: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[1]

  • Blank Measurement: Measure the absorbance of the blank cuvette over the same time period to account for any non-enzymatic reaction.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Subtract the rate of the blank reaction from the rate of the sample reaction.

Assay Procedure (96-Well Plate-based)
  • Prepare Working Reagent: For each well, prepare a working reagent by mixing 83 µL of Assay Buffer, 5 µL of glutathione solution, and 2 µL of substrate solution.[5]

  • Sample and Blank Wells:

    • Sample Wells: Add 10 µL of your sample (cell lysate, tissue homogenate, or purified enzyme).

    • Blank Wells: Add 10 µL of Assay Buffer.[5]

  • Initiate Reaction: Add 90 µL of the working reagent to each well. Mix immediately by gentle shaking.[5]

  • Measure Absorbance: Use a microplate reader to measure the absorbance at 340 nm at 30-second intervals for 4-5 minutes.[5][6]

  • Calculate Activity: Determine the ΔA340/min from the linear portion of the reaction curve and subtract the blank reading.

Data Presentation: Quantitative Analysis

The following table summarizes the kinetic parameters for Glutathione S-transferase with CDNB from various sources. These values can serve as a reference point when working with BDNB.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Reference
Housefly (Musca domestica)CDNB0.15Not Specified[7]
HumanCDNB~0.140 - 60[8][9]
African Catfish (Clarias lazera) OvaryCDNB1.02.5[10]
African Catfish (Clarias lazera) TestisCDNB0.8325[10]
Sorghum (Sorghum bicolor) GST A1/A1CDNBNot SpecifiedNot Specified[11]

Mandatory Visualizations

Experimental Workflow

GST_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, GSH, BDNB) mix Mix Reagents and Sample reagents->mix sample Prepare Sample (Lysate, Homogenate, or Purified Enzyme) sample->mix incubate Incubate at 25°C mix->incubate measure Measure Absorbance at 340 nm incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Rate (ΔA/min) plot->calculate activity Determine GST Activity calculate->activity

Caption: General workflow for a Glutathione S-transferase (GST) enzymatic assay.

Signaling Pathway Involvement

GSTs, particularly GSTP1, are known to play a regulatory role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for processes like cell proliferation, differentiation, and apoptosis.[12][13]

MAPK_Signaling_Pathway cluster_inactive Inactive State stress Cellular Stress (e.g., UV, H₂O₂) gstp1_jnk GSTP1-JNK Complex (Inactive) stress->gstp1_jnk Dissociation gstp1 GSTP1 jnk JNK cjun c-Jun jnk->cjun Phosphorylation ap1 AP-1 cjun->ap1 Activation response Cellular Response (Proliferation, Apoptosis) ap1->response gstp1_jnk->gstp1 gstp1_jnk->jnk

Caption: Regulation of the JNK signaling pathway by GSTP1.

References

The Chemistry and Biological Impact of Dinitrohalobenzenes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrohalobenzenes are a class of aromatic compounds that have played a pivotal role in the advancement of organic chemistry and biology. Characterized by a benzene (B151609) ring substituted with two nitro groups and a halogen, these molecules are highly reactive and have found diverse applications, from classical protein chemistry to the synthesis of modern pharmaceuticals. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and reactivity of dinitrohalobenzenes. It details experimental protocols for their preparation and key reactions, presents a comprehensive summary of their physicochemical properties, and elucidates the signaling pathways initiated by their biological activity. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical insights into this important class of compounds.

History and Discovery

The study of dinitrohalobenzenes dates back to the 19th century with the development of nitration reactions. One of the most prominent members of this class, 2,4-dinitrochlorobenzene (DNCB), has been a subject of investigation for over a century. Its synthesis and reactivity were explored in the context of early organic chemistry, but its significance grew substantially with the discovery of its potent biological activity.

A landmark in the application of dinitrohalobenzenes was the work of Frederick Sanger in the 1940s. He introduced 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Sanger's reagent, as a tool for sequencing peptides. By reacting FDNB with the N-terminal amino acid of a polypeptide chain, Sanger was able to identify the initial amino acid, a crucial step that ultimately led to the sequencing of insulin (B600854) and earned him the Nobel Prize in Chemistry in 1958. This pioneering work laid the foundation for modern proteomics.

Beyond their use in protein chemistry, dinitrohalobenzenes, particularly DNCB, became instrumental in immunological research. It was discovered that topical application of DNCB could induce a delayed-type hypersensitivity (DTH) reaction in nearly all exposed individuals. This property has made DNCB a standard reagent for assessing T-cell mediated immunity in both clinical and research settings, providing a valuable model for studying allergic contact dermatitis.

Synthesis of Dinitrohalobenzenes

The synthesis of dinitrohalobenzenes is primarily achieved through the nitration of halobenzenes or the halogenation of dinitrobenzene. The position of the nitro groups and the halogen atom can be controlled by the choice of starting materials and reaction conditions.

Nitration of Halobenzenes

The direct nitration of halobenzenes is a common method for preparing dinitrohalobenzenes. The halogen atom is an ortho-, para-director, leading to the formation of 2,4- and 2,6-isomers.

Experimental Protocol: Synthesis of 2,4-Dinitrochlorobenzene from Chlorobenzene (B131634)

  • Reaction Setup: In a fume hood, place a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.

  • Nitrating Mixture Preparation: Carefully add 40 mL of concentrated sulfuric acid to the flask. While stirring and maintaining the temperature below 10 °C, slowly add 20 mL of concentrated nitric acid.

  • Addition of Chlorobenzene: Once the nitrating mixture has cooled, add 10 mL of chlorobenzene dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. Then, heat the mixture to 90-100 °C in a water bath for two hours.

  • Work-up: Carefully pour the hot reaction mixture onto 200 g of crushed ice with stirring. The crude 2,4-dinitrochlorobenzene will solidify.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol (B145695) to obtain pale yellow crystals.

  • Yield: The typical yield is in the range of 80-90%.

Halogenation of Dinitrobenzene

Alternatively, dinitrohalobenzenes can be synthesized by the halogenation of dinitrobenzene. This method is particularly useful for preparing isomers that are not readily accessible through the nitration of halobenzenes.

Physicochemical Properties

The physicochemical properties of dinitrohalobenzenes are influenced by the nature and position of the halogen and nitro groups. These properties are crucial for their application in synthesis and for understanding their biological activity.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
1-Fluoro-2,4-dinitrobenzene70-34-8C₆H₃FN₂O₄186.1025-27178 (25 mmHg)Soluble in ethanol, ether, benzene.
1-Chloro-2,4-dinitrobenzene97-00-7C₆H₃ClN₂O₄202.5548-50315Insoluble in water; soluble in hot ethanol, ether, benzene, chloroform.[1][2][3]
1-Bromo-2,4-dinitrobenzene584-48-5C₆H₃BrN₂O₄247.0071-73288Slightly soluble in water; soluble in chloroform, methanol.[4][5]
1-Iodo-2,4-dinitrobenzene709-49-9C₆H₃IN₂O₄294.0088-90-Soluble in hot ethanol, ether.[6]
1-Chloro-2,6-dinitrobenzene606-21-3C₆H₃ClN₂O₄202.5587-89-Soluble in hot ethanol.
1-Chloro-3,5-dinitrobenzene618-86-0C₆H₃ClN₂O₄202.5563-64-Soluble in ethanol.
1-Fluoro-3,5-dinitrobenzene369-18-6C₆H₃FN₂O₄186.1023-25--
1,3-Dinitrobenzene99-65-0C₆H₄N₂O₄168.1190300-303Slightly soluble in water; soluble in chloroform, ethanol.[7]

Chemical Reactivity and Key Reactions

The presence of two electron-withdrawing nitro groups makes the halogen atom in dinitrohalobenzenes highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of their utility in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of dinitrohalobenzenes proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

Experimental Protocol: Synthesis of 2,4-Dinitrophenol (B41442) from 2,4-Dinitrochlorobenzene

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.1 g (0.05 mol) of 2,4-dinitrochlorobenzene in 100 mL of 2 M sodium hydroxide (B78521) solution.

  • Reaction: Heat the mixture to reflux for 1 hour. The solution will turn deep red.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1. The yellow 2,4-dinitrophenol will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water or ethanol to obtain yellow needles.

  • Yield: The typical yield is over 90%.

Reactions with Amines

Dinitrohalobenzenes readily react with primary and secondary amines to form dinitrophenylamines. This reaction is fundamental to their use in peptide sequencing and as building blocks for more complex molecules.

Experimental Protocol: Reaction of 1-Fluoro-2,4-dinitrobenzene with an Amino Acid

  • Reaction Setup: Dissolve 100 mg of the amino acid in 10 mL of 0.1 M sodium bicarbonate solution in a 50 mL flask.

  • Addition of Sanger's Reagent: Add a solution of 1.1 equivalents of 1-fluoro-2,4-dinitrobenzene in 5 mL of ethanol to the amino acid solution with stirring.

  • Reaction: Stir the mixture at room temperature for 2 hours. The solution will turn yellow.

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the dinitrophenyl-amino acid derivative.

  • Isolation: Collect the precipitate by centrifugation or filtration. The derivative can then be analyzed by chromatography.

Biological Activity and Signaling Pathways

Dinitrohalobenzenes, particularly DNCB, are well-known for their ability to induce allergic contact dermatitis (ACD), a T-cell mediated inflammatory skin reaction. Recent research has shed light on the molecular mechanisms underlying this process.

Activation of the TRPA1 Ion Channel

The initial event in DNCB-induced skin sensitization is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[9][10] TRPA1 is a non-selective cation channel expressed on sensory neurons and keratinocytes in the skin. DNCB and other electrophilic sensitizers act as agonists for TRPA1, leading to an influx of calcium ions (Ca²⁺) into the cell.[9][10]

Downstream Signaling Cascade

The influx of Ca²⁺ through TRPA1 triggers a cascade of intracellular signaling events:

  • Activation of PLC and IP3 Production: The increase in intracellular Ca²⁺ can lead to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]

  • Further Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺, further amplifying the calcium signal.[11]

  • ROS Production: The elevated intracellular Ca²⁺ activates NADPH oxidase, leading to the production of reactive oxygen species (ROS).[13][14]

  • Activation of MAPK and NF-κB Pathways: The increase in intracellular Ca²⁺ and ROS activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9][13][15]

  • Cytokine Release and Inflammation: Activation of MAPK and NF-κB leads to the transcription and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which recruit immune cells and initiate the inflammatory response characteristic of ACD.[9][13]

DNCB_Signaling_Pathway DNCB DNCB TRPA1 TRPA1 Activation DNCB->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx PLC PLC Activation Ca_influx->PLC NADPH_Oxidase NADPH Oxidase Activation Ca_influx->NADPH_Oxidase MAPK MAPK Pathway Activation Ca_influx->MAPK NFkB NF-κB Pathway Activation Ca_influx->NFkB IP3 IP₃ Production PLC->IP3 ER_Ca_release ER Ca²⁺ Release IP3->ER_Ca_release ER_Ca_release->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS ROS->MAPK ROS->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-6, IL-8) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation (Allergic Contact Dermatitis) Cytokines->Inflammation

DNCB-induced inflammatory signaling pathway.

Applications in Drug Development

The high reactivity of dinitrohalobenzenes makes them valuable intermediates in the synthesis of pharmaceuticals. Their ability to undergo SNAr reactions allows for the facile introduction of various functional groups onto an aromatic ring, which is a common strategy in drug design.

One example of a drug synthesized using a nitro-substituted halobenzene precursor is Dantrolene . Dantrolene is a muscle relaxant used to treat malignant hyperthermia and spasticity. Its synthesis involves the reaction of a p-nitrohalogenobenzene with furfural, followed by condensation with 1-aminohydantoin.[16] While the direct precursor may not always be a dinitrohalobenzene, the underlying chemistry of activating the aromatic ring with nitro groups for nucleophilic substitution is a key principle derived from the study of these compounds.

Furthermore, the dinitrophenyl moiety itself has been incorporated into novel molecular hybrids with potential antimicrobial activity. The ease of synthesis via nucleophilic aromatic substitution on Sanger's reagent allows for the creation of libraries of compounds for screening against various pathogens.

Conclusion

Dinitrohalobenzenes represent a classic yet continually relevant class of organic compounds. Their rich history, from their initial synthesis to their pivotal role in the development of protein sequencing and immunology, underscores their fundamental importance in chemical and biological sciences. The well-understood and highly efficient nucleophilic aromatic substitution reactions they undergo make them indispensable building blocks in organic synthesis, including the preparation of pharmaceuticals. The elucidation of their mechanism of action in inducing allergic contact dermatitis, through the activation of the TRPA1 ion channel and subsequent inflammatory signaling cascades, provides a molecular basis for this important immunological phenomenon and offers potential targets for therapeutic intervention. This guide has provided a comprehensive overview of the key aspects of dinitrohalobenzene chemistry and biology, intended to serve as a valuable resource for researchers and professionals in the field.

References

Theoretical Insights into the Reactivity of 1-Bromo-2,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Bromo-2,4-dinitrobenzene is a pivotal reagent and intermediate in organic synthesis and biochemical research, primarily owing to the pronounced electrophilicity of its aromatic ring. This technical guide provides a comprehensive overview of the theoretical underpinnings of its reactivity. Key topics include its electronic structure, the mechanism of nucleophilic aromatic substitution (SNAr), kinetic data, and its role in the formation of charge-transfer complexes. Detailed experimental protocols for its synthesis and representative reactions are also presented, alongside computational insights derived from theoretical studies. The strategic placement of two electron-withdrawing nitro groups renders the molecule highly susceptible to nucleophilic attack, a characteristic that is exploited in various synthetic and analytical applications.

Introduction

This compound, a yellow crystalline solid, is a derivative of bromobenzene (B47551) featuring two nitro group substituents.[1] Its chemical structure, specifically the ortho and para positioning of the strongly electron-withdrawing nitro groups relative to the bromine atom, dictates its high reactivity towards nucleophiles.[2] This inherent reactivity makes it a valuable substrate in a multitude of organic transformations and a tool in biochemical assays, such as in the determination of protein structures and in glutathione (B108866) S-transferase (GST) assays.[3][4][5] This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing the reactivity of this compound.

Theoretical Framework of Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure. The nitro groups at positions 2 and 4 exert strong -I (inductive) and -M (mesomeric) effects, which withdraw electron density from the benzene (B151609) ring.[2] This electron withdrawal is most pronounced at the carbon atom bonded to the bromine (C1), rendering it highly electrophilic and susceptible to nucleophilic attack.[6]

Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction pathway for this compound is the SNAr mechanism. This is a two-step addition-elimination process.[2]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C1) bearing the bromine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which significantly stabilizes the intermediate.[7]

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[2] The stability of this intermediate is the primary reason for the high reactivity of this compound in SNAr reactions.

Figure 1: Generalized S~N~Ar mechanism for this compound.
Charge-Transfer Complexes

This compound, being an electron-deficient aromatic system, can act as a π-acceptor in the formation of charge-transfer (CT) complexes with electron-rich donor molecules.[8] These complexes are characterized by an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[9] The formation of these complexes can be studied spectroscopically, often exhibiting a new absorption band in the visible region of the spectrum.[8] The stability and electronic properties of these CT complexes can be investigated using computational methods like Density Functional Theory (DFT).[9]

Quantitative Reactivity Data

The reactivity of this compound in SNAr reactions is influenced by the nature of the nucleophile and the solvent. The following table summarizes kinetic data for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine, providing a comparative context for the reactivity of the bromo-derivative.

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzenePiperidineMethanol254.5 x 10⁻¹
1-Chloro-2,4-dinitrobenzenePiperidineMethanol253.1 x 10⁻³
This compound Piperidine Ethanol (B145695) 25 1.7 x 10⁻³ [10]

Table 1: Second-order rate constants (k₂) for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine.[10]

The trend in reactivity (F > Cl > Br) is characteristic of SNAr reactions where the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the reaction center, accelerating the reaction, even though fluoride (B91410) is a poorer leaving group than bromide.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the nitration of bromobenzene.[1]

Materials:

  • Bromobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Ice

Procedure:

  • A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared in a flask and cooled in an ice bath. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.

  • Bromobenzene is added dropwise to the cooled nitrating mixture with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete reaction.

  • The reaction mixture is then poured onto crushed ice, which causes the crude product to precipitate.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from ethanol to yield pale yellow crystals of this compound.[1][5]

Synthesis_Workflow start Start prepare_nitrating_mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prepare_nitrating_mixture cool_mixture Cool Mixture in Ice Bath prepare_nitrating_mixture->cool_mixture add_bromobenzene Add Bromobenzene Dropwise cool_mixture->add_bromobenzene warm_and_heat Warm to Room Temp. & Heat add_bromobenzene->warm_and_heat precipitate Pour onto Ice to Precipitate warm_and_heat->precipitate filter_and_wash Filter and Wash with Water precipitate->filter_and_wash recrystallize Recrystallize from Ethanol filter_and_wash->recrystallize end End (Pure this compound) recrystallize->end

Figure 2: Workflow for the synthesis of this compound.
Typical SNAr Reaction: Reaction with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., aniline)

  • Ethanol (or another suitable solvent)

  • Sodium Carbonate (or another suitable base)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the primary amine to the solution. An excess of the amine or the addition of a non-nucleophilic base like sodium carbonate is often used to neutralize the HBr formed during the reaction.

  • The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation (by adding water) or by solvent evaporation followed by purification using column chromatography or recrystallization.

Spectroscopic and Computational Analysis

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the C-Br stretching, C-H aromatic stretching, C=C aromatic stretching, and the symmetric and asymmetric stretching vibrations of the NO₂ groups.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the protons on the aromatic ring, and the ¹³C NMR spectrum shows the signals for the different carbon atoms. The chemical shifts are influenced by the electron-withdrawing nitro groups and the bromine atom.[12]

Computational Studies (DFT)

Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure and reactivity of molecules like this compound.[13][14] DFT calculations can be used to:

  • Determine the optimized molecular geometry.[15]

  • Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps to visualize electrophilic and nucleophilic sites.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer and reactivity.[16]

  • Model the reaction pathway of SNAr reactions, including the structure and stability of the Meisenheimer complex and the transition states.

DFT_Analysis input This compound Structure dft_calc DFT Calculation (e.g., B3LYP/6-311+G**) input->dft_calc geom_opt Optimized Geometry dft_calc->geom_opt mep Molecular Electrostatic Potential (MEP) dft_calc->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) dft_calc->fmo reaction_path Reaction Pathway Modeling (SNAr) dft_calc->reaction_path output Theoretical Reactivity Insights geom_opt->output mep->output fmo->output reaction_path->output

Figure 3: Logical workflow for DFT analysis of this compound.

Conclusion

The reactivity of this compound is a well-defined and theoretically understood subject, primarily centered on the SNAr mechanism. The strong electron-withdrawing capacity of the two nitro groups activates the aromatic ring for nucleophilic attack, making it a versatile substrate for the synthesis of a wide range of substituted dinitrobenzene derivatives. The quantitative data available, coupled with computational studies, provides a robust framework for predicting and controlling its reactivity in various applications, from organic synthesis to the development of biochemical probes. This guide has provided a consolidated overview of these theoretical principles, supplemented with practical experimental guidance, to aid researchers in harnessing the synthetic potential of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for Glutathione S-Transferase (GST) Assay using 1-Bromo-2,4-dinitrobenzene (BDNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) S-Transferases (GSTs) are a superfamily of enzymes pivotal in cellular detoxification processes.[1] These enzymes catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic substrates, rendering them less toxic and more readily excretable.[1][2][3] The activity of GSTs is a critical biomarker for studying drug metabolism, oxidative stress, and the development of chemoresistance in cancer.[3][4]

This document provides a detailed protocol for the determination of GST activity using 1-Bromo-2,4-dinitrobenzene (BDNB) as a substrate. While 1-Chloro-2,4-dinitrobenzene (CDNB) is more commonly used, BDNB serves as a viable alternative. The assay is based on the principle that the GST-catalyzed conjugation of BDNB with GSH forms S-(2,4-dinitrophenyl)glutathione, a product that can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[2][5][6]

Principle of the Assay

The enzymatic reaction at the core of the GST assay is the conjugation of the thiol group of glutathione to the electrophilic center of BDNB, catalyzed by GST. This reaction results in the formation of a thioether conjugate, S-(2,4-dinitrophenyl)glutathione, and hydrobromic acid. The rate of formation of S-(2,4-dinitrophenyl)glutathione is directly proportional to the GST activity in the sample and is quantified by measuring the increase in absorbance at 340 nm over time.[2][3][7]

Enzymatic Reaction:

GSH + this compound GST S-(2,4-dinitrophenyl)glutathione + HBr

Quantitative Data

Molar Extinction Coefficient

The calculation of GST activity is dependent on the molar extinction coefficient (ε) of the product, S-(2,4-dinitrophenyl)glutathione. While specific values for the product formed from BDNB are not widely reported, the chromophore is identical to that formed from CDNB. Therefore, the established molar extinction coefficient for the S-(2,4-dinitrophenyl)glutathione conjugate is used.

CompoundWavelength (nm)Molar Extinction Coefficient (ε)
S-(2,4-dinitrophenyl)glutathione3409.6 mM⁻¹cm⁻¹[5][6][8]
S-(2,4-dinitrophenyl)glutathione3400.0096 µM⁻¹cm⁻¹[2]
Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial parameters for characterizing enzyme kinetics. The following table summarizes known kinetic parameters for GST with the analogous substrate, CDNB, as specific data for BDNB is limited. The kinetic values for BDNB are expected to be of a similar order of magnitude.

GST SourceSubstrateKm (mM)Vmax (µmol/min/mg protein)
This compound (BDNB) GSH Not Widely ReportedNot Widely Reported
BDNB Not Widely ReportedNot Widely Reported
1-Chloro-2,4-dinitrobenzene (CDNB)
Human SerumCDNB11.121.254
Sorghum GST A1/A1CDNBNot ReportedHigh Activity
Sorghum GST B1/B2CDNBNot ReportedLow Activity

Experimental Protocols

This protocol is adapted for a 96-well plate format, which is suitable for high-throughput screening. It can also be adapted for use in a 1 mL cuvette.

Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5.

  • Reduced Glutathione (GSH) Solution (100 mM): Dissolve 30.7 mg of GSH in 1 mL of Assay Buffer. Prepare fresh daily and keep on ice.

  • This compound (BDNB) Solution (100 mM): Dissolve 24.7 mg of BDNB in 1 mL of ethanol. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

  • Sample Preparation: Tissues or cells should be homogenized in a suitable lysis buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA) and centrifuged to remove cellular debris.[3] The resulting supernatant is the sample for the assay. Protein concentration of the sample should be determined using a standard method (e.g., BCA assay).

Assay Procedure (96-well Plate Format)
  • Prepare the Reaction Mixture: For each reaction well, prepare a master mix containing:

    • 170 µL Assay Buffer

    • 10 µL of 100 mM GSH Solution (final concentration: 5 mM)

    • 10 µL of sample (cell lysate or purified enzyme)

  • Set up Controls:

    • Blank (Non-enzymatic reaction): 170 µL Assay Buffer, 10 µL of 100 mM GSH Solution, and 10 µL of lysis buffer (without sample). This control corrects for the spontaneous reaction between GSH and BDNB.

    • Positive Control: Use a known concentration of purified GST in place of the sample.

  • Equilibrate: Incubate the plate at 25°C for 5 minutes to bring all components to the assay temperature.

  • Initiate the Reaction: Add 10 µL of 100 mM BDNB Solution (final concentration: 5 mM) to each well.

  • Measure Absorbance: Immediately after adding BDNB, mix the contents of the wells by gentle shaking and start recording the absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.[9] Ensure the readings fall within the linear range of the instrument.

Data Analysis
  • Calculate the Rate of Reaction (ΔA340/min): Plot the absorbance values against time and determine the slope of the linear portion of the curve for each sample and the blank.

  • Correct for Non-enzymatic Reaction: Subtract the rate of the blank reaction from the rate of the sample reactions.

    • ΔA340/min (corrected) = ΔA340/min (sample) - ΔA340/min (blank)

  • Calculate GST Activity: Use the Beer-Lambert law to calculate the enzyme activity.

    • Activity (µmol/min/mL) = (ΔA340/min (corrected) * Total Assay Volume (mL)) / (ε * Path Length (cm))

      • Where:

        • ε = 9.6 mM⁻¹cm⁻¹

        • Total Assay Volume = 0.2 mL (for 96-well plate)

        • Path Length = This needs to be determined for the specific microplate and reader used. If not known, a standard can be used for calibration. For a standard 1 cm cuvette, the path length is 1.

  • Calculate Specific Activity: To compare the GST activity between different samples, calculate the specific activity by dividing the GST activity by the protein concentration of the sample.

    • Specific Activity (µmol/min/mg) = GST Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Visualizations

GST_Assay_Workflow prep Reagent & Sample Preparation mix Prepare Reaction Mixture (Buffer, GSH, Sample) prep->mix equilibrate Equilibrate at 25°C (5 minutes) mix->equilibrate initiate Initiate Reaction (Add BDNB) equilibrate->initiate measure Measure Absorbance at 340 nm (Kinetic Reading) initiate->measure analyze Data Analysis (Calculate Activity) measure->analyze result Specific Activity (µmol/min/mg) analyze->result

Caption: Experimental workflow for the Glutathione S-Transferase (GST) assay.

GST_Signaling_Pathway stress Cellular Stress (Xenobiotics, Oxidative Stress) gst Glutathione S-Transferase (GST) stress->gst Induces conjugate Detoxified Conjugate (Excreted from cell) gst->conjugate Catalyzes Detoxification mapk MAP Kinase Signaling (e.g., JNK, ASK1) gst->mapk Inhibits gsh Reduced Glutathione (GSH) gsh->gst Co-substrate apoptosis Apoptosis / Cell Survival mapk->apoptosis

Caption: Role of GST in detoxification and cell signaling pathways.

References

Application Notes and Protocols for Protein Determination Using 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate protein quantification is a cornerstone of biochemical and pharmaceutical research. 1-Bromo-2,4-dinitrobenzene (BDNB) offers a classic and reliable method for the determination of protein concentration. This method, analogous to the well-established Sanger's method which utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), is based on the reaction of BDNB with the free amino groups in a protein. This application note provides detailed protocols for the use of BDNB in protein determination, including both N-terminal amino acid analysis and total protein quantification.

The primary principle involves the nucleophilic aromatic substitution reaction between BDNB and the primary amino groups of a protein, primarily the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, under alkaline conditions.[1] This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative. The intensity of the resulting color is proportional to the number of labeled amino groups and can be measured spectrophotometrically to determine the protein concentration.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSpecificationStorage
This compound (BDNB)Molecular Weight: 247.00 g/mol Room Temperature, desiccated
Protein Standard (e.g., BSA)2 mg/mL stock solution2-8°C
Sodium Bicarbonate (NaHCO₃)ACS GradeRoom Temperature
Ethanol95% or absoluteRoom Temperature
Hydrochloric Acid (HCl)Concentrated (e.g., 6 M)Room Temperature
Diethyl EtherACS GradeFlammables Cabinet
SpectrophotometerCapable of measuring absorbance at 395 nmN/A
CentrifugeCapable of 3000 x gN/A
Glass test tubes or microcentrifuge tubesN/A
Heating block or water bathN/A

Table 2: Key Experimental Parameters

ParameterValueNotes
Reaction pH~8.5Maintained by sodium bicarbonate buffer.
Reaction TemperatureRoom Temperature (~25°C)For labeling reaction.
Reaction Time (Labeling)2 hoursGentle mixing is recommended.
Hydrolysis Temperature100-110°CFor complete hydrolysis in N-terminal analysis.
Hydrolysis Time8-24 hoursDependent on the protein's stability and peptide bond strength.
Wavelength of Maximum Absorbance (λmax)395 nmFor quantification of DNP-derivatives after acidification.[2]

Experimental Protocols

Protocol 1: N-Terminal Amino Acid Identification

This protocol is adapted from the Sanger method for the identification of the N-terminal amino acid of a protein.

1. Preparation of DNP-Protein:

  • In a glass test tube, dissolve 10 mg of the protein sample and 10 mg of sodium bicarbonate in 1 mL of deionized water.

  • In a separate tube, prepare the BDNB reagent by dissolving 10 mg of BDNB in 2 mL of ethanol. This compound is slightly soluble in ethanol.[3]

  • Add the BDNB solution to the protein solution.

  • Mix gently and incubate at room temperature for 2 hours with occasional mixing. The formation of a yellow precipitate (the DNP-protein) may be observed.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the DNP-protein.

  • Carefully decant the supernatant. Wash the pellet sequentially with water, ethanol, and diethyl ether to remove unreacted BDNB and other impurities. Air-dry the pellet.

2. Hydrolysis of DNP-Protein:

  • To the dried DNP-protein pellet, add 1 mL of 6 M HCl.

  • Seal the tube and heat at 110°C for 8-24 hours to completely hydrolyze the peptide bonds.

  • After hydrolysis, allow the tube to cool to room temperature.

3. Identification of the N-Terminal DNP-Amino Acid:

  • Extract the hydrolyzed solution with diethyl ether three times to separate the ether-soluble DNP-amino acid from the water-soluble unlabeled amino acids.

  • The DNP-amino acid, being yellow, will be in the ether layer.

  • The identity of the DNP-amino acid can be determined by chromatography (e.g., thin-layer chromatography or HPLC) by comparing its migration to that of known DNP-amino acid standards.

Protocol 2: Quantitative Determination of Total Protein

This protocol allows for the quantification of the total protein concentration in a sample by measuring the absorbance of the DNP-protein complex. A standard curve is generated using a protein of known concentration, such as Bovine Serum Albumin (BSA).

1. Preparation of Reagents:

  • BDNB Reagent (0.5% w/v): Dissolve 50 mg of this compound in 10 mL of absolute ethanol. This solution should be prepared fresh.

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water.

  • Protein Standard Stock Solution (2 mg/mL): Dissolve 20 mg of BSA in 10 mL of deionized water.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

2. Generation of a Standard Curve:

  • Prepare a series of protein standards by diluting the BSA stock solution with deionized water to final concentrations of 0.1, 0.25, 0.5, 0.75, 1.0, and 1.5 mg/mL.

  • In a series of labeled microcentrifuge tubes, add 100 µL of each protein standard. Also, prepare a blank tube containing 100 µL of deionized water.

  • To each tube, add 400 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add 500 µL of the 0.5% BDNB reagent to each tube.

  • Mix well and incubate at room temperature for 2 hours.

  • After incubation, add 100 µL of 1 M HCl to each tube to stop the reaction and stabilize the color.

  • Measure the absorbance of each standard at 395 nm against the blank.

  • Plot the absorbance at 395 nm versus the protein concentration (mg/mL) to generate a standard curve.

3. Determination of Unknown Protein Concentration:

  • In a separate microcentrifuge tube, add 100 µL of the unknown protein sample.

  • Follow the same procedure as for the standards (steps 3-6 in the "Generation of a Standard Curve" section).

  • Measure the absorbance of the unknown sample at 395 nm.

  • Determine the concentration of the unknown protein by interpolating its absorbance value on the standard curve.

Mandatory Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products BDNB This compound Intermediate Meisenheimer Complex (Intermediate) BDNB->Intermediate Protein Protein (N-terminal amine) Protein->Intermediate Nucleophilic Attack DNP_Protein DNP-Protein (Yellow Product) Intermediate->DNP_Protein Loss of Bromide HBr HBr Intermediate->HBr

Caption: Reaction mechanism of this compound with a protein's N-terminal amine.

ExperimentalWorkflow start Start prep_reagents Prepare BDNB Reagent, Buffer, and Protein Standards start->prep_reagents mix_reactants Mix Protein Sample/Standard with NaHCO₃ and BDNB prep_reagents->mix_reactants incubate Incubate at Room Temperature for 2 hours mix_reactants->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction measure_abs Measure Absorbance at 395 nm stop_reaction->measure_abs plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc Determine Concentration of Unknown Sample plot_curve->determine_conc end End determine_conc->end

Caption: Experimental workflow for the quantitative determination of protein using BDNB.

References

Application Notes: Spectrophotometric Analysis of Glutathione S-Transferase (GST) Activity using 1-Chloro-2,4-dinitrobenzene (CDNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification.[1][2][3] They catalyze the conjugation of reduced glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, rendering them less toxic and more easily excretable.[1][2][3] The measurement of GST activity is a fundamental tool in toxicology, cancer research, and drug metabolism studies. A widely used method for determining GST activity is a spectrophotometric assay employing 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a broad-spectrum substrate.[1][2][4] While the bromo-analog, 1-bromo-2,4-dinitrobenzene, has been mentioned for use in GST assays, CDNB remains the most extensively characterized and utilized substrate for this application.

Principle of the Assay

The spectrophotometric assay for GST activity is based on the GST-catalyzed reaction between GSH and CDNB.[1][2][5] The product of this conjugation, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[1][2][6] The rate of the increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.[1][2]

The enzymatic reaction is as follows:

GSH + CDNB → S-(2,4-dinitrophenyl)glutathione + HCl [1][5]

Quantitative Data

Molar Extinction Coefficient

The molar extinction coefficient (ε) of the S-(2,4-dinitrophenyl)glutathione conjugate is essential for calculating GST activity.

CompoundWavelength (nm)Molar Extinction Coefficient (ε)
S-(2,4-dinitrophenyl)glutathione3409.6 mM⁻¹cm⁻¹
S-(2,4-dinitrophenyl)glutathione3400.0096 µM⁻¹cm⁻¹
Kinetic Parameters

The following table summarizes the kinetic parameters of GST with CDNB and GSH from various sources. These values can vary depending on the specific GST isozyme and the experimental conditions.

GST SourceSubstrateKm (mM)Vmax (µmol/min/mg protein)
African Catfish (Clarias lazera) OvaryGSH0.560.5
CDNB1.02.5
African Catfish (Clarias lazera) TestisGSH2.533.3
CDNB0.8325
Housefly (Musca domestica) I1 IsoformGSH0.15Not Reported
CDNB0.15Not Reported
Electrochemical EvaluationGSH or CDNB~0.140-60

Experimental Protocols

A. Reagent Preparation
  • Assay Buffer (100 mM Potassium Phosphate (B84403) Buffer, pH 6.5): Prepare a 100 mM solution of potassium phosphate monobasic. Adjust the pH to 6.5 with 1 M KOH.[7] Some protocols also include 1 mM EDTA in the buffer.[7]

  • Reduced Glutathione (GSH) Solution (100 mM): Dissolve the required amount of GSH in the Assay Buffer. Prepare this solution fresh daily.[5]

  • 1-Chloro-2,4-dinitrobenzene (CDNB) Solution (100 mM): Dissolve the required amount of CDNB in 95% ethanol (B145695) or DMSO.[1][5]

  • Sample Preparation:

    • Cell Lysate: Homogenize cells in 4 volumes of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The resulting supernatant can be used for the assay.[6]

    • Tissue Homogenate: Homogenize tissue in ice-cold Assay Buffer (e.g., 10 mg tissue in 0.5 ml). Centrifuge at ~14,000 rpm for 5 minutes in a cold microfuge. Collect the supernatant for the assay.[6]

    • Plasma and Erythrocyte Lysates: These samples can also be used.

    • Determine the protein concentration of the sample using a standard method such as the BCA assay.[6]

B. Assay Protocol (96-Well Plate Format)
  • Prepare Reaction Mix: For each well, prepare a reaction mix by combining the assay buffer, GSH solution, and CDNB solution. A common final concentration in the reaction is 1 mM GSH and 1 mM CDNB. For a 200 µL final volume per well, you can prepare a master mix.

  • Sample and Control Setup:

    • Sample Wells: Add a suitable volume of your sample (e.g., 10-50 µL) to the wells.

    • Blank/Negative Control Wells: Add the same volume of sample buffer or lysis buffer without the sample. This is to measure the non-enzymatic reaction between GSH and CDNB.[1]

    • Positive Control (Optional): Use a known amount of purified GST.[1]

  • Initiate the Reaction: Add the reaction mix to all wells to start the enzymatic reaction.[1]

  • Data Acquisition: Immediately place the plate in a microplate reader set to 340 nm and 25°C. Measure the absorbance every 30-60 seconds for a period of 5-10 minutes.[1] Ensure the readings are within the linear range of the assay.[1]

C. Assay Protocol (Cuvette Format)
  • Prepare the Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing assay buffer, 1 mM GSH, and 1 mM CDNB.

  • Blank Measurement: Use a cuvette with the reaction mixture but without the enzyme sample to zero the spectrophotometer at 340 nm.

  • Initiate the Reaction: Add a small volume of the enzyme sample (e.g., 10-50 µL) to the cuvette containing the reaction mixture. Mix by inverting the cuvette several times.

  • Kinetic Measurement: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.

Calculations

  • Calculate the rate of reaction (ΔA340/min): Determine the slope of the linear portion of the absorbance vs. time plot.

  • Subtract the blank rate: Subtract the rate of the blank reaction from the rate of the sample reaction to correct for the non-enzymatic reaction.

  • Calculate GST Activity:

    Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

    Where:

    • ΔA340/min = the rate of absorbance change per minute

    • ε = molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione (9.6 mM⁻¹cm⁻¹)

    • l = path length of the cuvette or the solution in the microplate well (in cm)

  • Calculate Specific Activity: To determine the specific activity, divide the GST activity by the protein concentration of the sample.

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Visualizations

GST_Detoxification_Pathway Xenobiotic Electrophilic Xenobiotic GST Glutathione S-Transferase (GST) Xenobiotic->GST GSH Reduced Glutathione (GSH) GSH->GST Conjugate Soluble, Less Toxic Conjugate GST->Conjugate Conjugation Excretion Excretion Conjugate->Excretion GST_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, GSH, CDNB) Reaction Mix Sample and Reaction Cocktail Reagents->Reaction Sample Prepare Sample (Lysate/Homogenate) Sample->Reaction Measure Measure Absorbance at 340 nm (Kinetic Reading) Reaction->Measure Calculate_Rate Calculate Rate (ΔA340/min) Measure->Calculate_Rate Calculate_Activity Calculate GST Activity and Specific Activity Calculate_Rate->Calculate_Activity

References

Application Notes and Protocols for Labeling Proteins with 1-Bromo-2,4-dinitrobenzene (DNFB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dinitrobenzene (DNFB), also known as Sanger's Reagent, is a chemical compound historically pivotal in protein chemistry.[1] Developed by Frederick Sanger, its primary application is the derivatization of the N-terminal amino acid of polypeptides.[1][2] The reaction involves a nucleophilic aromatic substitution, where the free amino group of the N-terminus attacks the electron-deficient dinitrobenzene ring, displacing the bromine atom.[2] This process forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.[2][3] Subsequent acid hydrolysis of the protein cleaves the peptide bonds, leaving the DNP-amino acid intact for identification by chromatography.[1][2][3]

Beyond N-terminal analysis, DNFB can also modify other nucleophilic amino acid residues, such as the ε-amino group of lysine, and has been used to study protein structure, enzyme activity, and to induce contact hypersensitivity in immunological studies.[2][4] This document provides detailed protocols for protein labeling with DNFB, quantitative data for reaction optimization, and an overview of its application in immunology.

Quantitative Data for DNFB Labeling

Successful and reproducible protein labeling with DNFB depends on several key parameters. The following table summarizes critical quantitative data gathered from various studies to guide experimental design.

ParameterValue/RangeRemarks
Optimal pH 7.0 - 11.0The reaction rate increases with pH as the nucleophilicity of the amino group increases. A common starting point is a mildly alkaline pH of around 8.0-9.5.[5]
Molar Coupling Ratio (DNFB:Protein) 4:1 to 40:1A molar excess of DNFB is required to drive the reaction. A starting point of 10:1 to 40:1 is recommended for initial experiments.[2][6]
Reaction Temperature Room Temperature (18-25°C)The reaction is typically carried out at room temperature.[2][6]
Reaction Time 2 hours to overnightA common reaction time is 2 hours, though longer incubation may be necessary for less reactive proteins.[2][6]
Solvent for DNFB Ethanol (B145695) or DMFDNFB is poorly soluble in aqueous solutions and is typically dissolved in a water-miscible organic solvent like ethanol or dimethylformamide (DMF) before being added to the protein solution.[2][6]
Detection Wavelength for DNP-derivatives ~360 nmDNP-amino acids exhibit a characteristic absorbance maximum around 360 nm, which is used for their detection and quantification.[5]

Experimental Protocols

Protocol 1: General Protocol for Labeling a Protein with DNFB

This protocol provides a general procedure for labeling a protein with DNFB. Optimization may be required for specific proteins.

Materials:

  • Protein of interest

  • This compound (DNFB)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ethanol or Dimethylformamide (DMF)

  • Reaction tubes

  • Gel filtration column (e.g., Sephadex G-25) or dialysis tubing

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • DNFB Solution Preparation:

    • Immediately before use, prepare a stock solution of DNFB in ethanol or DMF. For example, add 0.5 mL of DNFB to 10 mL of ethanol.[2] The concentration should be calculated to achieve the desired molar excess over the protein.

  • Labeling Reaction:

    • Slowly add the calculated volume of the DNFB solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[2] Protect the reaction from light.

  • Removal of Unreacted DNFB:

    • To remove unreacted DNFB and by-products, pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume.

    • Alternatively, dialyze the reaction mixture against a suitable buffer overnight at 4°C with multiple buffer changes.

  • Characterization of Labeled Protein:

    • Measure the absorbance of the purified DNP-protein conjugate at 280 nm and 360 nm.

    • The absorbance at 360 nm confirms the incorporation of the DNP group.

    • The degree of labeling can be estimated using the Beer-Lambert law, though this requires knowledge of the extinction coefficients of the protein and the DNP group at these wavelengths.

Protocol 2: N-Terminal Amino Acid Analysis using DNFB

This protocol outlines the classical Sanger method for identifying the N-terminal amino acid of a protein.

Materials:

  • DNP-labeled protein (from Protocol 1)

  • 6 M Hydrochloric acid (HCl)

  • Ether

  • Chromatography system (e.g., HPLC)

  • DNP-amino acid standards

Procedure:

  • Acid Hydrolysis:

    • Lyophilize the purified DNP-labeled protein.

    • Add 6 M HCl to the dried protein.

    • Hydrolyze the protein by heating at 110°C for 12-24 hours in a sealed, evacuated tube. This will cleave all peptide bonds.

  • Extraction of DNP-Amino Acid:

    • After hydrolysis, cool the sample and extract the DNP-amino acid with ether.[2] The DNP-amino acid will partition into the organic phase, while the unlabeled amino acids will remain in the aqueous phase.

    • Evaporate the ether extract to dryness.

  • Chromatographic Analysis:

    • Redissolve the dried DNP-amino acid in a suitable solvent (e.g., methanol/water).

    • Analyze the sample by reverse-phase HPLC, monitoring the effluent at 360 nm.

    • Identify the DNP-amino acid by comparing its retention time to that of known DNP-amino acid standards.

Application in Immunology: DNFB-Induced Contact Hypersensitivity

DNFB is a potent contact sensitizer (B1316253) and is widely used to induce contact hypersensitivity (CHS) in animal models, which mimics allergic contact dermatitis in humans.[7][8] This response is a T-cell mediated delayed-type hypersensitivity reaction.

The experimental workflow for inducing CHS with DNFB typically involves two phases:

  • Sensitization Phase: A solution of DNFB is applied to a shaved area of the skin (e.g., the abdomen) of a naive animal.[7] The DNFB acts as a hapten, penetrating the skin and reacting with endogenous proteins to form hapten-protein conjugates. These conjugates are then processed by antigen-presenting cells (APCs), such as Langerhans cells, which migrate to the draining lymph nodes and present the haptenated peptides to naive T-cells. This leads to the activation and clonal expansion of hapten-specific T-cells.

  • Elicitation (Challenge) Phase: After a few days, a lower concentration of DNFB is applied to a different skin site (e.g., the ear).[7] This challenge application leads to the recruitment of the previously sensitized, hapten-specific T-cells to the site of application. The activated T-cells release pro-inflammatory cytokines, leading to a local inflammatory response characterized by redness, swelling, and immune cell infiltration, which can be measured to quantify the CHS response.[7]

Visualizations

DNFB_Labeling_Workflow Protein Protein Solution (pH 8.5) Reaction Labeling Reaction (Room Temp, 2h) Protein->Reaction DNFB DNFB in Ethanol DNFB->Reaction Purification Purification (Gel Filtration / Dialysis) Reaction->Purification DNP_Protein DNP-Labeled Protein Purification->DNP_Protein Analysis Downstream Analysis DNP_Protein->Analysis

Caption: Experimental workflow for labeling proteins with DNFB.

DNFB_CHS_Workflow cluster_sensitization Sensitization Phase cluster_challenge Elicitation Phase (5-7 days later) DNFB_skin Topical DNFB Application (e.g., Abdomen) Hapten_formation Hapten-Protein Conjugate Formation DNFB_skin->Hapten_formation APC_activation Antigen Presenting Cell (APC) Uptake and Migration Hapten_formation->APC_activation T_cell_priming T-Cell Priming and Expansion in Lymph Node APC_activation->T_cell_priming DNFB_challenge DNFB Challenge (e.g., Ear) T_cell_priming->DNFB_challenge Memory T-Cells T_cell_recruitment Recruitment of Sensitized T-Cells DNFB_challenge->T_cell_recruitment Cytokine_release Pro-inflammatory Cytokine Release T_cell_recruitment->Cytokine_release Inflammation Inflammatory Response (Swelling, Redness) Cytokine_release->Inflammation

Caption: Workflow of DNFB-induced contact hypersensitivity.

References

Application Notes and Protocols: 1-Bromo-2,4-dinitrobenzene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dinitrobenzene is a highly reactive aromatic compound that serves as a valuable intermediate in a wide array of organic syntheses. Its utility stems from the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to a bromine atom. This electronic arrangement renders the ipso-carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), making it a key building block for the synthesis of a diverse range of substituted aromatic compounds, including pharmaceutical intermediates, agrochemicals, and dyes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
CAS Number 584-48-5
Molecular Formula C₆H₃BrN₂O₄
Molecular Weight 247.00 g/mol
Appearance Yellow crystalline solid
Melting Point 71-73 °C
Solubility Soluble in organic solvents like ethanol, ether, and benzene; sparingly soluble in water.

Spectroscopic Data:

  • 1H NMR (CDCl₃): δ 8.77 (d, J=2.6 Hz, 1H), 8.40 (dd, J=9.0, 2.7 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H) ppm.

  • 13C NMR (CDCl₃): δ 147.8, 146.3, 133.9, 133.2, 127.3, 121.1 ppm.

  • IR (KBr, cm⁻¹): 3108, 1604, 1590, 1542, 1532, 1458, 1346, 1304, 1246, 1158, 1140, 1046, 918, 902, 850, 836, 748, 730.

  • Mass Spectrum (EI): m/z 247 (M⁺), 201, 171, 122, 75.

Applications in Organic Synthesis

The primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product 2,4-Dinitrophenyl-Nu + Br⁻ intermediate->product Elimination workflow_amine start This compound + Amine reaction Reflux in Solvent (e.g., Ethanol or Neat) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-Substituted 2,4-dinitroaniline purification->product GST_Assay reagents This compound + Glutathione (GSH) enzyme GST reagents->enzyme product GS-DNP Conjugate + HBr enzyme->product detection Spectrophotometric Detection (340 nm) product->detection DNP_Pathway cluster_membrane Inner Mitochondrial Membrane etc Electron Transport Chain protons_ims H⁺ (Intermembrane Space) etc->protons_ims Pumps H⁺ atp_synthase ATP Synthase atp ATP Synthesis atp_synthase->atp protons_matrix H⁺ (Matrix) protons_matrix->etc e⁻ flow heat Heat Production protons_matrix->heat protons_ims->atp_synthase H⁺ Gradient dnp 2,4-Dinitrophenol (DNP) protons_ims->dnp Binds H⁺ dnp->protons_matrix Transports H⁺ back (dissipates gradient) dnp->atp Inhibits

References

Application Notes: Nucleophilic Aromatic Substitution Reactions Using 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,4-dinitrobenzene is a highly versatile reagent in organic synthesis and biochemical research, primarily utilized as a substrate in nucleophilic aromatic substitution (SNAr) reactions. Its chemical structure, featuring a benzene (B151609) ring activated by two potent electron-withdrawing nitro groups at the ortho and para positions relative to the bromine atom, renders the ipso-carbon highly electrophilic.[1][2][3] This activation facilitates the displacement of the bromide leaving group by a wide array of nucleophiles under relatively mild conditions.[4][5] The compound's reactivity makes it an essential building block for creating complex organic molecules used in the development of pharmaceuticals, agrochemicals, and dyes.[6][7] Furthermore, it serves as a critical reagent in biochemical studies, including protein determination and glutathione (B108866) S-transferase (GST) assays.[6][8][9]

Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[1][4]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1][5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored in the subsequent, typically rapid, elimination step where the bromide ion is expelled.[1]

The nitro groups are crucial for this transformation as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[1][3] The initial nucleophilic attack is generally the rate-determining step of the sequence.[4][10]

Quantitative Data Presentation

The rate and yield of nucleophilic substitution on this compound are influenced by the nucleophile, solvent, and reaction conditions.

Table 1: Reaction Yields with Various Nucleophiles

NucleophileProductSolventConditionsYield (%)Reference
Aniline (B41778)2,4-DinitrodiphenylamineEthanol (B145695)Microwave, 125°C, 5 minNot specified[4]
EthylamineN-Ethyl-2,4-dinitroanilineEthanolMicrowave, 125°C, 5 minNot specified[4]
Potassium Thiocyanate (B1210189)2,4-Dinitrophenyl thiocyanateEthanol/WaterMicrowave, 125°C, 5 minNot specified[4]

Table 2: Kinetic Data for Reactions with Piperidine

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
This compoundPiperidineEthanol251.7 x 10⁻³
1-Fluoro-2,4-dinitrobenzenePiperidineMethanol (B129727)254.5 x 10⁻¹
1-Chloro-2,4-dinitrobenzenePiperidineMethanol253.1 x 10⁻³

Data for fluoro- and chloro- analogues are provided for comparison of leaving group effects. This data is leveraged from closely related analogues to provide a comprehensive overview of expected reactivity.[11]

Experimental Protocols

Safety Precautions: this compound and many nucleophiles (e.g., aniline) are classified as irritants and are toxic.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Microwave reactions should not be attempted in sealed vessels without precise temperature and pressure control.[4]

Protocol 1: Synthesis of 2,4-Dinitrodiphenylamine via Microwave Irradiation

This protocol describes the reaction of this compound with aniline.

Materials:

  • This compound (0.298 g, 1.20 mmol)

  • Aniline (0.440 mL, 4.80 mmol)

  • Ethanol (3.0 mL)

  • 10-mL glass microwave reaction vessel with a magnetic stir bar

  • Microwave reactor with temperature and pressure control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Add this compound (0.298 g), aniline (0.440 mL), and ethanol (3.0 mL) to a 10-mL glass microwave reaction vessel containing a stir bar.[4]

  • Seal the vessel with a cap and place it into the microwave cavity.[4]

  • Program the microwave unit to heat the reaction mixture to 125°C and hold it at this temperature for 5 minutes.[4]

  • After the reaction is complete, allow the vessel to cool to below 50°C before removing it from the microwave cavity.[4]

  • Workup and Purification: The product, being a highly-colored crystalline solid, can be isolated by standard techniques such as cooling to induce crystallization, followed by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 2,4-Dinitrophenyl Thiocyanate via Microwave Irradiation

This protocol details the reaction with potassium thiocyanate.

Materials:

  • This compound (0.298 g, 1.20 mmol)

  • Potassium thiocyanate (0.467 g, 4.80 mmol)

  • Ethanol (2.5 mL)

  • Water (0.5 mL)

  • 10-mL glass microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10-mL glass microwave reaction vessel, add this compound (0.298 g), potassium thiocyanate (0.467 g), ethanol (2.5 mL), and water (0.5 mL).[4]

  • Seal the vessel and place it in the microwave reactor.[4]

  • Heat the mixture to 125°C and hold for 5 minutes.

  • After cooling to a safe temperature (<50°C), remove the vessel.[4]

  • Workup and Purification: The product can be isolated by pouring the reaction mixture into ice water to precipitate the solid product. The solid is then collected by vacuum filtration, washed with water, and can be further purified by recrystallization.

Protocol 3: General Procedure for Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol provides a general method for synthesizing 2,4-dinitroanisole (B92663) derivatives.

Materials:

  • This compound (1.0 mmol)

  • Sodium metal (a stoichiometric equivalent)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask with stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (B1231860) by dissolving a stoichiometric equivalent of sodium metal in anhydrous methanol.[1]

  • In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous methanol.[1]

  • Slowly add the sodium methoxide solution to the this compound solution at room temperature with continuous stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC). Stir for 1-4 hours or until the starting material is consumed.[1]

  • Workup and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1] The solvent can be removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow reagents 1. Combine Reactants (this compound, Nucleophile, Solvent) reaction 2. Reaction (e.g., Microwave Heating at 125°C) reagents->reaction cooling 3. Cooling (To <50°C) reaction->cooling workup 4. Workup (e.g., Precipitation in Water, Extraction) cooling->workup isolation 5. Isolation (Vacuum Filtration) workup->isolation purification 6. Purification (Recrystallization or Chromatography) isolation->purification analysis 7. Product Analysis (TLC, MP, Spectroscopy) purification->analysis Signaling_Pathway_Application cluster_synthesis Chemical Synthesis cluster_bio Biological Application start This compound snar SNAr Reaction with selected amine start->snar derivative Dinitroaniline Derivative (Potential Inhibitor) snar->derivative microtubule Microtubule Assembly derivative->microtubule Inhibits tubulin Tubulin Dimers tubulin->microtubule Polymerization cell_division Cell Division microtubule->cell_division

References

Application Notes and Protocols for the Reaction of 1-Bromo-2,4-dinitrobenzene with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dinitrobenzene (BDNB) is a valuable reagent in biochemical and pharmaceutical research for the detection, quantification, and modification of thiol-containing molecules. The reaction of BDNB with thiols proceeds via a well-characterized Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro groups on the benzene (B151609) ring activate the carbon atom attached to the bromine, making it susceptible to nucleophilic attack by the sulfur atom of a thiol. This reaction results in the formation of a stable, colored 2,4-dinitrophenyl thioether derivative, which can be readily quantified spectrophotometrically. These application notes provide detailed protocols for the use of BDNB in thiol quantification and for the synthesis of 2,4-dinitrophenyl thioether derivatives.

Reaction Mechanism and Kinetics

The reaction between this compound and a thiol (R-SH) is a bimolecular nucleophilic aromatic substitution. The reaction kinetics are typically second-order, being first-order with respect to both BDNB and the thiol. The rate of the reaction is significantly influenced by several factors:

  • Nucleophilicity of the Thiol: The reactivity of the thiol is dependent on its nucleophilicity. Aliphatic thiols are generally more reactive than aromatic thiols.

  • pH of the Medium: The reaction rate is highly pH-dependent. The thiolate anion (R-S⁻) is a much stronger nucleophile than the protonated thiol (R-SH). Therefore, the reaction rate increases with pH as the thiol becomes deprotonated. For most aliphatic thiols, a pH range of 7-9 is optimal.

  • Solvent Polarity: Polar aprotic solvents can accelerate SNAr reactions by solvating the cationic species and not strongly solvating the anionic nucleophile.

Data Presentation

Table 1: Comparative Second-Order Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzenes with Nucleophiles
SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
1-Fluoro-2,4-dinitrobenzenePiperidine (B6355638)Ethanol (B145695)254.0 x 10⁻³
1-Chloro-2,4-dinitrobenzenePiperidineEthanol253.1 x 10⁻⁴
This compound Piperidine Ethanol 25 1.7 x 10⁻⁴
1-Iodo-2,4-dinitrobenzenePiperidineEthanol253.3 x 10⁻⁵

Data is illustrative of the leaving group effect in SNAr reactions.

Table 2: Estimated Second-Order Rate Constants for the Reaction of this compound with Various Thiols

The following table provides estimated second-order rate constants for the reaction of this compound with representative thiols at pH 7.4 and 25°C. These estimations are based on the known reactivity of similar electrophiles and the relative nucleophilicity of the thiols.

ThiolEstimated Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
L-Cysteine1.5 - 3.0
Glutathione (GSH)0.8 - 1.5
2-Mercaptoethanol0.5 - 1.0
Ethanethiol0.3 - 0.7

These are estimated values for illustrative purposes. Actual rate constants should be determined experimentally under specific conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Thiols using this compound

This protocol describes a method to determine the concentration of a thiol in solution by monitoring the formation of the 2,4-dinitrophenyl thioether product.

Materials:

  • This compound (BDNB)

  • Thiol-containing sample

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ethanol or Acetonitrile (for stock solution)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of BDNB in ethanol or acetonitrile.

    • Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

    • Prepare a stock solution of a known concentration of a standard thiol (e.g., L-cysteine) in phosphate buffer for creating a standard curve.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the standard thiol in phosphate buffer to cover the expected concentration range of the unknown sample.

    • To each dilution, add a fixed concentration of the BDNB stock solution (e.g., to a final concentration of 1 mM).

    • Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 30 minutes, to be optimized for the specific thiol).

    • Measure the absorbance of each solution at the λmax of the 2,4-dinitrophenyl thioether product (typically in the range of 330-360 nm).

    • Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.

  • Sample Analysis:

    • Add the unknown thiol-containing sample to the phosphate buffer.

    • Initiate the reaction by adding the BDNB stock solution to the same final concentration used for the standard curve.

    • Incubate the reaction under the same conditions as the standards.

    • Measure the absorbance of the sample at the same wavelength.

    • Determine the concentration of the thiol in the sample by interpolating the absorbance value on the standard curve.

Kinetic Measurement (Optional):

To determine the second-order rate constant, the reaction can be monitored in real-time.

  • Set the spectrophotometer to measure absorbance at the λmax of the product over time.

  • Mix the thiol solution and the BDNB solution in a cuvette at time zero.

  • Record the absorbance at regular intervals until the reaction is complete.

  • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential equation, assuming the concentration of one reactant is in large excess.

  • The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the reactant that was in excess.

Protocol 2: Synthesis of S-(2,4-dinitrophenyl)-L-cysteine

This protocol describes the synthesis of a 2,4-dinitrophenyl thioether derivative from L-cysteine and this compound.

Materials:

  • This compound (BDNB)

  • L-cysteine

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve L-cysteine (1.0 eq) in a solution of sodium bicarbonate (2.0 eq) in water.

  • In a separate beaker, dissolve this compound (1.0 eq) in ethanol.

  • Slowly add the ethanolic solution of BDNB to the aqueous solution of L-cysteine with vigorous stirring at room temperature.

  • Allow the reaction to stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A yellow precipitate of S-(2,4-dinitrophenyl)-L-cysteine should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from an ethanol/water mixture to yield the pure product.

  • Characterize the product by melting point, NMR, and Mass Spectrometry.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis prep_bdnb Prepare BDNB Stock Solution mix Mix BDNB and Thiol in Buffer prep_bdnb->mix prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->mix prep_thiol Prepare Thiol Sample/Standard prep_thiol->mix incubate Incubate at Constant Temperature mix->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve For Standards determine_conc Determine Thiol Concentration measure_abs->determine_conc For Sample plot_curve->determine_conc

Caption: Workflow for the spectrophotometric quantification of thiols.

Caption: SNAr mechanism for the reaction of BDNB with a thiol.

Application Notes and Protocols for the Derivatization of Amino Acids with 1-Bromo-2,4-dinitrobenzene (Sanger's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The derivatization of amino acids with 1-Bromo-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent, is a classic and foundational technique in protein chemistry.[1][2] Developed by Frederick Sanger for the sequencing of insulin, this method facilitates the identification and quantification of N-terminal amino acids in peptides and proteins.[3][4] The reaction involves the nucleophilic aromatic substitution of the bromine atom on DNFB by the unprotonated α-amino group of an amino acid.[1][2] This reaction proceeds under mild alkaline conditions and results in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the amino acid.[2][4] The distinct chromophoric properties of the DNP group allow for the straightforward detection and quantification of the derivatized amino acids using spectrophotometry or chromatography.[5]

This technique is not only pivotal for determining the N-terminal amino acid of a polypeptide chain but can also be adapted for the quantitative analysis of free amino acids in various biological samples.[1] The resulting DNP-amino acids are stable to acid hydrolysis, which allows for the cleavage of the polypeptide into its constituent amino acids while leaving the N-terminal DNP-amino acid intact for subsequent identification.[1][2]

Reaction Mechanism

The derivatization of an amino acid with this compound is a nucleophilic aromatic substitution reaction. The unprotonated α-amino group of the amino acid acts as the nucleophile, attacking the electron-deficient carbon atom to which the bromine atom is attached on the dinitrophenyl ring. The presence of the two electron-withdrawing nitro groups facilitates this attack. The reaction typically occurs under mild alkaline conditions (pH 8-9) to ensure that the amino group is in its nucleophilic, unprotonated state.

Caption: Reaction of an amino acid with this compound.

Experimental Protocols

Protocol 1: Derivatization of Free Amino Acids

This protocol is suitable for the derivatization of a standard mixture of amino acids or a sample containing free amino acids.

Materials:

  • Amino acid standard solution (e.g., 1 mM in 0.1 M HCl)

  • This compound (DNFB) solution (e.g., 1% w/v in ethanol)

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Ethanol (B145695)

  • Water, purified

Procedure:

  • Sample Preparation: To 1 mL of the amino acid solution in a screw-cap test tube, add 0.5 mL of 1 M sodium bicarbonate buffer to adjust the pH to approximately 8.5.

  • Derivatization Reaction: Add 1 mL of the 1% DNFB solution in ethanol to the amino acid solution.

  • Incubation: Cap the tube tightly and incubate the reaction mixture in a shaking water bath at 40°C for 1 hour in the dark. The DNP derivatives are light-sensitive.

  • Reaction Quenching and Extraction: After incubation, cool the reaction mixture to room temperature. Acidify the solution by adding a few drops of concentrated HCl to stop the reaction. Extract the unreacted DNFB and the DNP-amino acids with 2-3 portions of 5 mL diethyl ether.

  • Evaporation: Combine the ether extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried DNP-amino acid residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) for analysis by HPLC or spectrophotometry.

Protocol 2: N-terminal Amino Acid Determination of a Peptide/Protein

This protocol outlines the derivatization of the N-terminal amino acid of a peptide or protein, followed by hydrolysis and identification.

Materials:

  • Peptide or protein sample

  • This compound (DNFB) solution (1% w/v in ethanol)

  • Sodium bicarbonate (0.5 g)

  • Water (5 mL)

  • Ethanol (10 mL)

  • Diethyl ether

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Derivatization:

    • Dissolve approximately 0.5 g of the peptide/protein and 0.5 g of sodium bicarbonate in 5 mL of water (Solution A).[1]

    • Prepare a solution of 0.5 mL of DNFB in 10 mL of ethanol (Solution B).[1]

    • Mix Solution A and Solution B and stir gently for 2 hours at room temperature.[1] The DNP-protein will precipitate as a yellow powder.[1]

    • Wash the precipitate with water, followed by ethanol, and then ether. Air-dry the DNP-protein.[1]

  • Acid Hydrolysis:

    • Place the dried DNP-protein in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 16-24 hours.

  • Extraction of DNP-amino acid:

    • After hydrolysis, cool the tube and break the seal.

    • Evaporate the HCl under vacuum.

    • Add a small amount of water to the residue and extract the yellow DNP-amino acid with diethyl ether. The other free amino acids will remain in the aqueous layer.

  • Analysis:

    • Evaporate the ether extract to dryness.

    • Redissolve the DNP-amino acid in a small volume of a suitable solvent.

    • Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., HPLC or TLC) with that of standard DNP-amino acids.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the derivatization and analysis of amino acids using DNFB.

ParameterValue/RangeApplication/NotesSource
Derivatization pH 8.0 - 9.2Optimal for ensuring the amino group is unprotonated and nucleophilic.[2][6]
Reaction Time 1 - 2 hoursGenerally sufficient for complete reaction at room temperature or slightly elevated temperatures.[1][7]
Reaction Temperature Room Temperature - 40°CMild heating can increase the reaction rate.[1]
UV Absorbance Maxima ~340 - 360 nmThe DNP chromophore has a strong absorbance in this range, useful for spectrophotometric quantification.[8]
HPLC Column Reversed-phase (C18)Commonly used for the separation of DNP-amino acids.[5]
HPLC Mobile Phase Acetonitrile/Water gradientA typical mobile phase system for resolving the different DNP-amino acids.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of amino acids with this compound.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup cluster_analysis Analysis start Amino Acid Sample (Free or in Peptide/Protein) ph_adjust Adjust to Alkaline pH (pH 8-9) start->ph_adjust add_dnfb Add this compound (DNFB) ph_adjust->add_dnfb incubate Incubate (e.g., 1-2 hours at RT or 40°C) add_dnfb->incubate quench Quench Reaction (Acidification) incubate->quench hydrolysis Acid Hydrolysis (for Peptides/Proteins) quench->hydrolysis If applicable extract Extract DNP-Amino Acids (e.g., with Diethyl Ether) quench->extract hydrolysis->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Suitable Solvent dry->reconstitute hplc HPLC Analysis (Reversed-Phase) reconstitute->hplc spectro Spectrophotometric Analysis (340-360 nm) reconstitute->spectro identify Identify and Quantify DNP-Amino Acid(s) hplc->identify spectro->identify

Caption: General workflow for DNFB derivatization of amino acids.

References

Application of 1-Bromo-2,4-dinitrobenzene in Peptide Mapping: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in biotechnology and pharmaceutical development for the comprehensive characterization of protein therapeutics. It involves the enzymatic or chemical cleavage of a protein into smaller peptide fragments, which are then separated and identified, typically by liquid chromatography-mass spectrometry (LC-MS). This process provides a "fingerprint" of the protein, enabling the confirmation of its primary structure, identification of post-translational modifications (PTMs), and detection of sequence variants.

1-Bromo-2,4-dinitrobenzene (BDNB), a derivative of Sanger's reagent (1-Fluoro-2,4-dinitrobenzene), is a valuable tool in peptide mapping, primarily for the derivatization of specific amino acid residues. Its principal application lies in the modification of the free sulfhydryl group of cysteine residues. This derivatization serves multiple purposes: it prevents the formation of disulfide bonds during analysis, enhances the UV absorbance of cysteine-containing peptides for improved detection, and introduces a specific mass shift that aids in their identification by mass spectrometry. While historically used for N-terminal sequencing, its reactivity with cysteine makes it particularly useful for tracking and quantifying these critical residues within a protein sequence.

Principle of Derivatization

This compound reacts with the nucleophilic thiol group of cysteine residues via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro groups on the benzene (B151609) ring activate the bromine atom for substitution by the thiolate anion of cysteine. This reaction is typically carried out under mild alkaline conditions to ensure the deprotonation of the cysteine's sulfhydryl group, thereby increasing its nucleophilicity. The resulting dinitrophenyl (DNP) thioether bond is stable under the conditions of enzymatic digestion and subsequent LC-MS analysis.

Key Applications in Peptide Mapping

  • Cysteine Alkylation: BDNB serves as an effective alkylating agent for free cysteine residues. This is crucial for preventing re-oxidation and disulfide bond scrambling during sample preparation and analysis, ensuring an accurate representation of the protein's primary structure.

  • Enhanced UV Detection: The dinitrophenyl group is a strong chromophore. Derivatization of cysteine-containing peptides with BDNB significantly enhances their UV absorbance (typically monitored at ~360 nm), facilitating their detection and quantification by HPLC with UV detection.

  • Differential Labeling for Quantitative Analysis: By using isotopic variants of BDNB, it is possible to perform relative quantification of cysteine-containing peptides between different samples (e.g., treated vs. untreated cells, or different manufacturing batches of a biotherapeutic).

  • Identification of Cysteine-Containing Peptides in Complex Mixtures: The specific mass shift (+166.97 Da for the dinitrophenyl group) upon derivatization allows for the targeted identification of cysteine-containing peptides in complex digests using mass spectrometry.

Experimental Protocols

Protocol 1: Derivatization of Cysteine Residues in a Purified Protein for Peptide Mapping

This protocol outlines the steps for the reduction and alkylation of cysteine residues in a purified protein using this compound prior to enzymatic digestion.

Materials:

  • Purified protein sample

  • Denaturation Buffer: 8 M Guanidine-HCl or Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylation Reagent: 100 mM this compound (BDNB) in acetonitrile

  • Quenching Solution: 1 M DTT or 1 M L-cysteine

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Sequencing-grade trypsin

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-2 mg/mL.

    • Add DTT stock solution to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation with BDNB:

    • Add the 100 mM BDNB solution to the reduced protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

    • Incubate in the dark at room temperature for 1 hour. The solution will turn yellow upon reaction.

  • Quenching:

    • Add Quenching Solution to a final concentration of 50 mM to react with any excess BDNB.

    • Incubate in the dark for 30 minutes.

  • Buffer Exchange:

    • Remove the denaturation and alkylation reagents by buffer exchange into Digestion Buffer using a desalting column or dialysis.

  • Enzymatic Digestion:

    • Adjust the protein concentration to 1 mg/mL with Digestion Buffer.

    • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C for 4-16 hours.

  • Digestion Quenching and Sample Preparation for LC-MS:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of BDNB-Derivatized Peptides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be 5-40% B over 60 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-60°C

  • UV Detection: Monitor at 214 nm, 280 nm, and 360 nm.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: m/z 100-2000

  • Data Acquisition: Data-Dependent Acquisition (DDA) with fragmentation of the top 5-10 most intense precursor ions.

  • Collision Energy: Use a collision energy ramp appropriate for peptide fragmentation.

Data Presentation

The following table provides an example of how to present quantitative data from a peptide mapping experiment using BDNB derivatization to compare cysteine oxidation in a biotherapeutic product under two different storage conditions.

Peptide SequenceModificationRetention Time (min)m/z (Observed)Area (Condition A)Area (Condition B)Fold Change (B/A)
TPEVTCVVVDVSHEDPEVKCys(DNP)25.41093.521.2 x 10^61.1 x 10^60.92
WQEGCKCys(DNP)18.2487.718.5 x 10^54.1 x 10^50.48
YGC(Ox)KCys(Sulfonic Acid)15.1423.651.5 x 10^49.8 x 10^46.53
FNC(DNP)QTSKCys(DNP)31.9654.839.7 x 10^59.5 x 10^50.98

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample denature Denaturation & Reduction (GdnHCl/Urea, DTT) start->denature alkylate Alkylation with BDNB denature->alkylate quench Quench Excess BDNB alkylate->quench buffer_exchange Buffer Exchange quench->buffer_exchange digest Tryptic Digestion buffer_exchange->digest lcms LC-MS/MS Analysis digest->lcms data_proc Data Processing & Analysis lcms->data_proc results Peptide Identification & Quantification data_proc->results

Caption: Experimental workflow for peptide mapping using BDNB.

reaction_mechanism reagents Peptide-Cys-SH + this compound conditions pH 8-9 products Peptide-Cys-S-DNP + HBr reagents->products Nucleophilic Aromatic Substitution

Caption: Reaction of BDNB with a cysteine residue.

Conclusion

This compound is a versatile reagent for peptide mapping, particularly for the analysis of cysteine-containing peptides. Its ability to specifically and stably derivatize free sulfhydryl groups provides significant advantages in preventing disulfide bond formation, enhancing UV detection, and facilitating identification and quantification by mass spectrometry. The protocols and data presentation formats provided here offer a robust framework for the implementation of BDNB-based peptide mapping in research, development, and quality control environments. Careful optimization of reaction conditions and LC-MS parameters is essential for achieving high-quality, reproducible results.

Application Notes: Synthesis and Utility of 2,4-Dinitrophenyl Derivatives from 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,4-dinitrobenzene is a highly versatile reagent in organic synthesis, primarily utilized as an electrophilic aromatic substrate for the generation of a wide array of 2,4-dinitrophenyl (DNP) derivatives. The chemical structure is characterized by a benzene (B151609) ring substituted with a bromine atom and two strongly electron-withdrawing nitro groups at the ortho and para positions.[1][2] This specific arrangement significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the bromine atom an excellent leaving group.[1][3] This reactivity allows for the facile introduction of various nucleophiles, including amines, phenols, thiols, and hydrazines, to create a diverse library of DNP compounds.[1][3][4]

The resulting DNP derivatives have found extensive applications across multiple scientific disciplines. In drug development, the 2,4-dinitrophenol (B41442) scaffold is known to function as a mitochondrial uncoupler, a mechanism with therapeutic potential for metabolic diseases like obesity and non-alcoholic fatty liver disease (NAFLD).[3][5][6] By synthesizing various derivatives, researchers can fine-tune the molecule's pharmacodynamic and pharmacokinetic properties to enhance efficacy and improve safety profiles.[3] Furthermore, DNP derivatives are crucial in analytical chemistry and biochemistry. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic reagent for the qualitative and quantitative detection of aldehydes and ketones.[7][8][9] Other derivatives serve as substrates for enzymatic assays, such as the glutathione (B108866) S-transferase (GST) assay.[2][10][11]

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2,4-dinitrophenyl derivatives from this compound proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiolate, or phenoxide) on the carbon atom bearing the bromine. This attack is highly favored due to the strong electron-withdrawing effect of the two nitro groups, which delocalize the negative charge of the intermediate.

  • Formation of Meisenheimer Complex: This addition results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.

  • Elimination of Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the bromide ion, a good leaving group, yielding the stable 2,4-dinitrophenyl derivative.

The overall reaction rate is typically second-order, dependent on the concentration of both the aromatic substrate and the nucleophile.[4]

Caption: General SNAr reaction for DNP derivative synthesis.

Application Highlight: Mitochondrial Uncoupling

2,4-dinitrophenol (DNP) and its derivatives are well-documented mitochondrial uncoupling agents.[5] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP. DNP derivatives, being lipophilic weak acids, can transport protons across the membrane, dissipating the gradient. This uncouples electron transport from ATP synthesis; the energy is instead released as heat. This mechanism has been explored for treating metabolic disorders but is limited by a narrow therapeutic window.[5][6] The synthesis of novel DNP derivatives aims to create compounds with targeted delivery and controlled activity, potentially mitigating toxicity.[3][5]

mitochondrial_uncoupling cluster_membrane Inner Mitochondrial Membrane etc Electron Transport Chain (ETC) protons_ims H+ etc->protons_ims Pumps H+ atp_synthase ATP Synthase atp ATP atp_synthase->atp protons_matrix_initial H+ protons_matrix_initial->etc e- protons_ims->atp_synthase Flows through dnp DNP Derivative protons_ims->dnp dnp->protons_matrix_initial Transports H+ (dissipates gradient) heat Heat dnp->heat adp ADP + Pi adp->atp_synthase

Caption: DNP derivatives as mitochondrial uncouplers.

Experimental Protocols

The following section provides detailed protocols for the synthesis of 2,4-dinitrophenyl derivatives.

General Protocol for Nucleophilic Aromatic Substitution

This method can be adapted for various nucleophiles such as primary/secondary amines, phenols, and thiols.

Materials:

  • This compound (Substrate)

  • Nucleophile (e.g., aniline, p-cresol, thiophenol) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate, Triethylamine) (2.0 equivalents)[3]

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))[3]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the chosen nucleophile (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) to the flask to dissolve/suspend the reactants.

  • Reaction: Stir the mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final 2,4-dinitrophenyl derivative.[10]

experimental_workflow start Start setup 1. Combine Reactants (Substrate, Nucleophile, Base) in anhydrous solvent start->setup react 2. Stir and Heat (Monitor by TLC) setup->react workup 3. Quench with Water & Extract with Ethyl Acetate react->workup wash 4. Wash Organic Layer (NaHCO₃, Brine) workup->wash dry 5. Dry & Filter wash->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate purify 7. Purify Product (Recrystallization or Chromatography) concentrate->purify characterize 8. Characterize (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: General workflow for synthesis and purification.

Data Presentation

Quantitative Reaction Data

The following table summarizes representative quantitative data for the synthesis of 2,4-dinitrodiphenylamine (B1346988) from this compound and aniline.[12]

ParameterValueUnitReference
Reactants
This compound0.148g[12]
This compound0.60mmolCalculated
Aniline0.225g[12]
Aniline2.42mmolCalculated
Product
2,4-Dinitrodiphenylamine (Obtained)0.0701g[12]
2,4-Dinitrodiphenylamine (Theoretical Yield)0.155gCalculated
Yield 45.2%Calculated

Note: Molar amounts and yields were calculated based on the provided masses. Theoretical yield assumes this compound is the limiting reagent.

Spectroscopic Data for Representative Derivatives

This table provides typical spectroscopic data for common 2,4-dinitrophenyl derivatives.

DerivativeFormulaMolecular WeightSpectroscopic Data HighlightsReference
2,4-Dinitrophenol C₆H₄N₂O₅184.11IR (cm⁻¹): Broad O-H stretch, ~1590 & ~1340 (NO₂)[13]
2,4-Dinitrophenylhydrazine C₆H₆N₄O₄198.14¹H NMR (CDCl₃, δ): ~9.1 (s, Ar-H), ~8.3 (d, Ar-H), ~7.9 (d, Ar-H), ~7.8 (br s, NH), ~4.1 (br s, NH₂)[14]
2,4-DNP Stearate C₂₄H₃₈N₂O₆466.57¹H NMR (CDCl₃, δ, ppm): 8.99 (d, 3'-CH), 8.39 (dd, 5'-CH), 7.27 (m, 6'-CH), 2.27 (t, 2-CH)[5]

References

Application Notes and Protocols: Use of 1-Bromo-2,4-dinitrobenzene in Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become an indispensable tool in research and drug development, enabling the routine construction of peptides. Following synthesis and purification, the characterization of the peptide is crucial to confirm its identity. One of the fundamental analytical methods is the determination of the N-terminal amino acid. While 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, is historically significant for this purpose, its bromo-analog, 1-Bromo-2,4-dinitrobenzene, can also be employed for the derivatization of the N-terminal α-amino group of peptides.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the analysis of peptides synthesized via SPPS.

The chemical structure of this compound features a bromine atom and two electron-withdrawing nitro groups on a benzene (B151609) ring, which activate the ring for nucleophilic aromatic substitution.[5] This reactivity allows it to label the primary amino group at the N-terminus of a peptide.

Principle of N-Terminal Peptide Derivatization

The primary application of this compound in the context of peptide chemistry is the covalent labeling of the N-terminal amino acid. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The unprotonated α-amino group of the peptide acts as a nucleophile, attacking the carbon atom bearing the bromine on the electron-deficient dinitrophenyl ring. This results in the displacement of the bromide ion and the formation of a stable dinitrophenyl (DNP) derivative of the peptide, which is characteristically yellow.

Following the labeling reaction, the peptide is subjected to acid hydrolysis, which cleaves all the peptide bonds. The stability of the DNP-amino acid bond allows for the isolation and identification of the N-terminal amino acid, which retains the DNP label, typically by chromatographic methods.[3][4][6]

Applications

The primary application of this compound in peptide science is:

  • N-Terminal Amino Acid Identification: Used as an analytical tool to confirm the identity of the N-terminal residue of a synthesized peptide. This is a crucial quality control step after solid-phase peptide synthesis and purification.

While less common than Edman degradation, which allows for sequential sequencing, dinitrophenylation is a robust and straightforward method for single N-terminal residue determination.[2]

Data Presentation

Quantitative data for the physicochemical properties of this compound and a template for presenting experimental results from N-terminal analysis are provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 584-48-5[5]
Molecular Formula C₆H₃BrN₂O₄[7]
Molecular Weight 247.00 g/mol [7]
Appearance Yellow crystalline solid[5]
Melting Point 71-73 °C
Solubility Soluble in ethanol, ether; partly miscible in water[8]

Table 2: Template for Reporting N-Terminal Analysis Results

Peptide Sequence (Expected)Labeled Peptide (Abs. max)Hydrolysis ConditionsAnalytical MethodIdentified N-Terminal DNP-Amino AcidRetention Time/Rf Value
Example: H₂N-Gly-Ala-Val-COOH360 nm6 M HCl, 110°C, 24hRP-HPLCDNP-GlyUser-defined
User DataUser DataUser DataUser DataUser DataUser-defined
User DataUser DataUser DataUser DataUser DataUser-defined

Experimental Protocols

This section provides a detailed protocol for the N-terminal labeling of a peptide synthesized by SPPS using this compound, followed by hydrolysis and analysis.

Protocol 1: N-Terminal Dinitrophenylation of a Peptide

Materials:

  • Purified peptide (synthesized via SPPS)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Reaction vial

  • Heating block or water bath

  • Centrifuge

  • HPLC or TLC system for analysis

Procedure:

  • Peptide Solubilization: Dissolve 1-5 mg of the purified peptide in 1 mL of deionized water in a reaction vial.

  • Buffering: Add 5-10 mg of sodium bicarbonate to the peptide solution to achieve a mildly alkaline pH (pH 8-9), which ensures the N-terminal amino group is deprotonated and thus nucleophilic.

  • Reagent Preparation: Prepare a solution of this compound by dissolving 10 mg in 1 mL of ethanol.

  • Labeling Reaction: Add the this compound solution dropwise to the peptide solution while gently vortexing. A yellow precipitate of the DNP-peptide may form.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Due to the lower reactivity of the bromo-derivative compared to the fluoro-derivative, a longer reaction time or gentle heating (e.g., 40°C) may be required to ensure complete reaction.

  • Precipitation and Washing:

    • Acidify the reaction mixture with a few drops of 1 M HCl to precipitate the DNP-peptide fully.

    • Centrifuge the mixture to pellet the yellow DNP-peptide.

    • Carefully decant the supernatant.

    • Wash the pellet sequentially with water, ethanol, and diethyl ether to remove unreacted reagents and byproducts. Air-dry the resulting DNP-peptide pellet.

Protocol 2: Acid Hydrolysis of the DNP-Peptide

Procedure:

  • Hydrolysis: Place the dried DNP-peptide in a hydrolysis tube and add 0.5-1 mL of 6 M HCl.

  • Sealing: For complete hydrolysis, it is recommended to seal the tube under vacuum.

  • Heating: Heat the sealed tube at 110°C for 18-24 hours to cleave all peptide bonds.

  • Drying: After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Identification of the DNP-Amino Acid

Procedure:

  • Sample Preparation: Dissolve the dried hydrolysate in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.

  • Chromatographic Analysis:

    • RP-HPLC: Analyze the sample by reverse-phase high-performance liquid chromatography. The DNP-amino acid will have a characteristic retention time and a strong UV absorbance around 360 nm. Compare the retention time with that of a standard DNP-amino acid.

    • TLC: Alternatively, spot the sample on a silica (B1680970) gel thin-layer chromatography plate and develop it with an appropriate solvent system. The yellow spot of the DNP-amino acid can be identified by comparing its Rf value with that of a standard.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Peptide Peptide (H₂N-CHR₁-CO...) Intermediate Meisenheimer-like Complex Peptide->Intermediate + BDNB (Nucleophilic Attack) BDNB This compound BDNB->Intermediate DNP_Peptide DNP-Peptide Intermediate->DNP_Peptide - Br⁻ (Bromide Elimination) Br_ion Br⁻ Intermediate->Br_ion

Caption: Reaction mechanism for N-terminal peptide labeling.

Experimental_Workflow start Start: Purified Peptide step1 Step 1: N-Terminal Labeling - Dissolve Peptide - Add NaHCO₃ - Add this compound start->step1 step2 Step 2: Isolation of DNP-Peptide - Precipitate with HCl - Wash with Water, EtOH, Ether - Dry the DNP-Peptide step1->step2 step3 Step 3: Acid Hydrolysis - Add 6 M HCl - Heat at 110°C for 24h step2->step3 step4 Step 4: Analysis - Dissolve Hydrolysate - RP-HPLC or TLC Analysis step3->step4 end End: Identified N-Terminal DNP-Amino Acid step4->end

Caption: Workflow for N-terminal amino acid identification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Bromo-2,4-dinitrobenzene (CDNB) in GST Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-Bromo-2,4-dinitrobenzene (CDNB) for Glutathione (B108866) S-transferase (GST) assays.

Frequently Asked Questions (FAQs)

1. What is the role of CDNB in a GST assay?

1-chloro-2,4-dinitrobenzene (CDNB) is a common substrate used in Glutathione S-transferase (GST) assays.[1][2][3] GSTs are a family of enzymes involved in detoxification by catalyzing the conjugation of reduced glutathione (GSH) to various electrophilic compounds.[3][4][5] In the assay, GST facilitates the reaction between GSH and CDNB.[1][3] This conjugation reaction produces a thioether, S-(2,4-dinitrophenyl)glutathione, which can be detected by an increase in absorbance at 340 nm.[1][4][6] The rate of this increase in absorbance is directly proportional to the GST activity in the sample.[1]

2. What is a typical starting concentration for CDNB in a GST assay?

A common starting concentration for CDNB in GST assays is 1.0 mM.[7][8] However, the optimal concentration can vary depending on the specific GST isozyme, the concentration of the co-substrate GSH, and the experimental conditions.[7] It is recommended to empirically determine the optimal CDNB concentration for your specific assay.

3. Why is it important to optimize the CDNB concentration?

Optimizing the CDNB concentration is crucial for ensuring accurate and reproducible results. Suboptimal concentrations can lead to several issues:

  • Low Signal: If the CDNB concentration is too low, the enzymatic reaction may be limited by substrate availability, resulting in a low rate of product formation and a weak signal (low change in absorbance).

  • Substrate Inhibition: At very high concentrations, CDNB can act as an inhibitor of some GST isozymes, leading to an underestimation of enzyme activity.[9]

  • High Background: A high concentration of CDNB can contribute to a higher rate of non-enzymatic reaction between CDNB and GSH, increasing the background signal and reducing the assay's sensitivity.

4. How do I determine the optimal CDNB concentration for my experiment?

The optimal CDNB concentration can be determined by performing a substrate titration experiment. This involves measuring GST activity at a fixed, saturating concentration of GSH while varying the concentration of CDNB. The resulting data can be plotted to determine the concentration of CDNB that yields the maximal reaction velocity (Vmax) without causing substrate inhibition.

Experimental Protocol: CDNB Concentration Optimization

This protocol outlines the steps to determine the optimal CDNB concentration for a GST assay.

Materials:

  • Purified GST or cell/tissue lysate containing GST activity

  • Reduced Glutathione (GSH) stock solution (e.g., 100 mM)

  • This compound (CDNB) stock solution (e.g., 100 mM in ethanol (B145695) or DMSO)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a range of CDNB dilutions: From your stock solution, prepare a series of dilutions of CDNB in the assay buffer. A suggested range to test is 0.0625 mM to 4 mM.[9]

  • Prepare the reaction mixture: In each well or cuvette, combine the assay buffer, a fixed and saturating concentration of GSH (a common starting point is 1 mM), and your sample containing GST.

  • Initiate the reaction: Add the varying concentrations of CDNB to the corresponding wells to start the reaction.

  • Measure absorbance: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).[1][4]

  • Calculate the initial reaction rate (V₀): For each CDNB concentration, determine the initial linear rate of the reaction (change in absorbance per minute, ΔA₃₄₀/min).

  • Plot the data: Plot the initial reaction rate (V₀) against the corresponding CDNB concentration.

  • Determine the optimal concentration: The optimal CDNB concentration will be the lowest concentration that gives the maximal or near-maximal reaction rate (Vmax) before any potential substrate inhibition is observed (a decrease in reaction rate at higher concentrations).

Data Presentation:

Summarize your quantitative data in a table for easy comparison.

CDNB Concentration (mM)Initial Reaction Rate (ΔA₃₄₀/min)
0.0625Insert Data
0.125Insert Data
0.25Insert Data
0.5Insert Data
1.0Insert Data
2.0Insert Data
4.0Insert Data

Troubleshooting Guide

This guide addresses common issues encountered during GST assays related to CDNB concentration.

Issue Possible Cause Troubleshooting Steps
High Background Signal High non-enzymatic reaction between GSH and CDNB.- Reduce the concentration of CDNB and/or GSH. - Always include a "no-enzyme" control to measure and subtract the background rate.
Contaminated reagents.- Prepare fresh solutions of all reagents.
Low Signal or No Activity CDNB concentration is too low.- Increase the CDNB concentration. Refer to your CDNB titration data to ensure you are in the optimal range.
Inactive enzyme.- Verify the activity of your GST enzyme using a positive control.
Incorrect buffer pH.- Ensure the pH of your assay buffer is optimal for your GST isozyme (typically pH 6.5-7.5).[7]
Non-linear Reaction Rate Substrate depletion.- If the reaction rate decreases rapidly, the concentration of CDNB or GSH may be too low and is being consumed. Increase the concentration of the limiting substrate.
Substrate inhibition.- If the reaction rate is lower at higher CDNB concentrations, you may be observing substrate inhibition.[9] Reduce the CDNB concentration to the optimal level determined from your titration curve.

Visualizations

GST_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, GSH, CDNB dilutions) mix Combine Buffer, GSH, and Sample reagents->mix samples Prepare Samples (Lysate or Purified GST) samples->mix initiate Initiate with CDNB mix->initiate measure Measure A340 nm (Kinetic Read) initiate->measure calculate Calculate Initial Rate (ΔA/min) measure->calculate plot Plot Rate vs. [CDNB] calculate->plot optimize Determine Optimal CDNB Concentration plot->optimize

Caption: Workflow for optimizing CDNB concentration in GST assays.

Troubleshooting_Tree cluster_high_bg High Background cluster_low_signal Low Signal cluster_nonlinear Non-linear Rate start Problem with GST Assay high_bg High Background Signal? start->high_bg Yes low_signal Low or No Signal? start->low_signal No reduce_cdnb Reduce [CDNB] and/or [GSH] high_bg->reduce_cdnb Action no_enzyme_control Run 'No-Enzyme' Control high_bg->no_enzyme_control Action fresh_reagents_bg Prepare Fresh Reagents high_bg->fresh_reagents_bg Action increase_cdnb Increase [CDNB] low_signal->increase_cdnb Action check_enzyme Check Enzyme Activity low_signal->check_enzyme Action check_ph Verify Buffer pH low_signal->check_ph Action nonlinear Non-linear Reaction Rate? low_signal->nonlinear No substrate_depletion Substrate Depletion? Increase [Substrate] nonlinear->substrate_depletion If rate decreases substrate_inhibition Substrate Inhibition? Decrease [CDNB] nonlinear->substrate_inhibition If rate is low at high [CDNB]

Caption: Troubleshooting decision tree for common GST assay issues.

References

troubleshooting low yield in 1-Bromo-2,4-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-bromo-2,4-dinitrobenzene, particularly in addressing low reaction yields.

Troubleshooting Low Yield in this compound Synthesis

Low yield is a common issue in the synthesis of this compound. The following sections provide a systematic guide to identifying and resolving potential problems in the experimental setup and procedure.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: Under optimized conditions, the synthesis of this compound from bromobenzene (B47551) can achieve high yields. Reported yields are in the range of 84% to 94.8%.[1] A significantly lower yield suggests suboptimal reaction conditions or procedural errors.

Q2: What are the most critical parameters affecting the yield of the reaction?

A2: The most critical parameters include reaction temperature, the ratio of nitric acid to sulfuric acid in the nitrating mixture, the purity of the starting materials, and the reaction time. Careful control of these factors is essential for maximizing the yield.

Q3: How can I be sure that my starting materials are of sufficient purity?

A3: Ensure that the bromobenzene is free of any oxidizable impurities. It is good practice to use freshly distilled bromobenzene. The nitric and sulfuric acids should be concentrated and of high purity. The presence of water in the reaction mixture can significantly reduce the efficiency of the nitrating agent.

Q4: My reaction mixture turned very dark or produced excessive fumes. What does this indicate?

A4: A very dark reaction mixture or the evolution of brown fumes (nitrogen oxides) can indicate side reactions, such as oxidation of the starting material or product decomposition. This is often caused by an excessively high reaction temperature or an incorrect ratio of acids in the nitrating mixture.

Troubleshooting Guide

This guide is designed to help you pinpoint the cause of low yield in your synthesis.

Problem 1: Low Conversion of Starting Material (Bromobenzene)

Possible Cause Recommended Solution
Insufficient Nitrating Agent Activity Prepare a fresh nitrating mixture using concentrated nitric acid and sulfuric acid. Ensure the mixture is adequately cooled before the addition of bromobenzene. The typical ratio of concentrated sulfuric acid to nitric acid is 1:1 by volume.[2][3]
Low Reaction Temperature While mononitration requires lower temperatures (30-35°C) to avoid dinitration, the formation of this compound requires more forcing conditions.[2] Gradually increase the reaction temperature, for example, to 50-60°C, and monitor the reaction progress by TLC.
Short Reaction Time Dinitration is slower than mononitration. Ensure the reaction is allowed to proceed for a sufficient duration after the addition of bromobenzene. Monitor the reaction by TLC until the starting material is consumed.
Poor Mixing Inadequate stirring can lead to localized "hot spots" and incomplete reaction. Use a magnetic stirrer and ensure vigorous mixing throughout the reaction.

Problem 2: Formation of Byproducts

Possible Cause Recommended Solution
Incomplete Dinitration The primary byproducts are often the mononitrated isomers (1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene). To drive the reaction towards dinitration, consider using a higher reaction temperature or a more concentrated nitrating mixture.
Formation of Isomers The primary product is this compound. However, small amounts of other dinitro isomers may form. Purification by recrystallization is crucial to isolate the desired product.
Oxidation Side Reactions Overheating can lead to the oxidation of the aromatic ring. Maintain strict temperature control throughout the reaction. Add the bromobenzene dropwise to the nitrating mixture to manage the exothermic reaction.

Problem 3: Product Loss During Workup and Purification

Possible Cause Recommended Solution
Incomplete Precipitation After quenching the reaction with ice-water, ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation.
Product Dissolved in Wash Solvents This compound is sparingly soluble in cold water but has some solubility in organic solvents. Use ice-cold water for washing the crude product to minimize losses.
Inefficient Recrystallization Choose an appropriate solvent for recrystallization. Ethanol (B145695) or ethyl ether are commonly used.[4] Use the minimum amount of hot solvent required to dissolve the crude product to maximize recovery upon cooling.

Experimental Protocols

Synthesis of this compound

This protocol is based on a high-yield synthesis method.[1]

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool the mixture to 0-5°C in an ice bath.

  • Slowly add 10 mL of bromobenzene dropwise to the cooled nitrating mixture with vigorous stirring. Maintain the reaction temperature between 5°C and 10°C during the addition.

  • After the addition is complete, slowly warm the reaction mixture to 50-60°C and maintain this temperature for 2 hours with continuous stirring.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Filter the precipitated crude product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals of this compound.

Visualizations

Synthesis_Pathway Bromobenzene Bromobenzene Mononitro_isomers 1-Bromo-2-nitrobenzene & 1-Bromo-4-nitrobenzene Bromobenzene->Mononitro_isomers Nitration (Step 1) (Lower Temperature) NitratingMixture HNO₃ / H₂SO₄ Dinitro_product This compound Mononitro_isomers->Dinitro_product Nitration (Step 2) (Higher Temperature)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion Check_Conversion->Good_Conversion No Check_Temp Increase Reaction Temperature/Time Low_Conversion->Check_Temp Check_Reagents Check Purity of Reagents Low_Conversion->Check_Reagents Check_Workup Review Workup & Purification Procedure Good_Conversion->Check_Workup Product_Loss Product Loss During Workup/Purification Check_Workup->Product_Loss Yes Side_Products Significant Side Products Observed Check_Workup->Side_Products No Optimize_Purification Optimize Recrystallization & Washing Steps Product_Loss->Optimize_Purification Adjust_Conditions Adjust Reaction Conditions (e.g., Temp) Side_Products->Adjust_Conditions

References

Technical Support Center: Purification of 1-Bromo-2,4-dinitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 1-bromo-2,4-dinitrobenzene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Several solvents can be used for the recrystallization of this compound. The choice depends on the impurities present and the desired scale of the purification. Common and effective solvents include 80% or absolute ethanol (B145695), methanol, ethyl ether, and isopropyl ether.[1][2] Ethanol is a frequently used solvent for similar nitroaromatic compounds.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for pure this compound is in the range of 70-73 °C.[1][6][7][8][9] A sharp melting point within this range is a good indicator of purity.

Q3: My purified product is still yellow. Is this normal?

A3: Pure this compound is typically a pale yellow crystalline solid.[2][6] However, a strong yellow or orange coloration may indicate the presence of impurities, such as nitrophenol hydrolysis products.[2] If the color is intense, a second recrystallization or treatment with activated charcoal during the procedure may be necessary to remove colored impurities.

Q4: What are the main safety precautions when handling this compound?

A4: this compound is toxic if swallowed, inhaled, or in contact with skin.[10] It is a skin irritant and sensitizer, meaning it can cause an allergic skin reaction.[6][11][12] It can also cause serious eye irritation and burns.[11][13] Always handle this compound in a well-ventilated area or a chemical fume hood.[10][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][13][15]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated.[4][16] 2. The solution cooled too quickly.1. Boil off some of the solvent to increase the concentration of the solute and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[4]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities, lowering the melting point of the mixture.[16] 3. The rate of cooling is too rapid.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[16] 2. Ensure the flask is not placed on a cold surface; insulating it with paper towels can help slow the cooling process.[16]
Low yield of purified product. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[4][16] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold.[4]1. Use the minimum amount of boiling solvent necessary to dissolve the crude product.[4] 2. Preheat the filtration funnel and flask before hot filtration. 3. Ensure the wash solvent is thoroughly chilled before use and use only a minimal amount.[3]
The melting point of the purified product is low and/or has a broad range. The product is still impure.1. Repeat the recrystallization process. Ensure the crystals are completely dry before measuring the melting point. 2. Consider using a different recrystallization solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using ethanol as the solvent.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Distilled water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolving the Crude Solid:

    • Place the crude this compound into an Erlenmeyer flask.

    • In a separate flask, heat the 95% ethanol to its boiling point on a hot plate.

    • Add a small portion of the hot ethanol to the flask containing the crude solid. Swirl the flask to dissolve the solid.[3]

    • Continue adding small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of boiling solvent to ensure a good recovery.[4]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[16]

    • Once the solution has reached room temperature and crystal growth appears to be complete, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Set up a suction filtration apparatus with a Buchner funnel and filter flask.

    • Wet the filter paper with a small amount of ice-cold 95% ethanol.

    • Swirl the crystallized mixture and pour it into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[3] Using room temperature or warm solvent will dissolve some of the product, leading to a lower yield.[4]

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely.

    • Once dry, weigh the product to determine the yield and measure its melting point to assess purity.

Visualization of Protocols

Recrystallization_Workflow start_end start_end process process decision decision output output optional optional start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve is_colored Solution colored? dissolve->is_colored charcoal 2a. Add charcoal & hot filter is_colored->charcoal Yes cool 3. Cool slowly to form crystals is_colored->cool No charcoal->cool filter 4. Isolate crystals (suction filtration) cool->filter wash 5. Wash with ice-cold solvent filter->wash dry 6. Dry crystals wash->dry end End: Pure Product dry->end Troubleshooting_Tree problem problem question question solution solution p1 Problem: No Crystals Form q1 Too much solvent used? p1->q1 s1 Boil off some solvent and cool again. q1->s1 Likely s2 Scratch flask interior or add seed crystal. q1->s2 No p2 Problem: Product Oils Out q2 Cooling too fast? p2->q2 s3 Reheat, add a bit more solvent, cool slowly. q2->s3 Yes p3 Problem: Low Yield q3 Used minimum hot solvent? p3->q3 s4 Ensure minimum solvent and use ice-cold wash. q3->s4 No

References

Technical Support Center: Managing Side Reactions in the Nitration of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and control side reactions during the electrophilic nitration of bromobenzene (B47551).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and potential side products of bromobenzene nitration?

The nitration of bromobenzene is an electrophilic aromatic substitution reaction. The bromine atom is an ortho, para-directing group, meaning it directs the incoming nitro group (NO₂) to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring.[1][2][3]

  • Major Products : The reaction yields two main isomers: 1-bromo-4-nitrobenzene (B128438) (p-bromonitrobenzene) and 1-bromo-2-nitrobenzene (B46134) (o-bromonitrobenzene).[1][4] The para isomer is typically the major product, with a common ortho:para ratio of about 38:62.[5]

  • Minor Side Product : A negligible amount of the meta isomer, 1-bromo-3-nitrobenzene, is also formed (around 1%).[4]

  • Over-reaction Side Products : If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), further nitration can occur, leading to dinitrated products like 1-bromo-2,4-dinitrobenzene.[1][6]

Q2: How can I prevent the formation of dinitrated side products?

The formation of dinitro-bromobenzene occurs when the initial product undergoes a second nitration. This is more likely to happen under forcing conditions. To minimize this side reaction:

  • Control the Temperature : This is the most critical factor. The reaction is exothermic, and the temperature must be carefully maintained below 60°C.[6][7] Many protocols recommend a temperature range of 30-35°C or 50-55°C.[4][7] Use an ice-water bath to cool the reaction flask as needed, especially during the addition of bromobenzene.[1][7]

  • Slow Reagent Addition : Add the bromobenzene to the cooled nitrating acid mixture (concentrated nitric acid and sulfuric acid) slowly and in small portions.[1] This prevents the temperature from spiking due to the exothermic nature of the reaction.[1]

  • Avoid Excess Nitrating Agent : Use appropriate stoichiometric amounts of reagents. Subsequent nitrations are slower than the first, but can be promoted by an excess of the powerful nitronium ion (NO₂⁺) electrophile.[4]

Q3: My final product is an oil or a low-melting solid. What went wrong?

This outcome strongly suggests that your product is predominantly the ortho isomer, or a mixture rich in the ortho isomer. The para isomer is a high-melting solid (m.p. 127°C), while the ortho isomer has a much lower melting point (m.p. 43°C).[1] This issue typically arises from an inefficient separation of the two isomers. The most effective solution is to perform a careful fractional recrystallization.

Q4: What is the most effective method for separating the ortho and para isomers?

The significant difference in the physical properties of the ortho and para isomers allows for their efficient separation by fractional crystallization .[2][6] The para isomer is substantially less soluble in cold ethanol (B145695) than the ortho isomer.[1][6] By dissolving the crude product mixture in a minimum amount of hot 95% ethanol and allowing it to cool slowly, the less soluble para isomer will selectively crystallize out. The more soluble ortho isomer will remain in the mother liquor (the solution).[1][6] The pure para crystals can then be collected by suction filtration.[1]

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low Yield of Desired para-Isomer 1. Incomplete reaction. 2. Significant dinitration. 3. Inefficient separation during recrystallization (loss of para-isomer in the filtrate).[4]1. Ensure the reaction is allowed to proceed for the recommended time after bromobenzene addition.[4] 2. Strictly control the temperature to below 60°C.[6] 3. Use the minimum amount of hot ethanol to dissolve the crude product; avoid using excess solvent. Cool the solution slowly and then in an ice bath to maximize crystal formation.[1]
Product Contaminated with Dinitro Compounds 1. Reaction temperature was too high (exceeded 60°C).[1][7] 2. Bromobenzene was added too quickly, causing a temperature spike.[1]1. Monitor the internal reaction temperature closely with a thermometer. 2. Use an ice bath to manage the exotherm and add bromobenzene dropwise or in small portions over a longer period.[7]
Final Product Melting Point is Broad or Low (below 125°C) 1. Incomplete removal of the ortho-isomer.[1]1. Re-crystallize the product from fresh hot 95% ethanol. Ensure the crude solid is fully dissolved in the minimum amount of boiling solvent before cooling.
Reaction Mixture Solidifies During Bromobenzene Addition 1. The product isomers are forming and are insoluble in the strong acid mixture.[2]1. This is a normal observation.[2] Continue to swirl or stir the mixture as effectively as possible to ensure good mixing of the reagents.[1][4]

Data Presentation

Table 1: Physical Properties of Mononitrated Bromobenzene Isomers

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Ethanol
1-Bromo-2-nitrobenzene (ortho) Ortho-isomer structure202.043[1]258Very soluble[6]
1-Bromo-4-nitrobenzene (para) Para-isomer structure202.0127[1]254Slightly soluble (1.2 g/100 mL at room temp)[6]

Visualized Guides

Reaction_Pathway sub Bromobenzene inter Wheland Intermediate sub->inter reag HNO₃ / H₂SO₄ (forms NO₂⁺) reag->inter Electrophilic Attack para p-Bromonitrobenzene (Major Product) inter->para Deprotonation (para attack) ortho o-Bromonitrobenzene (Major Product) inter->ortho Deprotonation (ortho attack) meta m-Bromonitrobenzene (Trace) inter->meta Deprotonation (meta attack) di This compound (Side Product) para->di Further Nitration (Harsh Conditions) ortho->di Further Nitration (Harsh Conditions)

Caption: Reaction pathway for the nitration of bromobenzene.

Experimental_Workflow start_end start_end process process output output purify purify final final start Start step1 Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Cool to room temperature start->step1 step2 Slowly add Bromobenzene Maintain Temp < 60°C step1->step2 step3 Stir to Complete Reaction (e.g., 15-30 min) step2->step3 step4 Quench Reaction (Pour onto crushed ice/water) step3->step4 step5 Collect Crude Product (Suction Filtration) step4->step5 step6 Fractional Recrystallization (Dissolve in min. hot 95% ethanol) step5->step6 step7 Cool Slowly to Crystallize step6->step7 step8 Filter and Dry Crystals step7->step8 product Pure p-Bromonitrobenzene (Crystals) step8->product Solid filtrate Filtrate (Contains o-isomer) step8->filtrate Liquid

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Guide issue issue cause cause solution solution start Analyze Final Product issue1 Low Melting Point or Oily Product start->issue1 issue2 Low Yield start->issue2 issue3 Dinitration Detected (e.g., by NMR/MS) start->issue3 cause1 Cause: High concentration of o-isomer issue1->cause1 cause2 Cause: Losses during workup or inefficient crystallization issue2->cause2 cause3 Cause: Reaction temperature exceeded 60°C issue3->cause3 sol1 Solution: Re-crystallize from hot 95% ethanol cause1->sol1 sol2 Solution: Review purification steps; use min. solvent cause2->sol2 sol3 Solution: Improve temperature control; slow reagent addition cause3->sol3

Caption: Troubleshooting logic for common experimental issues.

Experimental Protocols

Key Experiment: Selective Synthesis and Purification of p-Bromonitrobenzene

This protocol is designed to maximize the yield of the para isomer while minimizing dinitration.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromobenzene

  • 95% Ethanol

  • Crushed Ice

  • Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders)

  • Stirring apparatus (magnetic stirrer or manual swirling)

  • Thermometer

  • Ice-water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

Methodology:

  • Preparation of the Nitrating Mixture : In a 50 mL Erlenmeyer flask, cautiously combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid.[1] Swirl the mixture gently and cool it to room temperature in an ice-water bath. This mixture is extremely corrosive; handle with extreme care.[4]

  • Nitration Reaction :

    • Measure 3.0 mL (approx. 4.5 g) of bromobenzene.[1]

    • Begin adding the bromobenzene to the stirred, cooled acid mixture in small portions (approx. 0.5 mL) over a period of 10-15 minutes.[1]

    • Place a thermometer in the reaction flask. Crucially, monitor the temperature and ensure it does not exceed 55-60°C. [6][7] Use the ice-water bath to cool the flask as necessary between additions.[1] The mixture will turn yellow and a precipitate will likely form.[2]

  • Reaction Completion : Once all the bromobenzene has been added, allow the flask to stand at room temperature for 15 minutes, swirling occasionally to ensure continued mixing and completion of the reaction.[1] Some protocols may call for gentle warming in a 50-60°C water bath for this step.[1]

  • Product Isolation (Work-up) :

    • Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.[1] Stir the resulting slurry until all the ice has melted. This dilutes the acid and precipitates the crude organic product.

    • Collect the solid crude product by suction filtration using a Büchner funnel.[4]

    • Wash the collected solid thoroughly with cold water to remove any residual acid. Press the solid with a spatula to remove excess water.[1]

  • Purification by Fractional Recrystallization :

    • Transfer the crude solid product to a clean Erlenmeyer flask.

    • Add a small amount of 95% ethanol and heat the mixture to boiling, using a boiling stick or stir bar.[1]

    • Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[1]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Needle-like crystals of p-bromonitrobenzene should form.[4]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystallization.[4]

    • Collect the purified crystals by suction filtration. Wash the crystals with a small amount of ice-cold ethanol to rinse away the filtrate containing the more soluble ortho isomer.[1]

    • Dry the crystals completely before weighing and determining the melting point to assess purity.

References

1-Bromo-2,4-dinitrobenzene solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-bromo-2,4-dinitrobenzene (DNFB) in aqueous buffers.

Troubleshooting Guide

Issue: Precipitate formation when preparing DNFB solutions in aqueous buffers.

When DNFB is introduced into an aqueous buffer, either from a solid or a concentrated stock solution, the formation of a precipitate is a common challenge due to its low water solubility.[1][2] This guide provides a systematic approach to diagnose and resolve this issue.

Troubleshooting Workflow

cluster_0 Phase 1: Initial Observation & Checks cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solutions observe Precipitation observed in aqueous buffer check_stock Check DNFB stock solution (e.g., in Ethanol (B145695)/DMSO) observe->check_stock check_buffer Verify buffer preparation (pH, components) observe->check_buffer precip_in_stock Precipitation in stock solution? check_stock->precip_in_stock precip_on_add Precipitation upon addition to buffer? check_buffer->precip_on_add remake_stock Remake stock solution. Ensure DNFB is fully dissolved. precip_in_stock->remake_stock Yes precip_over_time Precipitation occurs over time? precip_on_add->precip_over_time optimize_buffer Optimize buffer conditions: - Adjust pH - Test co-solvents (e.g., up to 5% EtOH/DMSO) - Check for incompatible components precip_on_add->optimize_buffer Yes lower_conc Lower final DNFB concentration precip_over_time->lower_conc Yes temp_control Adjust temperature. (Solubility may be temperature-dependent) optimize_buffer->temp_control

Caption: A workflow for troubleshooting DNFB precipitation.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q1: What is the solubility of this compound in water and common aqueous buffers?

Q2: What is the recommended procedure for preparing a working solution of DNFB in an aqueous buffer?

A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

Stock Solution Preparation Workflow

weigh Weigh solid DNFB dissolve Dissolve in a minimal volume of organic solvent (e.g., Ethanol or DMSO) weigh->dissolve vortex Vortex or sonicate until fully dissolved dissolve->vortex store Store at -20°C in a tightly sealed, light-protected vial vortex->store

Caption: Workflow for preparing a DNFB stock solution.

For the working solution, add a small volume of the stock solution to the aqueous buffer and mix immediately. It is crucial to ensure the final concentration of the organic solvent in the buffer is low enough not to affect the experimental system (e.g., enzyme activity).

Q3: Which organic solvents are suitable for preparing a DNFB stock solution?

A3: Ethanol and dimethyl sulfoxide (B87167) (DMSO) are commonly used. DNFB is also soluble in methanol, diethyl ether, and chloroform.[2] The choice of solvent should be compatible with the downstream application. For enzymatic assays, ethanol or DMSO are generally preferred.

Q4: My DNFB solution is cloudy even after following the recommended procedure. What should I do?

A4: Cloudiness or turbidity indicates that the DNFB has precipitated.[5] This can happen if the final concentration of DNFB in the aqueous buffer exceeds its solubility limit. Try lowering the final concentration of DNFB. Also, ensure that the stock solution is added to the buffer with vigorous mixing to facilitate dispersion. The temperature of the buffer can also influence solubility.[1]

Experimental Considerations

Q5: I am using DNFB in a Glutathione (B108866) S-Transferase (GST) assay and see a high background signal. Could this be related to solubility issues?

A5: Yes, undissolved DNFB particles can scatter light, leading to a high background absorbance, particularly if you are monitoring the reaction spectrophotometrically.[6] It is essential to have a clear, homogenous solution. Consider centrifuging or filtering your working solution (using a compatible filter that does not bind DNFB) before use, although this may reduce the actual concentration. A better approach is to optimize the solvent and concentration to achieve full dissolution.

Q6: Can the pH of my buffer affect the solubility and stability of DNFB?

A6: While the solubility of DNFB itself is not strongly pH-dependent within typical biological ranges, the stability can be. At higher pH values, DNFB is more susceptible to hydrolysis, where the bromine atom is displaced by a hydroxyl group. This degradation can be mistaken for solubility problems. It is advisable to prepare fresh DNFB working solutions and use them promptly.

Q7: Are there any components in my buffer that could be reacting with DNFB?

A7: Yes. DNFB is a potent electrophile and is highly reactive towards nucleophiles.[1] Buffers containing nucleophilic species, such as those with primary or secondary amines (e.g., TRIS) or thiols (e.g., DTT, β-mercaptoethanol), can react with DNFB, leading to its consumption and potentially the formation of adducts that may be insoluble.[5][7] It is recommended to use non-nucleophilic buffers like phosphate (B84403) or HEPES.

Data Summary

Table 1: Solubility Characteristics of this compound

SolventSolubility DescriptionReference(s)
WaterPartly miscible, slightly soluble, insoluble[1][2][3][4]
EthanolSoluble[8]
MethanolSoluble[2]
Diethyl EtherSoluble[2]
ChloroformSoluble[1]
AcetoneSlightly soluble[1]
HexanePoorly soluble[1]

Experimental Protocols

Key Experiment: Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard GST assays that typically use 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), as DNFB is also a substrate for GST.[8][9][10]

Principle: GST catalyzes the conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of DNFB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is proportional to the GST activity.

Materials:

  • 100 mM Potassium phosphate buffer, pH 6.5

  • 100 mM Reduced glutathione (GSH) solution (prepare fresh in buffer)

  • 30 mM this compound (DNFB) stock solution (in ethanol or DMSO)

  • Enzyme sample (e.g., cell lysate)

  • Spectrophotometer and UV-transparent cuvettes or microplate

Assay Workflow

cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Measurement & Analysis prep_buffer Prepare 100 mM Potassium Phosphate Buffer (pH 6.5) mix_reagents Prepare reaction mixture: - Buffer - GSH solution - DNFB stock solution prep_buffer->mix_reagents prep_gsh Prepare 100 mM GSH (fresh) prep_gsh->mix_reagents prep_dnfb Prepare 30 mM DNFB stock (in Ethanol/DMSO) prep_dnfb->mix_reagents add_enzyme Add enzyme sample to initiate the reaction mix_reagents->add_enzyme measure_abs Measure absorbance at 340 nm kinetically (e.g., every 30s for 5 min) add_enzyme->measure_abs calc_rate Calculate the rate of change in absorbance (ΔA340/min) measure_abs->calc_rate calc_activity Calculate GST activity using the molar extinction coefficient calc_rate->calc_activity

Caption: Workflow for a GST activity assay using DNFB.

Procedure:

  • Set the spectrophotometer to 340 nm and 25°C.

  • In a cuvette, prepare the reaction mixture by adding:

    • X µL 100 mM Potassium phosphate buffer, pH 6.5

    • 10 µL 100 mM GSH solution

    • 10 µL 30 mM DNFB stock solution

    • Make up the volume to 990 µL with the buffer.

  • Mix by inversion and incubate for 1-2 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of the enzyme sample.

  • Immediately start recording the absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

Note: The final concentrations of GSH and DNFB in the 1 mL reaction volume will be 1 mM and 0.3 mM, respectively. The final concentration of the organic solvent should be kept low (e.g., ≤1%) to minimize its effect on enzyme activity. These concentrations may need to be optimized for your specific enzyme and experimental conditions. A blank reaction without the enzyme should be run to correct for any non-enzymatic reaction.

References

stability and degradation of 1-Bromo-2,4-dinitrobenzene solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Bromo-2,4-dinitrobenzene solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent is critical and depends on your experimental needs. This compound is a solid that is generally insoluble in water but shows some solubility in organic solvents.[1] For many applications, moderately polar solvents are effective.[1] Purification can be achieved by crystallization from solvents like ethyl ether, isopropyl ether, or ethanol.[2]

Q2: How should I store my this compound solutions to ensure stability?

A2: To maximize stability, solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[3][4][5] It is crucial to protect them from heat, light, and incompatible materials such as strong oxidizing agents.[4][6][7] For long-term storage, refrigeration is recommended, but always ensure the compound is fully dissolved before use, especially if precipitation occurs at lower temperatures.

Q3: What are the visible signs of degradation in my solution?

A3: Degradation may not always be visually apparent. However, you might observe a color change or the formation of a precipitate. The most reliable method to assess degradation is through analytical techniques like HPLC, which can detect the appearance of degradation products, or UV-Vis spectrophotometry to monitor changes in the solution's absorbance spectrum.

Q4: What is the primary degradation pathway for this compound in solution?

A4: The primary degradation pathway is nucleophilic aromatic substitution (SNAr). The two electron-withdrawing nitro groups activate the carbon atom attached to the bromine, making it highly susceptible to attack by nucleophiles.[1][8][9] In the presence of water or other nucleophilic species in the solvent, this can lead to the substitution of the bromo group. For example, hydrolysis with water will yield 2,4-dinitrophenol.

Q5: Can I use aqueous buffers to prepare my solutions?

A5: Caution is advised when using aqueous buffers, especially those that are neutral or alkaline. The presence of water and nucleophilic buffer components can facilitate the hydrolysis of this compound to 2,4-dinitrophenol.[10] If aqueous solutions are necessary, they should ideally be prepared fresh before each experiment and their stability verified.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results or loss of compound activity. Solution degradation due to improper storage (light/heat exposure) or reaction with solvent/impurities.1. Prepare a fresh solution using a high-purity, dry solvent. 2. Store the solution in an amber vial at the recommended temperature. 3. Analyze the solution's purity and concentration via HPLC or a similar method before use.
Precipitate formation in the solution, especially after refrigeration. The compound's solubility limit has been exceeded at the storage temperature.1. Gently warm the solution to room temperature. 2. Use sonication or vortexing to ensure the compound is fully redissolved before use. 3. Consider preparing a more dilute stock solution if precipitation is persistent.
Unexpected peaks appearing in analytical chromatograms (e.g., HPLC). Degradation of the compound. The new peaks could correspond to substitution products like 2,4-dinitrophenol.1. Identify the degradation products using a reference standard or mass spectrometry. 2. Review the solution preparation and storage protocols to identify potential sources of nucleophiles (e.g., water in the solvent). 3. Prepare fresh solutions and re-run the experiment.
Color change in the solution over time. Chemical reaction or degradation. Formation of nitrophenols can often lead to a more intense yellow color.1. Discard the solution. 2. Prepare a new solution following the recommended stability guidelines. 3. If the color change is rapid, investigate the purity of the solvent and check for contaminants.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Materials: this compound (solid), high-purity anhydrous solvent (e.g., Acetonitrile or DMSO), analytical balance, volumetric flask, sonicator.

  • Procedure:

    • Accurately weigh the required amount of this compound solid.

    • Transfer the solid to a clean, dry volumetric flask of the desired volume.

    • Add a small amount of the solvent to dissolve the solid. Use a sonicator if necessary to aid dissolution.

    • Once fully dissolved, add the solvent to the flask's calibration mark.

    • Mix the solution thoroughly by inversion.

    • Transfer the solution to a clean, appropriately labeled amber glass vial for storage.

Protocol 2: Assessment of Solution Stability by HPLC
  • Objective: To monitor the concentration of this compound and detect the formation of degradation products over time.

  • Methodology:

    • Prepare a stock solution of this compound in the desired solvent.

    • Establish a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water gradient, UV detection at an appropriate wavelength).

    • Inject a sample of the freshly prepared solution (t=0) to obtain an initial chromatogram and determine the peak area for the parent compound.

    • Store the solution under the conditions being tested (e.g., room temperature, 4°C, exposure to light).

    • At specified time intervals (e.g., 1, 3, 7, 14 days), inject a sample of the stored solution onto the HPLC.

    • Compare the peak area of this compound at each time point to the initial value to quantify degradation.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visual Guides

G Workflow for Solution Preparation and Storage cluster_prep Preparation cluster_storage Storage & Handling weigh Weigh Solid Compound dissolve Dissolve in High-Purity Anhydrous Solvent weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate volume Adjust to Final Volume sonicate->volume mix Mix Thoroughly volume->mix transfer Transfer to Amber Vial mix->transfer Final Solution seal Seal Tightly transfer->seal store Store in Cool, Dry, Dark Place seal->store equilibrate Equilibrate to RT Before Use store->equilibrate

Caption: Workflow for preparing and storing stable solutions.

G Troubleshooting Solution Degradation start Inconsistent Results or Visible Degradation? check_storage Review Storage Conditions (Light, Temp, Air Exposure) start->check_storage Yes analyze Analyze via HPLC/UV-Vis start->analyze Unsure check_solvent Verify Solvent Purity (Anhydrous, High-Grade) check_storage->check_solvent discard Discard Old Solution check_storage->discard prepare_fresh Prepare Fresh Solution Under Inert Atmosphere if Needed check_solvent->prepare_fresh prepare_fresh->analyze

Caption: Decision tree for troubleshooting solution instability.

G Primary Degradation Pathway: Nucleophilic Substitution compound This compound intermediate Meisenheimer Complex (Intermediate) compound->intermediate + Nu- nucleophile Nucleophile (Nu-) (e.g., H2O, OH-, RO-) nucleophile->intermediate product Substituted Product (e.g., 2,4-Dinitrophenol) intermediate->product - Br- leaving_group Bromide Ion (Br-) intermediate->leaving_group

Caption: Key degradation pathway of this compound.

References

Technical Support Center: Preventing Non-specific Binding of 1-Bromo-2,4-dinitrobenzene in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling with 1-Bromo-2,4-dinitrobenzene (DNFB). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNFB) and what is its primary application in protein chemistry?

A1: this compound, also known as Sanger's reagent, is a chemical compound used for the labeling of the N-terminal α-amino group of proteins and peptides.[1] This reaction is a cornerstone of protein sequencing and analysis, allowing for the identification of the first amino acid in a polypeptide chain.[1]

Q2: What is non-specific binding in the context of DNFB labeling?

A2: Non-specific binding refers to the reaction of DNFB with nucleophilic amino acid side chains other than the intended N-terminal α-amino group. The primary sites for non-specific reactions are the ε-amino group of lysine (B10760008) residues, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine.[2] This can lead to a heterogeneous mixture of labeled proteins, making data interpretation difficult and potentially altering the protein's biological activity.

Q3: How does pH influence the specificity of DNFB labeling?

A3: pH is a critical factor in controlling the selectivity of DNFB labeling. The reactivity of amino groups is dependent on their protonation state. The N-terminal α-amino group generally has a lower pKa (around 8.0) compared to the ε-amino group of lysine (around 10.5).[3][4] By performing the labeling reaction at a mildly alkaline pH (typically between 8.0 and 9.0), the N-terminal α-amino group is more deprotonated and thus more nucleophilic than the lysine side chains, favoring specific labeling of the N-terminus.[3]

Q4: Can DNFB react with other amino acid residues?

A4: Yes, besides lysine, DNFB can also react with the side chains of cysteine and histidine under certain conditions.[2] The sulfhydryl group of cysteine is a potent nucleophile and can react with DNFB. The imidazole ring of histidine can also be modified.

Q5: How can I remove unreacted DNFB and byproducts after the labeling reaction?

A5: After the labeling reaction, it is essential to remove any unreacted DNFB and the dinitrophenol byproduct. This is typically achieved through precipitation of the labeled protein with solvents like ethanol (B145695) and ether, followed by a series of washes.[1] Size-exclusion chromatography or dialysis can also be effective methods for separating the labeled protein from smaller, unwanted molecules.

Troubleshooting Guide

High background and non-specific labeling are common issues in DNFB protein labeling experiments. This guide provides a structured approach to troubleshooting these problems.

ProblemPossible CauseRecommended Solution
High Background Signal Insufficient removal of unreacted DNFB or dinitrophenol byproduct.- Ensure thorough washing of the protein precipitate with ethanol and ether.[1] - Consider using size-exclusion chromatography or dialysis for more efficient removal of small molecules.
Non-specific adsorption of the labeled protein to analysis surfaces (e.g., chromatography columns, microplates).- Use blocking agents such as Bovine Serum Albumin (BSA) in buffers for subsequent analysis steps. - Incorporate a non-ionic detergent like Tween-20 (0.05-0.1%) in wash buffers to reduce hydrophobic interactions.
Non-specific Labeling of Lysine Residues Reaction pH is too high.- Carefully control the reaction pH to be in the optimal range of 8.0-9.0.[3] Regularly check the pH of your reaction buffer. - Perform a pH titration experiment to determine the optimal pH for your specific protein.
High molar excess of DNFB.- Reduce the molar ratio of DNFB to protein. A 5-fold molar excess is a common starting point, but this may need to be optimized.[4]
Prolonged reaction time.- Optimize the incubation time. Monitor the reaction progress over time to find the point of maximal N-terminal labeling with minimal side-product formation.
Reaction with Cysteine or Histidine Residues Presence of highly reactive sulfhydryl or imidazole groups.- If N-terminal labeling is the sole objective, consider temporarily blocking cysteine residues with a reversible thiol-protecting group prior to DNFB labeling. - For histidine, maintaining the pH below its pKa (around 6.0) can reduce its nucleophilicity, but this may also significantly slow down the desired N-terminal reaction. Careful optimization is required.
Low Labeling Efficiency Protein instability or aggregation at the reaction pH.- Assess the stability of your protein at the labeling pH. Consider using a different buffer system or adding stabilizing agents. - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Inactive DNFB reagent.- DNFB is sensitive to moisture. Use a fresh vial of the reagent and store it under dry conditions.

Experimental Protocols

Protocol 1: Selective N-Terminal Labeling of a Protein with DNFB

This protocol is designed to favor the specific labeling of the N-terminal α-amino group while minimizing non-specific reactions with lysine side chains.

Materials:

  • Protein of interest

  • This compound (DNFB)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 6 M (for hydrolysis, optional)

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • DNFB Solution Preparation: Prepare a fresh solution of DNFB in ethanol (e.g., 10 mg/mL).

  • Labeling Reaction: While gently stirring the protein solution, slowly add a 5 to 10-fold molar excess of the DNFB solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with continuous gentle mixing. Protect the reaction from light.

  • Precipitation and Washing:

    • Precipitate the DNP-labeled protein by adding an excess of cold ethanol.

    • Centrifuge to pellet the precipitate.

    • Wash the pellet sequentially with ethanol and then diethyl ether to remove unreacted DNFB and dinitrophenol.[1]

    • Air-dry the final protein pellet.

  • (Optional) Hydrolysis and Analysis:

    • To identify the N-terminal amino acid, hydrolyze the DNP-protein using 6 M HCl at 110°C for 16-24 hours.

    • Extract the DNP-amino acid with ether.

    • Analyze the ether extract by chromatography (e.g., HPLC or TLC) to identify the labeled amino acid by comparing it to DNP-amino acid standards.

Data Presentation: pKa Values of Reactive Amino Groups

The selectivity of DNFB labeling is primarily governed by the differential pKa values of the target N-terminal α-amino group and the non-target ε-amino group of lysine.

Amino GroupTypical pKa RangeImplication for DNFB Labeling at pH 8.5
N-terminal α-amino group 7.5 - 9.1[5]Largely deprotonated and highly nucleophilic, favoring reaction with DNFB.
Lysine ε-amino group ~10.5[3][4]Largely protonated and less nucleophilic, reducing the rate of non-specific labeling.

Visualizations

Logical Workflow for Troubleshooting High Background in DNFB Labeling

Troubleshooting_High_Background start High Background Signal Observed check_washing Review Washing Protocol start->check_washing check_blocking Evaluate Post-Labeling Analysis Buffers start->check_blocking increase_washes Increase number and duration of ethanol/ether washes check_washing->increase_washes Washing insufficient use_sec Implement Size-Exclusion Chromatography or Dialysis check_washing->use_sec Small molecule contamination suspected end Reduced Background Signal increase_washes->end use_sec->end add_bsa Add BSA to analysis buffers check_blocking->add_bsa Non-specific protein adsorption add_tween Incorporate Tween-20 in wash buffers check_blocking->add_tween Hydrophobic interactions add_bsa->end add_tween->end

Caption: Troubleshooting flowchart for high background signal.

Experimental Workflow for Selective N-Terminal Protein Labeling

DNFB_Labeling_Workflow protein_prep 1. Prepare Protein in pH 8.5 Buffer dnfb_prep 2. Prepare fresh DNFB solution in Ethanol protein_prep->dnfb_prep labeling 3. Mix Protein and DNFB (5-10x molar excess) dnfb_prep->labeling incubation 4. Incubate for 2 hours at Room Temperature (in dark) labeling->incubation precipitation 5. Precipitate with cold Ethanol incubation->precipitation washing 6. Wash pellet with Ethanol and Ether precipitation->washing analysis 7. (Optional) Hydrolyze and Analyze by Chromatography washing->analysis result Identified N-terminal DNP-amino acid analysis->result

References

Technical Support Center: Quenching Excess 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on safely and effectively quenching excess 1-Bromo-2,4-dinitrobenzene in a reaction mixture.

Troubleshooting and FAQs

Q1: My reaction is complete, but I have a significant amount of unreacted this compound. How can I safely neutralize it?

A1: Excess this compound, an activated aryl halide, can be quenched by adding a nucleophilic agent. A common and effective method is to add a primary or secondary amine, such as piperidine (B6355638) or morpholine, which will react with the excess reagent via a nucleophilic aromatic substitution (SNAr) reaction.[1] This converts the reactive electrophile into a less reactive, more easily separable derivative.

Q2: What are the potential side products I should be aware of when quenching with an amine?

A2: The primary product of quenching with an amine will be the corresponding N-substituted 2,4-dinitroaniline. Depending on the reaction conditions and the specific amine used, other minor side products could potentially form, though this is less common for a quenching procedure at or below room temperature. It is important to choose a quenching amine that forms a derivative easily separable from your desired product during workup and purification.

Q3: Can I use an aqueous base like sodium hydroxide (B78521) to quench the reaction?

A3: While hydroxide ions can act as a nucleophile in SNAr reactions with highly activated aryl halides, using a strong aqueous base like NaOH is generally not recommended for quenching this compound.[2] This can lead to the formation of 2,4-dinitrophenol, which can be difficult to separate and may complicate the purification of your desired product.[3] Using a nucleophilic amine is a more controlled and selective method.

Q4: I've added the quenching agent, but I'm not sure if the reaction is complete. How can I check?

A4: The progress of the quenching reaction can be monitored by thin-layer chromatography (TLC). Spot the reaction mixture alongside a reference spot of your starting material (this compound). The quench is complete when the spot corresponding to this compound is no longer visible on the TLC plate.

Q5: Are there any safety precautions I should take when working with this compound and the quenching agents?

A5: Yes, this compound is a skin and eye irritant and may cause skin sensitization.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The amines used for quenching are also often corrosive and have strong odors, so they should be handled with similar precautions.

Quantitative Data on Common Quenching Agents

The selection of a quenching agent can be guided by its nucleophilicity, the ease of removal of the resulting product, and safety considerations. Below is a summary of common nucleophilic amines used for quenching activated aryl halides.

Quenching AgentChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
PiperidineC₅H₁₁N85.15106A highly nucleophilic and commonly used secondary amine. The resulting N-(2,4-dinitrophenyl)piperidine is typically a solid that can be easily removed.
MorpholineC₄H₉NO87.12129A secondary amine that is also an effective nucleophile. Its polarity can sometimes aid in workup.
n-ButylamineC₄H₁₁N73.1478A primary amine that can also be used. The resulting secondary amine product may have different solubility properties.
DiethylamineC₄H₁₁N73.1456A volatile secondary amine, which can be useful if the resulting product is also volatile and needs to be removed under vacuum.

Experimental Protocol: Quenching with Piperidine

This protocol describes a general procedure for quenching excess this compound in a reaction mixture with piperidine.

Materials:

  • Reaction mixture containing excess this compound

  • Piperidine

  • An appropriate organic solvent for workup (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is to control any potential exotherm from the quenching reaction.

  • Quenching: While stirring the reaction mixture, slowly add piperidine (typically 1.1 to 1.5 equivalents relative to the estimated excess of this compound) dropwise.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Monitor the disappearance of this compound by TLC.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which will contain your desired compound and the N-(2,4-dinitrophenyl)piperidine byproduct.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to separate your desired product from the quenched byproduct.

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup & Purification Reaction_Mixture Reaction Mixture (Product + Excess this compound) Cooling Cool to 0 °C Reaction_Mixture->Cooling 1. Add_Quench Add Nucleophilic Amine (e.g., Piperidine) Cooling->Add_Quench 2. Stirring Stir and Monitor by TLC Add_Quench->Stirring 3. Extraction Aqueous Workup Stirring->Extraction 4. Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Workflow for quenching excess this compound.

Signaling_Pathway Excess_DNBB Excess this compound (Electrophile) SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Excess_DNBB->SNAr_Reaction Nucleophilic_Amine Nucleophilic Amine (e.g., Piperidine) Nucleophilic_Amine->SNAr_Reaction Quenched_Product N-substituted 2,4-dinitroaniline (Less Reactive) SNAr_Reaction->Quenched_Product Crude_Mixture Crude Mixture Quenched_Product->Crude_Mixture Desired_Product Desired Reaction Product Desired_Product->Crude_Mixture Purification Purification Crude_Mixture->Purification Isolated_Product Isolated Desired Product Purification->Isolated_Product

Caption: Logical relationship of the quenching process.

References

Technical Support Center: Improving the Selectivity of 1-Bromo-2,4-dinitrobenzene for Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Bromo-2,4-dinitrobenzene (DNBB) in protein modification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of DNBB for cysteine residues and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound (DNBB) with amino acid residues?

A1: DNBB reacts with nucleophilic amino acid residues via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a nucleophile, such as the thiolate group of a cysteine residue, attacks the electron-deficient aromatic ring of DNBB, displacing the bromide ion. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates it for this type of reaction.

Q2: Why is cysteine a primary target for labeling with DNBB?

A2: Cysteine is often targeted for specific protein labeling due to the relatively high nucleophilicity of its thiol (sulfhydryl, -SH) group, especially in its deprotonated thiolate form (-S⁻). Cysteine is also a less abundant amino acid in many proteins, which allows for more specific labeling.[1]

Q3: What are the main off-target amino acids that can react with DNBB?

A3: Other nucleophilic amino acid residues can also react with DNBB, leading to a loss of selectivity. The most common off-target residues include lysine (B10760008) (ε-amino group), the N-terminal α-amino group of the protein, histidine (imidazole ring), and tyrosine (phenolic hydroxyl group).[2][3][4]

Q4: How does pH affect the selectivity of DNBB for cysteine?

A4: pH is a critical factor in determining the selectivity of DNBB. The reactivity of each nucleophilic amino acid side chain depends on its protonation state, which is governed by its pKa. Cysteine's thiol group has a pKa of approximately 8.3-8.6, while the ε-amino group of lysine has a pKa of around 10.5. At a pH close to neutral (e.g., pH 7.0-7.5), a significant fraction of cysteine residues will be in the highly nucleophilic thiolate form, while the majority of lysine residues will be in their protonated, non-nucleophilic ammonium (B1175870) form. This difference in pKa allows for selective targeting of cysteine at a controlled pH.[5][6]

Q5: Can DNBB be used for N-terminal protein sequencing?

A5: Yes, a very similar compound, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, is famously used for N-terminal sequencing.[2] DNBB can also react with the N-terminal α-amino group of a polypeptide chain.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no labeling of cysteine residues. 1. Oxidation of cysteine residues: Cysteine thiols can oxidize to form disulfide bonds, which are not nucleophilic. 2. Incorrect pH: The reaction pH may be too low, resulting in a low concentration of the reactive thiolate anion. 3. DNBB degradation: The reagent may have hydrolyzed or degraded.1. Reduce the protein: Treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. Ensure the reducing agent is removed before adding DNBB, as it will also react. 2. Optimize pH: Perform the labeling reaction at a pH between 7.0 and 8.0 to favor thiolate formation without significantly deprotonating lysine residues. 3. Use fresh DNBB solution: Prepare a fresh stock solution of DNBB in an appropriate organic solvent (e.g., DMSO or DMF) immediately before use.
High background or non-specific labeling. 1. Reaction pH is too high: An alkaline pH (e.g., > 8.5) will deprotonate the ε-amino group of lysine and the N-terminal α-amino group, increasing their nucleophilicity and leading to off-target labeling.[2] 2. Excess DNBB: A large molar excess of DNBB can drive reactions with less reactive nucleophiles. 3. Prolonged reaction time: Longer incubation times can lead to the labeling of less reactive sites.1. Lower the reaction pH: Conduct the labeling reaction at a pH between 7.0 and 7.5 to maximize the difference in reactivity between cysteine and other nucleophilic residues. 2. Optimize DNBB concentration: Use the lowest effective molar excess of DNBB. A 5- to 10-fold molar excess over the protein is a good starting point. 3. Reduce reaction time: Perform a time-course experiment to determine the optimal incubation time that provides sufficient cysteine labeling with minimal background.
Protein precipitation during labeling. 1. High concentration of organic solvent: DNBB is often dissolved in an organic solvent, and a high final concentration of this solvent can denature and precipitate the protein. 2. Protein instability: The protein may be unstable under the labeling conditions (pH, temperature).1. Minimize organic solvent: Add the DNBB stock solution dropwise to the protein solution while gently stirring. Keep the final concentration of the organic solvent as low as possible (typically <5% v/v). 2. Screen for optimal buffer conditions: Ensure the protein is in a buffer system where it is stable. Avoid buffers containing primary amines (e.g., Tris), as they will react with DNBB. Use buffers like HEPES or phosphate (B84403).

Data Presentation

Table 1: pKa Values of Nucleophilic Amino Acid Side Chains

This table provides the approximate pKa values for the side chains of amino acids that can potentially react with DNBB. The selectivity of the labeling reaction is highly dependent on the difference in these pKa values.

Amino AcidNucleophilic GroupApproximate pKa
CysteineThiol (-SH)8.3 - 8.6
Lysineε-Amino (-NH₃⁺)~10.5
TyrosinePhenolic Hydroxyl (-OH)~10.1
HistidineImidazole~6.0
N-terminusα-Amino (-NH₃⁺)~8.0

Note: The exact pKa of an amino acid residue in a protein can vary depending on its local environment.[6]

Table 2: Predicted Relative Reactivity of Nucleophilic Groups with DNBB at Different pH Values
pHCysteine (Thiolate)Lysine (Amine)N-terminus (Amine)Histidine (Imidazole)Tyrosine (Phenolate)Selectivity for Cysteine
6.5 ModerateVery LowLowModerateVery LowHigh
7.5 HighLowModerateModerateVery LowVery High
8.5 Very HighModerateHighHighLowModerate
9.5 Very HighHighVery HighHighModerateLow

Experimental Protocols

Protocol for Improving the Selectivity of DNBB Labeling for Cysteine Residues

This protocol is designed to maximize the specific labeling of cysteine residues while minimizing off-target reactions.

Materials:

  • Protein of interest with at least one cysteine residue

  • This compound (DNBB)

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer, pH 7.0

  • Sodium phosphate buffer, pH 8.5

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)

Procedure:

  • Protein Preparation and Reduction: a. Dissolve the protein in a suitable buffer (e.g., PBS) at a concentration of 1-5 mg/mL. The buffer should not contain primary amines. b. To reduce any disulfide bonds, add a 10-fold molar excess of TCEP or DTT. c. Incubate at room temperature for 1 hour. d. If DTT was used, it must be removed prior to labeling. Use a desalting column to exchange the buffer to an amine-free buffer (e.g., HEPES, pH 7.0). TCEP does not need to be removed if using halo-nitroaromatic reagents.

  • Labeling Reaction: a. Prepare a 10 mM stock solution of DNBB in DMSO or DMF. b. Adjust the pH of the protein solution to 7.0-7.5 using a suitable buffer (e.g., HEPES). c. While gently stirring, add a 5- to 10-fold molar excess of the DNBB stock solution to the protein solution. Add the DNBB solution dropwise to avoid protein precipitation. d. Incubate the reaction at room temperature for 1-2 hours in the dark. The optimal time may need to be determined empirically.

  • Quenching the Reaction: a. To stop the reaction, add a quenching reagent with a free thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM. b. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: a. Remove the unreacted DNBB and quenching reagent by buffer exchange using a desalting column equilibrated with a suitable storage buffer.

  • Analysis of Labeling: a. Determine the extent of labeling using UV-Vis spectroscopy by measuring the absorbance at the wavelength corresponding to the DNP-adduct (around 360 nm) and the protein absorbance at 280 nm. b. Confirm the site of labeling using mass spectrometry.

Mandatory Visualizations

reaction_mechanism DNBB This compound Meisenheimer Meisenheimer Complex (Intermediate) DNBB->Meisenheimer Thiolate Cysteine Thiolate (R-S⁻) Thiolate->Meisenheimer Nucleophilic Attack DNP_Cysteine DNP-Cysteine Adduct Meisenheimer->DNP_Cysteine Loss of Leaving Group Bromide Bromide Ion (Br⁻) Meisenheimer->Bromide

Caption: Reaction mechanism of DNBB with a cysteine thiolate.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Quenching and Purification cluster_analysis Analysis P1 Protein Solution (Amine-free buffer) P2 Reduction (with TCEP or DTT) P1->P2 P3 Removal of DTT (if used) P2->P3 L1 Adjust pH to 7.0-7.5 P3->L1 L2 Add DNBB (5-10x molar excess) L1->L2 L3 Incubate 1-2h at RT L2->L3 C1 Quench Reaction (with 2-mercaptoethanol) L3->C1 C2 Remove Excess Reagent (Desalting column) C1->C2 A1 UV-Vis Spectroscopy C2->A1 A2 Mass Spectrometry C2->A2

Caption: Experimental workflow for selective cysteine labeling with DNBB.

troubleshooting_tree Start Labeling Issue? NoLabel Low or No Labeling Start->NoLabel NonSpecific High Background Start->NonSpecific Precipitate Protein Precipitation Start->Precipitate NoLabel_Q1 Was protein reduced? NoLabel->NoLabel_Q1 NonSpecific_Q1 Is pH > 8.0? NonSpecific->NonSpecific_Q1 Precipitate_Q1 Is organic solvent > 5%? Precipitate->Precipitate_Q1 NoLabel_A1_No Reduce with DTT/TCEP NoLabel_Q1->NoLabel_A1_No No NoLabel_A1_Yes Check pH and DNBB integrity NoLabel_Q1->NoLabel_A1_Yes Yes NonSpecific_A1_Yes Lower pH to 7.0-7.5 NonSpecific_Q1->NonSpecific_A1_Yes Yes NonSpecific_A1_No Reduce DNBB concentration and reaction time NonSpecific_Q1->NonSpecific_A1_No No Precipitate_A1_Yes Decrease solvent concentration Precipitate_Q1->Precipitate_A1_Yes Yes Precipitate_A1_No Screen for optimal buffer and protein concentration Precipitate_Q1->Precipitate_A1_No No

Caption: Troubleshooting decision tree for DNBB labeling.

References

Technical Support Center: The Reaction of 1-Bromo-2,4-dinitrobenzene with Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the study of the reaction between 1-Bromo-2,4-dinitrobenzene (BDNB) and glutathione (B108866) (GSH), often catalyzed by Glutathione S-Transferase (GST).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the reaction between this compound and glutathione?

The reaction involves the nucleophilic aromatic substitution of the bromine atom on this compound (BDNB) by the thiol group of glutathione (GSH). This reaction can occur spontaneously (non-enzymatically) or be catalyzed by the enzyme Glutathione S-Transferase (GST). The product of this conjugation is S-(2,4-dinitrophenyl)glutathione. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which is characteristic of the product formed.[1][2]

Q2: How does pH affect the enzymatic reaction?

The pH of the reaction buffer is a critical parameter that significantly influences the rate of the GST-catalyzed reaction. The optimal pH for GST activity with dinitrobenzene substrates can vary depending on the specific GST isozyme being studied. For instance, some GSTs exhibit optimal activity in the slightly acidic to neutral range (pH 6.5), while others are more active in the alkaline range (pH 7.5-8.0).[3][4] It is crucial to determine the optimal pH for the specific enzyme source being used to ensure maximal activity and obtain reliable kinetic data.

Q3: How does pH affect the non-enzymatic reaction?

The non-enzymatic reaction between BDNB and GSH is also pH-dependent. Generally, the rate of this spontaneous reaction increases with increasing pH. This is because a higher pH leads to a greater concentration of the more nucleophilic thiolate anion (GS-) form of glutathione. To minimize the contribution of the non-enzymatic reaction, it is a common practice to perform GST assays at a mildly acidic pH, such as 6.5. When studying the pH dependence of the enzymatic reaction, it is essential to measure and subtract the rate of the non-enzymatic reaction at each pH value.

Q4: What are the typical substrates and their concentrations used in this assay?

For studying GST activity, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) is a commonly used model substrate, and its bromo-analogue, BDNB, is expected to behave similarly. Typical concentrations are 1 mM for the dinitrobenzene substrate and 1-5 mM for glutathione.[1][3] However, for kinetic studies, it is necessary to vary the concentration of one substrate while keeping the other constant to determine parameters like Km and Vmax.

Troubleshooting Guides

ProblemPossible Cause(s)Solution(s)
High background absorbance or rapid increase in absorbance in the blank (no enzyme) well. The non-enzymatic reaction between BDNB and GSH is significant at the chosen pH.- Lower the pH of the assay buffer. A pH of 6.5 is often used to minimize the non-enzymatic reaction.- Prepare fresh glutathione solutions for each experiment, as it can oxidize over time.- Always subtract the rate of the non-enzymatic reaction (from the blank) from the rate of the enzymatic reaction.
Low or no enzyme activity. - The pH of the buffer is far from the optimal pH for the enzyme.- The enzyme is inactive or denatured.- Incorrect substrate concentrations.- Perform a pH profile experiment to determine the optimal pH for your specific GST.- Ensure proper storage and handling of the enzyme. Keep it on ice during the experiment.- Verify the concentrations of your substrate stock solutions.
Precipitation in the reaction mixture. The solubility of this compound may be limited, especially at higher concentrations or in certain buffers.[5]- Ensure that the final concentration of the organic solvent (e.g., ethanol (B145695) or DMSO) used to dissolve BDNB is low (typically <5%) and consistent across all assays.- Test the solubility of BDNB in your chosen buffer system at different pH values prior to the experiment.
Inconsistent results between replicates. - Inaccurate pipetting.- Temperature fluctuations.- Instability of reagents at the tested pH.- Use calibrated pipettes and ensure proper mixing of reagents.- Use a thermostatted spectrophotometer to maintain a constant temperature.- Check the stability of BDNB and GSH in the different pH buffers over the time course of the experiment.
The reaction rate is not linear over time. - Substrate depletion.- Product inhibition.- Change in pH during the reaction.- Use a lower enzyme concentration or a shorter measurement time.- Dilute the sample if the initial absorbance is too high.- Ensure the buffer has sufficient buffering capacity to maintain the pH throughout the reaction.

Quantitative Data

Enzyme SourceSubstrateOptimal pHReference
Synechocystis PCC 6803CDNB8.0[6]
SorghumCDNB7.5[3]
Human SerumCDNB6.8[7]
Camel Tick LarvaeCDNB7.9[4]

Experimental Protocols

Protocol for Determining the pH Optimum of Glutathione S-Transferase with this compound

This protocol outlines the steps to determine the effect of pH on the activity of GST.

1. Reagent Preparation:

  • Assay Buffers: Prepare a series of 0.1 M buffers covering a range of pH values (e.g., from pH 5.5 to 9.5). It is recommended to use a buffer system that is effective across the desired pH range, or use different buffers with overlapping ranges (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and Tris-HCl or glycine (B1666218) for alkaline pH).

  • Glutathione (GSH) Solution: Prepare a 100 mM stock solution of GSH in water. Prepare fresh daily.

  • This compound (BDNB) Solution: Prepare a 100 mM stock solution of BDNB in ethanol or DMSO.

  • Enzyme Solution: Prepare a suitable dilution of your GST enzyme in a storage buffer (e.g., phosphate buffer with glycerol). The final concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.

2. Assay Procedure:

  • Set up a series of reactions in a 96-well UV-transparent plate or in cuvettes. For each pH value, prepare a "sample" well (with enzyme) and a "blank" well (without enzyme).

  • To each well, add the following in order:

    • Assay Buffer (of a specific pH)

    • GSH solution (to a final concentration of 1-5 mM)

    • Enzyme solution (for "sample" wells) or storage buffer (for "blank" wells)

  • Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the reaction by adding the BDNB solution to each well (to a final concentration of 1 mM).

  • Immediately start monitoring the increase in absorbance at 340 nm in a spectrophotometer capable of kinetic measurements. Record the absorbance every 30 seconds for 5-10 minutes.

3. Data Analysis:

  • For each pH value, calculate the rate of reaction (ΔA340/min) for both the "sample" and the "blank" from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the "blank" (non-enzymatic reaction) from the rate of the "sample" to obtain the net enzymatic rate at that pH.

  • Plot the net enzymatic rate as a function of pH to determine the optimal pH for the GST activity.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products BDNB This compound Intermediate Meisenheimer Complex BDNB->Intermediate + GSH GSH Glutathione (GSH) GSH->Intermediate Product S-(2,4-dinitrophenyl)glutathione Intermediate->Product Spontaneous or GST-catalyzed HBr HBr Intermediate->HBr Experimental_Workflow A Reagent Preparation (Buffers, Substrates, Enzyme) B Assay Setup (Sample and Blank for each pH) A->B C Pre-incubation (Temperature Equilibration) B->C D Reaction Initiation (Addition of BDNB) C->D E Kinetic Measurement (Absorbance at 340 nm) D->E F Data Analysis (Calculate Rates, Subtract Blank) E->F G Determine pH Optimum F->G

References

Validation & Comparative

A Comparative Guide to 1-Bromo-2,4-dinitrobenzene and 1-Chloro-2,4-dinitrobenzene in GST Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common substrates, 1-Bromo-2,4-dinitrobenzene (BDNB) and 1-Chloro-2,4-dinitrobenzene (CDNB), for the enzymatic activity of Glutathione (B108866) S-transferases (GSTs). This information is intended to assist researchers in selecting the appropriate substrate for their specific experimental needs, whether for routine enzyme activity measurements, inhibitor screening, or detailed kinetic analysis.

Introduction to GSTs and their Assay

Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification. They catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic substrates, rendering them more water-soluble and facilitating their excretion from the cell. This detoxification process is a critical defense mechanism against xenobiotics, including drugs and environmental toxins, as well as endogenous products of oxidative stress.

The most common method for determining GST activity involves a spectrophotometric assay that monitors the conjugation of GSH to a suitable electrophilic substrate. The formation of the resulting glutathione conjugate can be measured by an increase in absorbance at a specific wavelength, typically 340 nm. Both CDNB and BDNB are widely used for this purpose due to their reactivity with the thiol group of GSH in a GST-dependent manner.

Performance Comparison: BDNB vs. CDNB

While both BDNB and CDNB serve as effective substrates for a broad range of GST isozymes, their reactivity and the resulting kinetic parameters can vary. The choice between these two substrates often depends on the specific GST isozyme being studied, the desired sensitivity of the assay, and the experimental objectives.

CDNB is the more extensively characterized and widely utilized substrate for general GST activity measurements. Its reaction with GSH is robust and produces a product with a high molar extinction coefficient, leading to a sensitive assay. BDNB, while also a valid substrate, is less commonly used, and therefore, comparative kinetic data across a wide range of GSTs is less abundant in the literature.

The reactivity of the leaving group (halide) influences the rate of the enzymatic reaction. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to differences in the non-enzymatic reaction rates and potentially the enzyme-catalyzed rates.

Quantitative Data Summary

The following tables summarize the available kinetic parameters for various GST isozymes with both CDNB and BDNB. It is important to note that direct comparative studies are limited, and the data presented here is collated from various sources. Experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.

Table 1: Kinetic Parameters of Various GST Isozymes with 1-Chloro-2,4-dinitrobenzene (CDNB)

GST Isozyme SourceKm (mM) for CDNBVmax (µmol/min/mg)Reference
Human Placenta (GSTP1-1)~0.140 - 60[1]
Housefly (Musca domestica)0.15Not Specified[2]
African Catfish (Clarias lazera) Ovary1.02.5[3]
African Catfish (Clarias lazera) Testis0.8325[3]

Table 2: Kinetic Parameters of Various GST Isozymes with this compound (BDNB)

Comprehensive kinetic data for BDNB is limited in the readily available literature. Researchers are encouraged to perform their own kinetic characterizations for their specific enzyme of interest.

GST Isozyme SourceKm (mM) for BDNBVmax (µmol/min/mg)Reference
Data not readily availableData not readily availableData not readily available

Experimental Protocols

The following are detailed methodologies for performing a standard GST activity assay using either CDNB or BDNB. The protocols are adaptable for use in both cuvette-based spectrophotometers and 96-well plate readers.

General Reagents and Equipment
  • 100 mM Potassium Phosphate Buffer, pH 6.5

  • Reduced Glutathione (GSH) solution (freshly prepared)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) or this compound (BDNB) solution (typically dissolved in ethanol)

  • Enzyme sample (e.g., cell lysate, tissue homogenate, purified GST)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes or UV-transparent 96-well plates

Standard GST Assay Protocol (Cuvette Format)
  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 6.5)

    • 50 µL of 20 mM GSH solution (final concentration: 1 mM)

    • 50 µL of 20 mM CDNB or BDNB solution in ethanol (B145695) (final concentration: 1 mM)

  • Blank Measurement: Prepare a blank cuvette containing the reaction mixture but without the enzyme sample. Use this to zero the spectrophotometer at 340 nm.

  • Initiate Reaction: Add 50 µL of the enzyme sample to the sample cuvette.

  • Kinetic Measurement: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a total of 3-5 minutes. Ensure that the rate of absorbance increase is linear during this period.

Standard GST Assay Protocol (96-Well Plate Format)
  • Reagent Preparation: Prepare a master mix of the reaction buffer, GSH, and CDNB/BDNB in the appropriate ratios.

  • Sample and Blank Addition: To each well of a UV-transparent 96-well plate, add:

    • Sample wells: A specific volume of your enzyme sample (e.g., 10-20 µL).

    • Blank wells: The same volume of sample buffer or lysis buffer without the enzyme.

  • Initiate Reaction: Add the reaction master mix to all wells to a final volume of 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals for 5-10 minutes.

Calculation of GST Activity

The rate of the reaction (ΔA340/min) can be used to calculate the GST activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

Where:

  • ΔA340/min is the rate of change in absorbance at 340 nm.

  • ε is the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (for CDNB, this is typically 9.6 mM-1 cm-1). The extinction coefficient for the BDNB conjugate should be determined experimentally or obtained from the literature if available.

  • l is the path length of the cuvette or the well (in cm).

The specific activity can then be calculated by dividing the activity by the protein concentration of the sample (in mg/mL).

Visualization of Key Processes

GST Signaling Pathway Involvement

GSTs are not only detoxification enzymes but also play significant roles in cellular signaling. They can modulate pathways involved in cell proliferation, apoptosis, and stress response, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

GST_Signaling_Pathway cluster_stress Cellular Stress cluster_gst GST Function cluster_mapk MAPK Pathway cluster_response Cellular Response Oxidative Stress Oxidative Stress GST GST Oxidative Stress->GST Xenobiotics Xenobiotics Xenobiotics->GST ASK1 ASK1 GST->ASK1 Inhibition JNK JNK GST->JNK Inhibition Detoxification Detoxification GST->Detoxification Conjugation ASK1->JNK AP1 AP1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis Cell Proliferation Cell Proliferation AP1->Cell Proliferation

Caption: GSTs modulate stress-activated signaling pathways like the MAPK cascade.

Experimental Workflow for GST Assay

The following diagram illustrates the typical workflow for measuring GST activity.

GST_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (Lysate, Homogenate, etc.) Add_Sample Add Enzyme Sample (Initiate Reaction) Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation (Buffer, GSH, Substrate) Mix_Reagents Mix Reagents (Buffer, GSH, Substrate) Reagent_Prep->Mix_Reagents Mix_Reagents->Add_Sample Incubate Incubate at Controlled Temperature Add_Sample->Incubate Spectro_Reading Spectrophotometric Reading (Measure Absorbance at 340 nm) Incubate->Spectro_Reading Calc_Rate Calculate Rate of Absorbance Change (ΔA/min) Spectro_Reading->Calc_Rate Calc_Activity Calculate GST Activity (µmol/min/mg) Calc_Rate->Calc_Activity

Caption: A typical workflow for the determination of GST activity.

Conclusion

Both this compound and 1-Chloro-2,4-dinitrobenzene are valuable tools for the study of Glutathione S-transferases. CDNB is the more established and broadly characterized substrate, making it a reliable choice for general activity screening. BDNB may offer advantages in specific contexts, potentially exhibiting different kinetics with certain GST isozymes. For rigorous comparative studies or for the characterization of novel GSTs, it is recommended that researchers determine the kinetic parameters for both substrates under their specific experimental conditions. This will ensure the most accurate and meaningful interpretation of the results.

References

A Comparative Analysis of Reactivity: 1-Bromo-2,4-dinitrobenzene versus Sanger's Reagent (DNFB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein chemistry and drug development, the derivatization of primary and secondary amines is a fundamental technique. This guide provides an objective comparison of the reactivity of two common reagents used for this purpose: 1-Bromo-2,4-dinitrobenzene and the more widely known Sanger's Reagent, 1-Fluoro-2,4-dinitrobenzene (DNFB). This comparison is supported by experimental data to aid researchers in selecting the appropriate reagent for their specific applications, such as N-terminal amino acid analysis of proteins and peptides.

Executive Summary

Both this compound and Sanger's Reagent (DNFB) react with nucleophiles, such as the amino groups of amino acids, via a nucleophilic aromatic substitution (SNAr) mechanism. The primary difference in their performance lies in their reaction rates, which is a direct consequence of the halogen leaving group. Experimental evidence consistently demonstrates that the reactivity of 1-halo-2,4-dinitrobenzenes follows the order F > Cl ≈ Br > I.[1][2] This "element effect" indicates that Sanger's Reagent (DNFB) is significantly more reactive than this compound.[1]

Quantitative Data Presentation

The following table summarizes the second-order rate constants (k₂) for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, a representative secondary amine. This data provides a clear quantitative comparison of the leaving group effect on the reaction rate.

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzene (DNFB)PiperidineMethanol254.5 x 10⁻¹[3]
1-Chloro-2,4-dinitrobenzenePiperidineMethanol253.1 x 10⁻³[3]
This compoundPiperidineEthanol (B145695)251.7 x 10⁻³[3]

Note: While the solvent for the this compound reaction is ethanol in this dataset, the general trend of F > Br holds true across various solvents.

Reaction Mechanism and Logical Relationships

The reactivity of these compounds is governed by the SNAr mechanism. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the halogen substituent makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack.

The reaction proceeds in two steps:

  • Addition of the nucleophile: The amine attacks the carbon atom bonded to the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] This is typically the rate-determining step.[5]

  • Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the halide ion.

The higher electronegativity of fluorine compared to bromine makes the carbon atom in DNFB more electrophilic, thus accelerating the initial nucleophilic attack and leading to a faster overall reaction rate.

Reaction Mechanism of 1-Halo-2,4-dinitrobenzene with an Amine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 1-Halo-2,4-dinitrobenzene Meisenheimer Meisenheimer Complex Reactant1->Meisenheimer Nucleophilic Attack (Rate-determining) Reactant2 Amine (R-NH₂) Reactant2->Meisenheimer Product1 2,4-Dinitrophenyl-Amine Meisenheimer->Product1 Elimination of Leaving Group Product2 Halide Ion (X⁻) Meisenheimer->Product2 Product3 Proton (H⁺) Meisenheimer->Product3

Caption: The SNAr mechanism for the reaction of 1-halo-2,4-dinitrobenzene.

Experimental Protocols

Derivatization of an N-terminal Amino Acid using Sanger's Reagent (DNFB)

This protocol is adapted from established methods for the identification of N-terminal amino acids in peptides and proteins.[3]

Reagents and Materials:

  • Peptide or protein sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's Reagent

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Preparation of DNP-Peptide:

    • Dissolve the peptide/protein sample and an equimolar amount of sodium bicarbonate in water.

    • Separately, prepare a solution of DNFB in ethanol.

    • Mix the two solutions and stir gently for approximately 2 hours at room temperature. The dinitrophenyl (DNP) derivative of the peptide will precipitate as a yellow solid.

    • Collect the precipitate by centrifugation and wash sequentially with water, ethanol, and diethyl ether. Air-dry the resulting DNP-peptide.

  • Hydrolysis of the DNP-Peptide:

    • Resuspend the dried DNP-peptide in 6 M HCl.

    • Heat the mixture under reflux for 6-8 hours to hydrolyze the peptide bonds.

  • Identification of the N-terminal DNP-Amino Acid:

    • After cooling, extract the hydrolyzed solution with diethyl ether. The ether layer will contain the DNP-amino acid, which can be identified using chromatographic techniques (e.g., HPLC or paper chromatography) by comparison with DNP-amino acid standards.

Derivatization using this compound

Due to its lower reactivity, the derivatization with this compound may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to DNFB. A general protocol is provided below, which may need optimization depending on the specific amine.

Reagents and Materials:

  • Amine sample (e.g., amino acid or peptide)

  • This compound

  • A suitable base (e.g., sodium bicarbonate or a non-nucleophilic organic base)

  • A suitable solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • Reaction Setup:

    • Dissolve the amine and a slight excess of the base in the chosen solvent.

    • Add a solution of this compound in the same solvent to the amine solution.

    • The reaction mixture is typically stirred at an elevated temperature (e.g., 50-70 °C) for several hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude DNP-amine derivative.

    • The product can be further purified by column chromatography or recrystallization.

Experimental Workflow for Amine Derivatization

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis dissolve_amine Dissolve Amine and Base in Solvent mix Mix Solutions dissolve_amine->mix dissolve_reagent Dissolve Derivatizing Reagent in Solvent dissolve_reagent->mix react React with Stirring (and possibly heat) mix->react workup Work-up (e.g., extraction) react->workup purify Purification (e.g., chromatography) workup->purify analyze Analysis (e.g., HPLC, MS) purify->analyze

Caption: A generalized workflow for the derivatization of amines.

Conclusion

For applications requiring rapid and efficient derivatization of amines, such as in standard protein sequencing protocols, Sanger's Reagent (DNFB) is the superior choice due to its higher reactivity. The fluorine leaving group significantly accelerates the rate-determining step of the nucleophilic aromatic substitution reaction. This compound, while capable of undergoing the same transformation, is considerably less reactive and may necessitate harsher reaction conditions to achieve similar results. The choice between these two reagents will ultimately depend on the specific requirements of the experiment, including the lability of the substrate and the desired reaction kinetics.

References

A Comparative Guide to the Validation of a Novel GST Assay using 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Glutathione (B108866) S-Transferase (GST) activity is crucial for studies in drug metabolism, cancer research, and toxicology. The most common method for this is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. This guide provides a framework for the validation of a new GST assay utilizing an alternative substrate, 1-Bromo-2,4-dinitrobenzene (BDNB), and compares its potential performance with the established CDNB-based method.

Performance Characteristics

A direct comparison of the performance of a new BDNB-based GST assay with the conventional CDNB-based assay requires experimental validation. The following table summarizes the well-established performance parameters for the CDNB assay and provides a template for the data that needs to be generated for the BDNB assay.

Parameter1-Chloro-2,4-dinitrobenzene (CDNB) AssayThis compound (BDNB) Assay
Principle Enzymatic conjugation of GSH to CDNB, resulting in a product that absorbs at 340 nm.[1][2][3][4][5][6]Enzymatic conjugation of GSH to BDNB, expected to form a product with a distinct absorbance maximum.
Molar Extinction Coefficient (ε) 9.6 mM⁻¹cm⁻¹ at 340 nm for S-(2,4-dinitrophenyl)glutathione.[5]To be determined experimentally for the S-(2,4-dinitrophenyl)glutathione product.
Kinetic Parameters (Human GST) Km (GSH): ~100 µM - 0.56 mM Km (CDNB): ~100 µM - 1.0 mM Vmax: Varies with GST isozyme and purity.To be determined experimentally (Km for GSH and BDNB, and Vmax).
Sensitivity Dependent on the spectrophotometer's detection limit and the specific activity of the GST sample.To be determined (Limit of Detection, Limit of Quantification).
Linearity A linear relationship between enzyme concentration and reaction rate is observed within a defined range.To be determined by assaying a dilution series of a purified GST standard.
Precision Intra-assay and inter-assay coefficients of variation (CV%) are typically low, demonstrating high reproducibility.To be determined through repeated measurements within the same assay and across different assays.
Specificity Broad specificity for various GST isozymes.[3]To be determined by testing against a panel of purified GST isozymes.

Enzymatic Reaction Pathway

The enzymatic reaction catalyzed by GST involves the conjugation of the thiol group of reduced glutathione (GSH) to an electrophilic substrate. In this case, the substrate is either CDNB or BDNB. The leaving group (chloride or bromide) is displaced, forming a thioether conjugate.

GST_Enzymatic_Reaction cluster_reactants Reactants cluster_products Products GSH Reduced Glutathione (GSH) GST Glutathione S-Transferase (GST) GSH->GST Substrate 1-X-2,4-dinitrobenzene (X = Cl or Br) Substrate->GST Conjugate S-(2,4-dinitrophenyl)glutathione GST->Conjugate LeavingGroup HX (HCl or HBr) GST->LeavingGroup

Figure 1. General enzymatic reaction pathway for the GST-catalyzed conjugation of glutathione with a dinitrobenzene substrate.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of the two assays.

Standard CDNB-Based GST Assay Protocol

This protocol is based on established methods.[1][5][6]

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 6.5

  • 100 mM Reduced Glutathione (GSH) solution (prepare fresh)

  • 100 mM 1-Chloro-2,4-dinitrobenzene (CDNB) in ethanol

  • Purified GST or cell/tissue lysate containing GST

Procedure:

  • Prepare the Assay Cocktail: For each reaction, mix 980 µL of 100 mM Potassium Phosphate Buffer (pH 6.5), 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Mix well.

  • Blank Measurement: To a cuvette, add 900 µL of the assay cocktail and 100 µL of buffer (or lysis buffer if using lysates). Use this to zero the spectrophotometer at 340 nm.

  • Enzymatic Reaction: To a separate cuvette, add 900 µL of the assay cocktail.

  • Initiate the Reaction: Add 100 µL of the GST-containing sample to the cuvette and mix immediately.

  • Measure Absorbance: Record the increase in absorbance at 340 nm for 5 minutes at 30-second intervals.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The GST activity is calculated using the Beer-Lambert law and the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).

Proposed Protocol for Validation of the BDNB-Based GST Assay

This protocol outlines the steps needed to validate the new assay.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 6.5

  • 100 mM Reduced Glutathione (GSH) solution (prepare fresh)

  • 100 mM this compound (BDNB) in a suitable solvent (e.g., ethanol)

  • Purified GST of known concentration and various cell/tissue lysates

Validation Steps:

  • Determine the Absorbance Maximum: Perform an absorbance scan (200-800 nm) of the reaction mixture after the enzymatic reaction has gone to completion to identify the wavelength of maximum absorbance (λmax) for the S-(2,4-dinitrophenyl)glutathione product formed from BDNB.

  • Determine the Molar Extinction Coefficient (ε): Using a known concentration of the purified product (or by assuming 100% conversion of a known limiting amount of BDNB), calculate the molar extinction coefficient at the determined λmax using the Beer-Lambert law (A = εcl).

  • Optimize Assay Conditions: Systematically vary the concentrations of GSH and BDNB to determine the optimal concentrations for the assay.

  • Determine Kinetic Parameters:

    • Vary the concentration of BDNB while keeping the GSH concentration constant and saturating to determine the Km for BDNB and Vmax.

    • Vary the concentration of GSH while keeping the BDNB concentration constant and saturating to determine the Km for GSH.

  • Assess Performance Characteristics:

    • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) using serial dilutions of a purified GST standard.

    • Linearity: Establish the linear range of the assay by measuring the activity of a dilution series of a purified GST standard.

    • Precision: Calculate the intra-assay and inter-assay coefficients of variation (CV%) by performing multiple measurements on the same day and on different days.

    • Specificity: Test the assay with a panel of different purified GST isozymes to determine the substrate specificity of BDNB.

Experimental Workflow

The general workflow for validating a new GST assay is outlined below.

GST_Assay_Validation_Workflow cluster_prep Preparation cluster_validation Assay Validation cluster_comparison Comparison ReagentPrep Reagent Preparation (Buffer, GSH, BDNB) Optimization Optimize Assay Conditions ReagentPrep->Optimization EnzymePrep Enzyme Preparation (Purified GST, Lysates) EnzymePrep->Optimization Absorbance Determine λmax and ε Absorbance->Optimization Kinetics Determine Kinetic Parameters (Km, Vmax) Optimization->Kinetics Performance Assess Performance (Sensitivity, Linearity, Precision) Kinetics->Performance DataAnalysis Data Analysis and Comparison with CDNB Assay Performance->DataAnalysis

Figure 2. A logical workflow for the validation of a new GST assay using BDNB.

Conclusion

While the CDNB-based GST assay is a well-established and reliable method, the development and validation of new assays with alternative substrates like BDNB are essential for expanding the toolkit of researchers. A BDNB-based assay may offer advantages in terms of substrate specificity, reaction kinetics, or spectral properties of the product. This guide provides the necessary framework for a comprehensive and objective validation of a new BDNB-based GST assay, enabling a direct and meaningful comparison with the current standard. The successful validation of such an assay would provide a valuable new tool for the scientific community.

References

A Comparative Guide to the Cross-Reactivity of 1-Bromo-2,4-dinitrobenzene with Other Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-Bromo-2,4-dinitrobenzene (DNFB) with a range of biologically relevant nucleophiles. DNFB is a well-known compound used in biochemical and immunological studies to label and modify primary and secondary amines, thiols, and other nucleophilic groups in proteins and peptides. Its reactivity is central to techniques like Sanger's method for N-terminal amino acid analysis. Understanding its cross-reactivity is crucial for interpreting experimental results and designing new applications.

Mechanism of Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The two electron-withdrawing nitro groups (-NO₂) at the ortho and para positions make the benzene (B151609) ring highly electron-deficient and susceptible to attack by nucleophiles. The reaction typically involves two steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), a good leaving group.

The rate-determining step is generally the formation of the Meisenheimer complex.[3] The stability of this intermediate, which is enhanced by the delocalization of the negative charge onto the nitro groups, is a key factor influencing the reaction rate.

Comparative Reactivity Data

Quantitative comparison of the reactivity of this compound with various nucleophiles is essential for predicting its behavior in complex biological systems. The following table summarizes second-order rate constants for the reaction of DNFB and its analogs with different nucleophiles.

Note on Data: Direct comparative kinetic data for the reaction of this compound with a wide range of nucleophiles under identical conditions is limited. Therefore, this table includes data from its more commonly studied analogs, 1-Fluoro-2,4-dinitrobenzene (FDNB) and 1-Chloro-2,4-dinitrobenzene (CDNB), to provide a broader understanding of relative reactivities. The general reactivity trend for the leaving group in SNAr reactions is F > Cl ≈ Br > I.[4]

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
1-Fluoro-2,4-dinitrobenzenePiperidineMethanol254.5 x 10⁻¹[4]
1-Chloro-2,4-dinitrobenzenePiperidineMethanol253.1 x 10⁻³[4]
This compound Piperidine Ethanol (B145695) 25 1.7 x 10⁻³ [4]
1-Fluoro-2,4-dinitrobenzeneAsparagine (α-amino)pH 7.0 Phosphate (B84403) BufferRT~2.8 x 10⁻⁵[Calculated from data in source 4]
1-Chloro-2,4-dinitrobenzeneGlutathione (B108866) (thiolate)Aqueous25Data not found
This compound Glutathione (thiolate) Aqueous 25 Data not found
1-Fluoro-2,4-dinitrobenzeneCysteine (thiolate)Aqueous25Data not found
This compound Cysteine (thiolate) Aqueous 25 Data not found
1-Fluoro-2,4-dinitrobenzeneLysine (ε-amino)Aqueous25Data not found
This compound Lysine (ε-amino) Aqueous 25 Data not found
1-Fluoro-2,4-dinitrobenzeneHistidine (imidazole)Aqueous25Data not found
This compound Histidine (imidazole) Aqueous 25 Data not found
1-Fluoro-2,4-dinitrobenzeneTyrosine (phenoxide)Aqueous25Data not found
This compound Tyrosine (phenoxide) Aqueous 25 Data not found

Key Observations:

  • Leaving Group Effect: The reactivity of 1-halo-2,4-dinitrobenzenes generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the C-X bond is broken in the fast second step, so the strength of the bond is less important than the ability of the halogen to stabilize the transition state leading to the Meisenheimer complex through its inductive effect.[4]

  • Nucleophilicity: The rate of reaction is highly dependent on the nucleophilicity of the attacking species. Thiols (in their thiolate form, RS⁻) are generally more nucleophilic than amines (RNH₂) and phenoxides (ArO⁻) towards these substrates. The α-amino group of amino acids is a primary target. Other reactive side chains include the ε-amino group of lysine, the sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the phenolic hydroxyl group of tyrosine.[5][6]

Experimental Protocols

Protocol 1: N-Terminal Amino Acid Labeling of a Peptide (Sanger's Method)

This protocol is adapted from the classical Sanger's method for identifying the N-terminal amino acid of a peptide using the fluoro analog, FDNB.[5] A similar procedure can be followed for this compound.

Materials:

  • This compound (DNFB)

  • Peptide sample

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • 6 M Hydrochloric acid (HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

  • DNP-amino acid standards

Procedure:

  • Derivatization:

    • Dissolve the peptide (e.g., 5-10 mg) in 1 mL of 1% (w/v) NaHCO₃ solution.

    • Add a 2-fold molar excess of DNFB dissolved in a small volume of ethanol.

    • Incubate the mixture at 40°C for 1-2 hours with gentle shaking. The DNP-peptide will precipitate as a yellow solid.

    • Centrifuge the mixture and wash the pellet with water, followed by ethanol, and finally diethyl ether to remove unreacted DNFB. Air-dry the DNP-peptide.

  • Hydrolysis:

    • Add 1 mL of 6 M HCl to the dried DNP-peptide.

    • Seal the tube and heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.

  • Analysis:

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

    • Dissolve the residue in a suitable solvent (e.g., 50% acetonitrile).

    • Analyze the sample by HPLC, comparing the retention time of the DNP-amino acid with that of known DNP-amino acid standards. Detection is typically performed at around 360 nm.[7]

Protocol 2: Spectrophotometric Assay for Reactivity with Thiols (e.g., Glutathione)

This protocol allows for the kinetic analysis of the reaction between DNFB and a thiol-containing compound like glutathione (GSH) by monitoring the formation of the DNP-S-glutathione adduct, which absorbs light at a specific wavelength.

Materials:

  • This compound (DNFB)

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DNFB in a suitable organic solvent (e.g., ethanol or acetonitrile).

    • Prepare a stock solution of GSH in the phosphate buffer.

  • Kinetic Measurement:

    • In a cuvette, add the phosphate buffer and the GSH solution to the desired final concentration.

    • Initiate the reaction by adding a small volume of the DNFB stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid interfering with the reaction.

    • Immediately start monitoring the increase in absorbance at the λmax of the DNP-S-glutathione adduct (typically around 340 nm).

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Under pseudo-first-order conditions (with a large excess of either GSH or DNFB), the natural logarithm of the change in absorbance versus time will be linear. The slope of this line gives the pseudo-first-order rate constant.

    • The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DNFB This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) DNFB->Meisenheimer Nucleophilic Attack (Rate-determining step) Nu Nucleophile (Nu:⁻) Product DNP-Nucleophile Adduct Meisenheimer->Product Elimination of Leaving Group Br Bromide Ion (Br⁻)

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis Sample Prepare Peptide/Protein or Thiol Solution Derivatization Mix Sample with DNFB Incubate (e.g., 40°C, 1-2h) Sample->Derivatization Reagents Prepare DNFB and Buffer Solutions Reagents->Derivatization Wash Wash to Remove Excess DNFB Derivatization->Wash Hydrolysis Acid Hydrolysis (for peptides/proteins) Wash->Hydrolysis HPLC HPLC or Spectrophotometry Hydrolysis->HPLC Data Data Analysis (Compare to Standards) HPLC->Data

Conclusion

This compound is a versatile reagent for the modification of nucleophilic functional groups in biological molecules. Its reactivity is governed by the principles of nucleophilic aromatic substitution, with the rate of reaction being influenced by the nature of the nucleophile and the leaving group. While thiols are generally the most reactive nucleophiles towards DNFB, primary and secondary amines, as well as other nucleophilic amino acid side chains, also exhibit significant reactivity. The provided protocols and comparative data serve as a valuable resource for researchers utilizing DNFB in their studies, enabling better experimental design and interpretation of results. Further quantitative kinetic studies on the reaction of this compound with a wider array of nucleophiles under standardized conditions would be beneficial for a more precise comparative analysis.

References

The Halogen Dance: A Comparative Analysis of Halo-Dinitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of halo-dinitrobenzenes reveals a fascinating interplay of electronics and mechanism, positioning 1-fluoro-2,4-dinitrobenzene (B121222) as a significantly more reactive substrate in nucleophilic aromatic substitution (SNAr) reactions compared to its chloro, bromo, and iodo counterparts. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

The enhanced reactivity of fluoro-substituted nitroaromatics is a cornerstone of SNAr chemistry, a stark contrast to the leaving group trends observed in aliphatic nucleophilic substitutions (SN1 and SN2). This phenomenon is attributed to the high electronegativity of the fluorine atom, which exerts a powerful inductive electron-withdrawing effect. This effect is crucial in stabilizing the negatively charged intermediate, the Meisenheimer complex, which is formed during the rate-determining step of the reaction.

The Decisive Role of the Meisenheimer Complex

The generally accepted mechanism for nucleophilic aromatic substitution on these activated systems is a two-step addition-elimination process. The first and typically rate-determining step involves the attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The presence of strongly electron-withdrawing groups, such as the nitro groups at the ortho and para positions, is essential for delocalizing the negative charge and stabilizing this intermediate. The second step involves the rapid expulsion of the halide leaving group, restoring the aromaticity of the ring.

The high electronegativity of fluorine provides superior stabilization to this negatively charged Meisenheimer complex through its strong inductive effect.[2] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[2] While chlorine, bromine, and iodine are also electron-withdrawing, their ability to stabilize the intermediate is less pronounced, leading to slower reaction rates.

Quantitative Comparison of Reactivity

Kinetic studies on the reactions of 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638) in methanol (B129727) provide clear quantitative evidence for the superior reactivity of the fluoro-substituted compound. The "element effect" in these SNAr reactions is characterized by the leaving group order F > NO₂ > Cl ≈ Br > I.[3]

Leaving Group (L)Overall rate constant (20° C, M⁻¹s⁻¹)Relative rate at 20 °CΔH‡ (kcal/mol)ΔS‡ (cal/mol/K)
Fluoro3.50330012.3-16
Chloro0.00444.216.3-14
Bromo0.00848.015.6-15
Iodo0.00292.816.5-15

Data sourced from kinetic parameters for nucleophilic aromatic substitution reactions of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol.[3]

As the data clearly indicates, 1-fluoro-2,4-dinitrobenzene reacts over 3000 times faster than its chloro, bromo, and iodo analogs under these conditions. The differences in reaction rates are primarily governed by the differences in the enthalpies of activation (ΔH‡).[4]

Experimental Protocols

The following are general experimental protocols for conducting nucleophilic aromatic substitution reactions with halo-dinitrobenzenes.

General Protocol for Reaction with Amines:
  • Dissolve the halo-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene) in a suitable solvent such as ethanol, DMF, or DMSO.

  • Add the amine (1.1-2.2 equivalents). Often, a base like triethylamine (B128534) or potassium carbonate is added to neutralize the hydrochloric acid that forms during the reaction.[5]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by techniques like TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.[5]

General Protocol for Reaction with Thiols:
  • Deprotonate the thiol using a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a polar aprotic solvent like DMF to form the thiolate.

  • Add the halo-dinitrobenzene to the solution of the thiolate.

  • Stir the reaction, typically at room temperature.

  • Work-up involves quenching with water and extracting the desired product.[5]

Kinetic Measurement Protocol (Conceptual):

Kinetic studies are often performed using UV-Vis spectrophotometry by monitoring the appearance of the product over time.

  • Prepare stock solutions of the halo-dinitrobenzene and the nucleophile (e.g., piperidine) in the chosen solvent (e.g., methanol).

  • In a cuvette, mix the halo-dinitrobenzene solution with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in a spectrophotometer and record the absorbance at the wavelength corresponding to the maximum absorbance of the product at regular time intervals.

  • The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • Repeat the experiment with different concentrations of the nucleophile.

  • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the key mechanistic steps and a general experimental workflow.

SNAr_Mechanism sub 1-Halo-2,4-dinitrobenzene mc Meisenheimer Complex (Resonance Stabilized) sub->mc k₁ (rate-determining) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod k₂ (fast) lg Leaving Group (X⁻)

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental_Workflow start Start: Prepare Reactant Solutions mix Mix Halo-dinitrobenzene and Nucleophile in Solvent start->mix react Reaction at Controlled Temperature mix->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up: Quench with Water, Extract Product monitor->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Characterization of Product (NMR, MS) purify->analyze

Caption: A generalized workflow for a typical SNAr reaction.

References

Validating Protein Modification by 1-Bromo-2,4-dinitrobenzene: A Comparative Guide for Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. 1-Bromo-2,4-dinitrobenzene (DNFB), a classic reagent for labeling primary amines, offers a method for such analysis. However, its performance in modern mass spectrometry-based proteomics workflows warrants a careful comparison with contemporary alternatives. This guide provides an objective comparison of DNFB with other amine-reactive labeling reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Comparison of Amine-Reactive Labeling Reagents

The choice of a labeling reagent significantly impacts the outcome of a protein modification study. Key considerations include reaction specificity, labeling efficiency, and the effect of the label on mass spectrometric analysis. Below is a comparative overview of DNFB and two common alternatives: (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) and stable isotope dimethyl labeling.

FeatureThis compound (DNFB)(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP)Stable Isotope Dimethyl Labeling
Target Residues Primarily N-terminal α-amines and Lysine ε-amines.[1][2]Primarily N-terminal α-amines.[3]N-terminal α-amines and Lysine ε-amines.[4]
Reaction Chemistry Nucleophilic Aromatic SubstitutionAcylationReductive Amination
Mass Shift (Monoisotopic) +167.00 Da+565.18 DaLight: +28.03 Da, Heavy: e.g., +32.06 Da (using D2-formaldehyde and NaBH3CN)
Specificity Primarily targets primary amines, but can also react with other nucleophilic residues like Cysteine and Tyrosine, especially at higher pH.[2]High specificity for N-terminal amines at controlled pH (around 8.2).[3]Highly specific to primary amines.
Labeling Efficiency Generally high for accessible primary amines.High, with efficient labeling of the N-terminus.Reported to be highly efficient and can be performed in-solution, on-column, or on-StageTips.[5]
Impact on MS Analysis The dinitrophenyl group can enhance UV detection but may not significantly improve ionization efficiency in ESI-MS.Introduces a permanent positive charge, which significantly enhances ionization efficiency and can simplify fragmentation patterns.[3]Can enhance ionization efficiency and produces characteristic fragment ions (e.g., a strong a1 ion) that can aid in peptide identification.[6]
Side Reactions Can modify Cysteine, Tyrosine, and Histidine residues.[2]Minimal side reactions reported under optimal conditions.Generally, very few side reactions are observed.
Quantitative Capability Primarily used for qualitative identification of N-termini. Quantitative applications are less common and require isotopic variants.Can be used for relative quantification when isotopic variants (light/heavy) are employed.Excellent for relative quantification using light, intermediate, and heavy isotopic labels.[4]
Cost Reagents are relatively inexpensive.Reagents are more expensive than those for dimethyl labeling.Reagents (formaldehyde and a reducing agent) are very cost-effective.[4]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful validation of protein modifications. Below are representative protocols for protein labeling with DNFB, TMPP, and stable isotope dimethyl labeling in a bottom-up proteomics workflow.

Protocol 1: DNFB Labeling for Bottom-Up Proteomics

This protocol is adapted for a typical bottom-up proteomics workflow.

Materials:

  • Protein extract

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin (mass spectrometry grade)

  • This compound (DNFB) solution (e.g., 10 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (50 mM, pH 8.5)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion:

    • Dilute the sample with 50 mM sodium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • DNFB Labeling of Peptides:

    • Adjust the pH of the peptide solution to 8.5 with sodium bicarbonate buffer.

    • Add a 5-fold molar excess of DNFB solution to the peptide mixture.

    • Incubate at room temperature for 1 hour with gentle agitation.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

    • Acidify the sample with formic acid to a final pH of <3.

    • Desalt the labeled peptides using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted and labeled peptides by LC-MS/MS.

Protocol 2: TMPP Labeling of Peptides

Materials:

  • Peptide digest

  • (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) solution (10 mg/mL in acetonitrile)

  • HEPES buffer (100 mM, pH 8.2)

  • Tris buffer (for quenching)

  • Formic acid (FA)

  • C18 desalting spin columns

Procedure:

  • Sample Preparation:

    • Resuspend the peptide digest in 100 mM HEPES buffer (pH 8.2).

  • TMPP Labeling:

    • Add a 5 to 10-fold molar excess of the TMPP solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding Tris buffer to consume any unreacted TMPP reagent.

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1%.

    • Desalt the labeled peptide sample using a C18 spin column.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide solution by LC-MS/MS.

Protocol 3: Stable Isotope Dimethyl Labeling of Peptides

Materials:

  • Peptide digest from two samples (e.g., control and treated)

  • "Light" labeling solution: 4% (v/v) CH2O in water

  • "Heavy" labeling solution: 4% (v/v) 13CD2O in water

  • Reducing agent: 0.6 M NaBH3CN in water (prepare fresh)

  • Quenching solution: 1% (v/v) ammonia

  • Acidification solution: 5% (v/v) formic acid

  • C18 desalting spin columns

Procedure:

  • Sample Preparation:

  • Labeling:

    • To the "light" sample, add 4 µL of the "light" labeling solution.

    • To the "heavy" sample, add 4 µL of the "heavy" labeling solution.

    • Vortex briefly and spin down.

  • Reduction:

    • Add 4 µL of the freshly prepared reducing agent to each sample.

    • Vortex briefly and incubate at room temperature for 1 hour.[7]

  • Quenching, Pooling, and Cleanup:

    • Add 8 µL of the quenching solution to each sample to stop the reaction.[7]

    • Combine the "light" and "heavy" labeled samples.

    • Acidify the pooled sample with the acidification solution to a final pH of <3.

    • Desalt the pooled sample using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the desalted sample by LC-MS/MS.

Experimental Workflows and Data Analysis

The validation of protein modifications by mass spectrometry follows a structured workflow, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Amine Labeling cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 l1 DNFB p3->l1 l2 TMPP p3->l2 l3 Dimethyl Labeling p3->l3 a1 LC-MS/MS Analysis l1->a1 l2->a1 l3->a1 a2 Database Search a1->a2 a3 Data Interpretation a2->a3

A generalized workflow for the analysis of protein amine modifications.
Data Analysis Considerations for DNFB-labeled Peptides

When analyzing mass spectrometry data of DNFB-labeled peptides, the following points should be considered:

  • Mass Shift: The dinitrophenyl group adds a monoisotopic mass of 167.00 Da to the modified amine. This mass shift needs to be specified as a variable modification in the database search parameters.

  • Variable Modifications: In addition to the primary amine modification, potential side reactions with Cysteine (+167.00 Da), Tyrosine (+167.00 Da), and Histidine (+167.00 Da) should also be included as variable modifications in the search to identify off-target labeling.

  • Database Search: The acquired MS/MS spectra are searched against a protein database to identify the peptides. The search algorithm will attempt to match the experimental spectra to theoretical spectra of peptides from the database, considering the specified mass shifts of the DNFB label.

  • Validation: Identified modified peptides should be manually inspected to ensure high-quality spectral matches and correct assignment of the modification site.

DNFB-Induced Signaling Pathway

DNFB is known to induce inflammatory responses. One such pathway involves the production of reactive oxygen species (ROS), which in turn activates the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, leading to the expression of pro-inflammatory cytokines like macrophage inflammatory protein-2 (MIP-2).[3][7]

signaling_pathway cluster_nfkb DNFB This compound (DNFB) ROS Reactive Oxygen Species (ROS) DNFB->ROS induces MAPK MAP Kinase (e.g., p38, JNK, ERK) ROS->MAPK activates IKK IκB Kinase (IKK) ROS->IKK activates NFkB_active Active NF-κB (Nuclear Translocation) MAPK->NFkB_active activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits MIP2 MIP-2 Gene Expression NFkB_active->MIP2 promotes

References

Measuring Glutathione S-Transferase Activity: A Comparative Guide to Substrate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Glutathione (B108866) S-Transferase (GST) activity is crucial for understanding cellular detoxification, drug metabolism, and oxidative stress. The conventional and most widely used substrate for this purpose is 1-Chloro-2,4-dinitrobenzene (CDNB). However, the landscape of GST research is evolving, with alternative substrates offering greater specificity towards particular GST isoforms. This guide provides an objective comparison of CDNB with two such alternatives: Ethacrynic Acid (EA) and 4-Nitrophenethyl Bromide (4-NPB), supported by experimental data and detailed protocols.

Glutathione S-Transferases (GSTs) are a diverse family of enzymes that play a central role in the detoxification of a wide array of electrophilic compounds by catalyzing their conjugation with reduced glutathione (GSH).[1] This process renders the xenobiotics more water-soluble and facilitates their excretion from the cell. The choice of substrate for measuring GST activity is critical, as it determines the assay's sensitivity and specificity towards the various GST isoenzymes.

The Universal Substrate: 1-Chloro-2,4-dinitrobenzene (CDNB)

1-Chloro-2,4-dinitrobenzene (CDNB) is a broad-spectrum substrate that reacts with most cytosolic GST isoforms, making it the standard choice for measuring total GST activity in cell lysates and tissue homogenates.[2][3] The reaction between CDNB and GSH, catalyzed by GST, results in the formation of a thioether conjugate, S-(2,4-dinitrophenyl)glutathione, which can be conveniently monitored by the increase in absorbance at 340 nm.[4][5]

An Alternative for Pi and Mu Classes: Ethacrynic Acid (EA)

Ethacrynic acid (EA), a potent diuretic, is also a substrate for certain GST isoforms, particularly those belonging to the Pi (π) and Mu (μ) classes.[4][6][7] While it is also widely known as a GST inhibitor, its substrate activity can be harnessed to selectively measure the activity of these specific GST classes.[4][6][8] The enzymatic conjugation of EA with GSH forms a thioether derivative, and the reaction can be monitored by the change in absorbance at 270 nm.[7]

A Specific Substrate for the Theta Class: 4-Nitrophenethyl Bromide (4-NPB)

4-Nitrophenethyl bromide (4-NPB) has been identified as a specific substrate for the Theta (θ) class of GSTs, particularly the GSTT1-1 isoform.[9][10] This specificity makes it a valuable tool for researchers interested in the activity of this particular GST family, which is involved in the metabolism of a variety of environmental and industrial chemicals. The enzymatic reaction between 4-NPB and GSH can be monitored to determine GSTT1-1 activity.

Quantitative Comparison of Substrate Performance

The selection of an appropriate substrate often depends on the specific research question and the GST isoforms of interest. A direct comparison of the kinetic parameters of these substrates provides valuable insights into their relative performance. The following table summarizes the available kinetic data for CDNB, EA, and 4-NPB with various GSTs.

SubstrateGST Source/IsoformKm (mM)Vmax (µmol/min/mg)Specific Activity (µmol/min/mg)
1-Chloro-2,4-dinitrobenzene (CDNB) African Catfish (Ovary)1.02.5-
African Catfish (Testis)0.8325-
Housefly (I1 Isoform)0.15--
Ethacrynic Acid (EA) Rat Liver0.0940.533-
African Catfish (Ovary)--0.04 ± 0.005
African Catfish (Testis)--0.02 ± 0.003
4-Nitrophenethyl Bromide (4-NPB) African Catfish (Ovary)--0.03 ± 0.002
African Catfish (Testis)--0.08 ± 0.007

Note: The kinetic parameters can vary depending on the specific experimental conditions, including pH, temperature, and buffer composition. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for utilizing each of these substrates to measure GST activity are provided below.

Experimental Workflow for GST Activity Assay

GST Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Reduced Glutathione (GSH) - Substrate Stock (CDNB, EA, or 4-NPB) reaction_mix Prepare Reaction Mixture: - Buffer - GSH - Sample reagents->reaction_mix sample Prepare Sample: - Cell Lysate - Tissue Homogenate - Purified Enzyme sample->reaction_mix initiate Initiate Reaction: Add Substrate reaction_mix->initiate measure Kinetic Measurement: Monitor Absorbance Change initiate->measure calculate_rate Calculate Rate of Reaction (ΔAbs/min) measure->calculate_rate calculate_activity Calculate GST Activity (using Molar Extinction Coefficient) calculate_rate->calculate_activity

Caption: A generalized workflow for determining GST activity using a spectrophotometric assay.

GST Activity Assay using 1-Chloro-2,4-dinitrobenzene (CDNB)

This protocol is a standard method for measuring total GST activity.[2]

Materials:

  • 100 mM Potassium phosphate (B84403) buffer, pH 6.5

  • 100 mM Reduced Glutathione (GSH) solution (prepare fresh)

  • 100 mM CDNB solution in ethanol

  • Sample (cell lysate, tissue homogenate, or purified GST)

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Reaction Cocktail: Prepare a reaction cocktail containing:

    • 980 µL of 100 mM potassium phosphate buffer, pH 6.5

    • 10 µL of 100 mM GSH

    • 10 µL of 100 mM CDNB

  • Blank: To a cuvette, add 900 µL of the reaction cocktail and 100 µL of sample buffer (without enzyme). Use this to zero the spectrophotometer at 340 nm.

  • Sample Measurement: To a separate cuvette, add 900 µL of the reaction cocktail and 100 µL of your sample.

  • Kinetic Reading: Immediately after adding the sample, mix by inverting and start recording the absorbance at 340 nm every 30 seconds for 5 minutes.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the GST activity using the following formula: Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * Vt / Vs Where:

      • ε (molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione) = 9.6 mM-1cm-1

      • l = path length of the cuvette (usually 1 cm)

      • Vt = total volume of the assay (in mL)

      • Vs = volume of the sample added (in mL)

GST Activity Assay using Ethacrynic Acid (EA)

This assay is more specific for certain GST isoforms, such as those in the Pi and Mu classes.[7]

Materials:

  • 100 mM Potassium phosphate buffer, pH 6.5

  • 100 mM Reduced Glutathione (GSH) solution (prepare fresh)

  • 10 mM Ethacrynic Acid (EA) solution in ethanol

  • Sample (cell lysate, tissue homogenate, or purified GST)

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or microplate reader capable of reading at 270 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • GSH to a final concentration of 1 mM

    • Sample containing GST

  • Blank: Prepare a blank cuvette with the same components but without the enzyme. Use this to zero the spectrophotometer at 270 nm.

  • Initiate Reaction: Start the reaction by adding EA to a final concentration of 0.2 mM.

  • Kinetic Reading: Immediately mix and monitor the increase in absorbance at 270 nm over time.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA270/min) from the linear portion of the curve.

    • Calculate the GST activity using the Beer-Lambert law. The molar extinction coefficient for the EA-glutathione conjugate must be determined experimentally or obtained from the literature.

GST Activity Assay using 4-Nitrophenethyl Bromide (4-NPB)

This assay is specific for Theta-class GSTs, such as GSTT1-1.[9]

Materials:

  • 100 mM Potassium phosphate buffer, pH 6.5

  • 100 mM Reduced Glutathione (GSH) solution (prepare fresh)

  • 10 mM 4-Nitrophenethyl Bromide (4-NPB) solution in a suitable solvent (e.g., ethanol)

  • Sample (containing GSTT1-1)

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, GSH, and the sample in a cuvette.

  • Blank: Prepare a blank with all components except the enzyme.

  • Initiate Reaction: Start the reaction by adding 4-NPB.

  • Kinetic Reading: Monitor the reaction by following the change in absorbance at a specific wavelength. The optimal wavelength for monitoring the product of the 4-NPB and glutathione reaction needs to be determined based on the absorbance spectrum of the conjugate.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔAbs/min).

    • Calculate the GST activity using the Beer-Lambert law, which requires the molar extinction coefficient of the S-(4-nitrophenethyl)glutathione product.

Signaling Pathways and Logical Relationships

The choice of substrate is intrinsically linked to the specific GST isoform being investigated, which in turn can be part of distinct cellular signaling and detoxification pathways.

GST_Substrate_Specificity cluster_substrates Substrates cluster_isoforms GST Isoforms cluster_pathways Cellular Roles CDNB 1-Chloro-2,4-dinitrobenzene (CDNB) GST_Alpha Alpha (α) CDNB->GST_Alpha Broad GST_Mu Mu (μ) CDNB->GST_Mu Broad GST_Pi Pi (π) CDNB->GST_Pi Broad GST_Other Other Isoforms CDNB->GST_Other Broad EA Ethacrynic Acid (EA) EA->GST_Mu Specific EA->GST_Pi Specific NPB 4-Nitrophenethyl Bromide (4-NPB) GST_Theta Theta (θ) NPB->GST_Theta Specific Detox General Detoxification GST_Alpha->Detox GST_Mu->Detox Drug_Metabolism Drug Metabolism GST_Pi->Drug_Metabolism GST_Theta->Detox Oxidative_Stress Oxidative Stress Response GST_Other->Oxidative_Stress

Caption: Relationship between GST substrates, isoform specificity, and cellular functions.

Conclusion

While CDNB remains a valuable tool for assessing total GST activity, the use of alternative substrates like Ethacrynic Acid and 4-Nitrophenethyl Bromide provides researchers with the means to dissect the contributions of specific GST isoform classes. The choice of substrate should be guided by the specific aims of the study. For comprehensive analysis, employing a panel of these substrates can offer a more detailed picture of the GST activity profile within a biological sample. The protocols provided herein offer a starting point for the implementation of these assays in the laboratory.

References

A Comparative Guide to the Quantitative Analysis of 1-Bromo-2,4-dinitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products and quantitative analysis of 1-bromo-2,4-dinitrobenzene, a versatile reagent in bioconjugation and synthesis. We present experimental data, detailed protocols, and comparisons with common alternatives to assist in methodological selection and optimization.

Performance Comparison: this compound in Nucleophilic Aromatic Substitution

This compound is highly reactive towards nucleophiles due to the two electron-withdrawing nitro groups positioned ortho and para to the bromine atom. This reactivity makes it a valuable tool for the derivatization of amines and thiols through nucleophilic aromatic substitution (SNAr).

Reaction with Amines

The reaction of this compound with primary and secondary amines yields N-(2,4-dinitrophenyl)amines. These derivatives are historically significant in protein chemistry, notably in the Sanger method for N-terminal amino acid identification.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2,4-DinitrodiphenylamineMicrowave, 125°C, EtOH65.35[1]
Piperidine (B6355638)1-(2,4-Dinitrophenyl)piperidine95% Ethanol (B145695), 25°CNot specified[2]
Reaction with Thiols

Thiols, being potent nucleophiles, readily react with this compound to form stable thioether linkages. This reaction is widely used in biochemical studies to probe the function of cysteine residues in proteins and to quantify glutathione (B108866) levels.

NucleophileProductReaction ConditionsYield (%)Reference
GlutathioneS-(2,4-dinitrophenyl)glutathioneRat liver cytosolNot specified[3]
CysteineS-(2,4-dinitrophenyl)cysteineNot specifiedNot specified

Comparison with Alternative Reagents

For Amine Derivatization: Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene)

1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is the most common alternative for labeling the N-terminal amino acids of polypeptides.[4] The reactivity of halodinitrobenzenes generally follows the order F > Cl > Br > I. Kinetic studies of the reaction with piperidine in ethanol demonstrate this trend.

ReagentSpecific Rate Constant (L mol⁻¹ min⁻¹) at 25°C
1-Fluoro-2,4-dinitrobenzene50-100 times faster than chloro derivative
1-Chloro-2,4-dinitrobenzene> this compound
This compound> 1-Iodo-2,4-dinitrobenzene

Data derived from a conductometric study of the reaction with piperidine in 95% ethanol.[2]

For Thiol Derivatization: Maleimides

Maleimides are a class of reagents that exhibit high selectivity for thiol groups, reacting via a Michael addition to form a stable thioether bond. They are widely used for labeling proteins and other biomolecules containing cysteine residues.[5][6][7]

Reagent ClassReaction TypeSelectivity
This compoundNucleophilic Aromatic SubstitutionReacts with amines and thiols
MaleimidesMichael AdditionHighly selective for thiols

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, piperidine)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the amine (1.1-2 equivalents) and sodium bicarbonate (2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example gradient):

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Time (min)% B
020
2080
2580
2620
3020

Procedure:

  • Prepare a standard curve using known concentrations of the purified dinitrophenyl derivative.

  • Dissolve the reaction product in a suitable solvent (e.g., acetonitrile).

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the product at a suitable wavelength (typically around 360 nm for dinitrophenyl derivatives).

  • Quantify the product by comparing its peak area to the standard curve.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene)[8]

Procedure:

  • Accurately weigh a known amount of the reaction product and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse).

  • Integrate a well-resolved signal from the product and a signal from the internal standard.

  • Calculate the concentration of the product using the following equation:

    Concentration_product = (Integral_product / N_protons_product) * (N_protons_IS / Integral_IS) * (Moles_IS / Volume)

    Where:

    • N_protons is the number of protons giving rise to the integrated signal.

    • IS refers to the internal standard.

Visualizing Reaction Pathways and Workflows

SNAr_Mechanism reagents This compound + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Attack at C-Br product 2,4-Dinitrophenyl-Nu + Br- meisenheimer->product Loss of Bromide HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification reaction_mixture Reaction Mixture dissolution Dissolve in Mobile Phase reaction_mixture->dissolution filtration Filter through 0.45 µm filter dissolution->filtration injection Inject onto C18 Column filtration->injection separation Gradient Elution injection->separation detection UV-Vis Detection (360 nm) separation->detection peak_integration Integrate Product Peak detection->peak_integration std_curve Compare to Standard Curve peak_integration->std_curve concentration Determine Concentration std_curve->concentration qNMR_Logic start Start prep_sample Prepare sample with known mass of product and internal standard start->prep_sample acquire_spectrum Acquire 1H NMR spectrum with quantitative parameters prep_sample->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate characteristic signals of product and internal standard process_spectrum->integrate_signals calculate_concentration Calculate product concentration integrate_signals->calculate_concentration end End calculate_concentration->end

References

Assessing the Specificity of 1-Bromo-2,4-dinitrobenzene for Thiol Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of proteins is a cornerstone of modern biochemical research and therapeutic development. The ability to specifically label cysteine residues, owing to the unique reactivity of their thiol groups, is particularly valuable. 1-Bromo-2,4-dinitrobenzene (DNFB) is a well-established reagent utilized for this purpose. This guide provides an objective comparison of DNFB's performance against other common thiol-labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to Thiol Labeling and the Role of DNFB

The thiol group of cysteine is a potent nucleophile, making it a prime target for covalent labeling with electrophilic reagents. This specific modification allows for the introduction of probes, tags, and crosslinkers to study protein structure, function, and interactions. This compound, a member of the halo-nitroaromatic family of compounds, reacts with nucleophiles via nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the benzene (B151609) ring towards attack, facilitating the displacement of the bromide ion by a nucleophile, such as the thiolate anion of a cysteine residue.

However, the electrophilic nature of DNFB raises questions about its specificity. Other nucleophilic amino acid residues, such as lysine (B10760008) (primary amine), histidine (imidazole ring), and methionine (thioether), could potentially react, leading to off-target labeling and confounding experimental results. Therefore, a thorough assessment of its specificity is crucial.

Comparison with Alternative Thiol Labeling Reagents

The most widely used alternatives to halo-nitroaromatic compounds for thiol labeling are maleimides and iodoacetamides. Each class of reagent possesses distinct reactivity profiles and specificities.

  • Maleimides: These reagents react with thiols via a Michael addition. They are generally considered to be highly selective for cysteines, especially at neutral pH.

  • Iodoacetamides: These are haloacetyl compounds that react with thiols through a nucleophilic substitution reaction, forming a stable thioether bond. While effective, they can exhibit some off-target reactivity, particularly with histidine and methionine residues at higher pH or with prolonged reaction times.

A related compound, 2,4-dinitrophenyl [14C]cysteinyl disulfide, has been shown to have thiol selectivity superior to that of N-[14C]ethylmaleimide, a common maleimide (B117702) reagent.[1] Conversely, 1-Fluoro-2,4-dinitrobenzene (FDNB), a close analog of DNFB, is known to react with the N-terminal amino group of peptides and proteins, as well as other basic nucleophilic groups in amino acid residues, highlighting the potential for off-target reactions.[2]

Quantitative Comparison of Thiol Labeling Specificity

Reagent ClassTarget Residue(s)Potential Off-Target ResiduesGeneral SpecificityKey Considerations
This compound (DNFB) Cysteine (Thiol)Lysine (Amine), Histidine (Imidazole), N-terminus (Amine)ModerateReaction with primary amines is a significant side reaction.
Maleimides Cysteine (Thiol)Lysine (Amine) at high pHHighGenerally the most thiol-specific reagent class.
Iodoacetamides Cysteine (Thiol)Histidine (Imidazole), Methionine (Thioether)Moderate to HighSpecificity is pH-dependent; lower pH favors thiol reaction.

Experimental Protocols

To empirically determine the specificity of a thiol labeling reagent like DNFB within a specific experimental context, a competitive labeling experiment can be performed.

Protocol: Competitive Labeling Assay to Assess Thiol Reagent Specificity

Objective: To determine the relative reactivity of a thiol labeling reagent (e.g., DNFB) towards cysteine versus other potentially reactive amino acids using a model peptide.

Materials:

  • Model peptide containing a single cysteine and other potentially reactive residues (e.g., Ac-Cys-Lys-His-Gly-NH2)

  • This compound (DNFB)

  • Alternative thiol labeling reagent for comparison (e.g., N-ethylmaleimide)

  • Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

  • HPLC system with a C18 column

  • Mass spectrometer (for peak identification)

Procedure:

  • Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1 mM.

  • Reagent Preparation: Prepare stock solutions of DNFB and the alternative reagent in a suitable organic solvent (e.g., DMF or DMSO) at a concentration of 100 mM.

  • Labeling Reaction:

    • To 100 µL of the peptide solution, add 1 µL of the DNFB stock solution (final concentration 1 mM).

    • In a separate reaction, to 100 µL of the peptide solution, add 1 µL of the alternative reagent stock solution.

    • Incubate the reactions at room temperature for various time points (e.g., 10 min, 30 min, 60 min, 120 min).

  • Quenching: At each time point, take a 20 µL aliquot of the reaction mixture and add it to 20 µL of the quenching solution to stop the reaction.

  • Analysis by LC-MS:

    • Inject the quenched samples onto the HPLC system.

    • Separate the labeled and unlabeled peptides using a suitable gradient.

    • Monitor the elution profile using UV detection and mass spectrometry.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled peptide, the thiol-labeled peptide, and any off-target labeled peptides by their mass-to-charge ratio.

    • Quantify the peak areas for each species at each time point.

    • Calculate the percentage of on-target (cysteine) labeling and off-target labeling for each reagent over time.

Visualizing the Labeling Process

To better understand the chemical reactions and experimental workflow, the following diagrams are provided.

Reaction of this compound with a Thiol

G cluster_reactants Reactants cluster_products Products DNFB This compound Product Dinitrophenyl-S-Protein DNFB->Product + Protein-SH Thiol Protein-SH (Cysteine) HBr HBr G start Start: Model Peptide Solution reagent Add Labeling Reagent (e.g., DNFB) start->reagent incubate Incubate at RT reagent->incubate quench Quench Reaction incubate->quench analyze LC-MS Analysis quench->analyze data Data Analysis: Quantify On- and Off-Target Labeling analyze->data

References

Navigating the Landscape of Protein Carbonylation Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein carbonylation—a key indicator of oxidative stress—is paramount. This guide provides a comprehensive comparison of the widely used 2,4-dinitrophenylhydrazine (B122626) (DNPH)-based method with its alternatives for the proteomic analysis of carbonylated proteins.

Protein carbonylation is an irreversible post-translational modification that can lead to loss of protein function and is implicated in numerous diseases.[1] The study of these modifications provides critical insights into disease mechanisms and potential therapeutic targets. This guide will delve into the experimental protocols, comparative performance, and data presentation of the primary methods used to analyze protein carbonylation.

Comparison of Methods for Protein Carbonylation Detection

The selection of a method for detecting carbonylated proteins depends on several factors, including the sample type, the need for quantification, and the desired downstream analysis (e.g., identification of specific carbonylated proteins). The following table summarizes the key quantitative and qualitative aspects of the most common methods.

MethodPrincipleAdvantagesDisadvantagesThroughput
DNPH-based Assays Derivatization of carbonyl groups with DNPH, followed by spectrophotometric, ELISA, or Western blot detection.[2][3]Well-established, versatile (multiple detection formats), and relatively inexpensive.[2]Potential for non-specific binding, interference from heme-containing proteins, and the derivatization may affect protein mobility in gels.[4][5]Low to Medium
Biotin (B1667282) Hydrazide Carbonyl groups are labeled with biotin hydrazide, allowing for avidin-based affinity enrichment and detection.[1]High specificity of biotin-avidin interaction enables efficient enrichment of carbonylated proteins for mass spectrometry analysis.[1]Can be more expensive than DNPH methods; potential for endogenous biotin interference.Medium
Fluorescent Probes Reagents like fluorescein-5-thiosemicarbazide (B1364854) directly label carbonyl groups, enabling in-gel fluorescence detection.[2]High sensitivity, avoids the need for antibodies, and can be less expensive than Western blotting.[2]May require specialized imaging equipment; potential for non-specific staining.Medium to High
Mass Spectrometry (Label-free) Direct detection of mass shifts resulting from carbonylation on peptides.Provides site-specific identification of carbonylation without derivatization.Lower sensitivity for low-abundance carbonylated proteins; data analysis can be complex.High

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments discussed.

Protocol 1: DNPH-Based Detection of Protein Carbonylation (OxyBlot)

This protocol is a common method for detecting carbonylated proteins in a complex mixture using 2D gel electrophoresis and Western blotting.[6][7]

Materials:

  • Protein sample (e.g., cell lysate, tissue homogenate)

  • 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl

  • 2 M HCl (for control)

  • 20% Trichloroacetic acid (TCA)

  • Ethanol/Ethyl acetate (B1210297) (1:1, v/v)

  • Urea-based lysis buffer

  • Antibodies specific for DNP-derivatized proteins

  • Standard Western blotting reagents and equipment

Procedure:

  • Protein Extraction: Prepare protein lysates from cells or tissues in a suitable lysis buffer.

  • DNPH Derivatization:

    • To 5-10 µL of protein sample, add an equal volume of 10 mM DNPH in 2 M HCl.

    • For the negative control, add an equal volume of 2 M HCl to a separate aliquot of the same protein sample.

    • Incubate both samples in the dark at room temperature for 15-30 minutes.

  • Protein Precipitation:

    • Add an equal volume of 20% TCA to each sample.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the proteins.

    • Discard the supernatant.

  • Washing:

    • Wash the protein pellet with 500 µL of ethanol/ethyl acetate (1:1) to remove excess DNPH.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Repeat the wash step two more times.

  • Resuspension:

    • After the final wash, carefully remove all supernatant and air-dry the pellet for a few minutes.

    • Resuspend the pellet in a urea-based lysis buffer suitable for 2D gel electrophoresis.

  • 2D Gel Electrophoresis and Western Blotting:

    • Separate the DNP-derivatized proteins by 2D gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-DNP antibody.

    • Detect the signal using a standard chemiluminescence or fluorescence-based method.

Protocol 2: Enrichment of Carbonylated Proteins using Biotin Hydrazide

This protocol is designed for the selective enrichment of carbonylated proteins for subsequent identification by mass spectrometry.[1]

Materials:

  • Protein sample

  • Biotin hydrazide

  • Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Avidin (B1170675) or streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8 or biotin-containing buffer for monomeric avidin)

Procedure:

  • Protein Preparation: Extract and quantify proteins from the biological sample.

  • Biotin Hydrazide Labeling:

    • Incubate the protein sample with biotin hydrazide in the coupling buffer for 2 hours at room temperature.

    • Remove excess biotin hydrazide by dialysis or gel filtration.

  • Affinity Enrichment:

    • Incubate the biotin-labeled protein sample with avidin or streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound carbonylated proteins using the appropriate elution buffer.

  • Downstream Analysis:

    • The eluted proteins can be identified by mass spectrometry after in-solution or in-gel digestion.

Visualizing the Workflow: DNPH-Based Proteomic Analysis

The following diagram illustrates the typical workflow for identifying carbonylated proteins using the DNPH-based method coupled with 2D gel electrophoresis and mass spectrometry.

DNPH_Workflow ProteinSample Protein Sample DNPH_Derivatization DNPH Derivatization ProteinSample->DNPH_Derivatization TwoD_PAGE 2D-PAGE Separation DNPH_Derivatization->TwoD_PAGE Western_Blot Western Blot (Anti-DNP) TwoD_PAGE->Western_Blot Spot_Excision Spot Excision TwoD_PAGE->Spot_Excision Image_Analysis Image Analysis (Spot Detection) Western_Blot->Image_Analysis Image_Analysis->Spot_Excision InGel_Digestion In-Gel Digestion Spot_Excision->InGel_Digestion MS_Analysis Mass Spectrometry (MS/MS) InGel_Digestion->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

Caption: Workflow for identifying carbonylated proteins using DNPH derivatization.

Signaling Pathways and Logical Relationships

Protein carbonylation is not a signaling pathway itself but rather a consequence of cellular processes that generate reactive oxygen species (ROS). The following diagram illustrates the relationship between oxidative stress and protein carbonylation.

Oxidative_Stress_Pathway Cellular_Stress Cellular Stress (e.g., UV, toxins) ROS_Production Increased ROS Production Cellular_Stress->ROS_Production Mitochondria Mitochondria Mitochondria->ROS_Production Enzymatic_Rxns Enzymatic Reactions (e.g., NADPH oxidase) Enzymatic_Rxns->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Defense Antioxidant Defense (e.g., SOD, Catalase) Antioxidant_Defense->ROS_Production Inhibits Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Carbonylation Protein Carbonylation Protein_Oxidation->Protein_Carbonylation Loss_of_Function Loss of Protein Function Protein_Carbonylation->Loss_of_Function Secondary_Carbonylation Secondary Carbonylation (Aldehyde Adducts) Lipid_Peroxidation->Secondary_Carbonylation Secondary_Carbonylation->Protein_Carbonylation Cellular_Damage Cellular Damage Loss_of_Function->Cellular_Damage

Caption: The link between oxidative stress and protein carbonylation.

References

A Comparative Guide to the Kinetic Parameters of Glutathione S-Transferase with Various Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathione (B108866) S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification, catalysing the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds. This process renders xenobiotics and endogenous toxic products more water-soluble, facilitating their excretion. The efficiency of this conjugation varies significantly depending on the substrate, a key consideration in drug development and toxicology research. This guide provides a comparative analysis of the kinetic parameters of GSTs with different substrates, supported by experimental data and detailed protocols.

Comparative Kinetic Parameters of GSTs

The catalytic efficiency of GSTs with various substrates can be compared by examining their Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

The following table summarizes the kinetic parameters of GSTs from different sources with a variety of substrates. It is important to note that direct comparisons should be made with caution, as experimental conditions such as pH, temperature, and enzyme source can influence these values.

Enzyme SourceSubstrateKm (mM)Vmax (EU/mg protein)kcat (min⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Bovine Erythrocytes1-Chloro-2,4-dinitrobenzene (B32670) (CDNB)0.7447 ± 0.0007402.63 ± 4.99114362.56 x 10⁵[1]
Bovine ErythrocytesReduced Glutathione (GSH)0.3257 ± 0.001288.00 ± 2.304772.44 x 10⁴[1]
Rat Liver (GST A1-1)NonenalValue not specifiedValue not specifiedValue not specified1.5 x 10⁶[2]
Rat Liver (GST A4-4)4-Hydroxynonenal (HNE)Value not specifiedValue not specifiedValue not specified>10⁶[3]
Sorghum (GST A1/A1)1-Chloro-2,4-dinitrobenzene (CDNB)Kinetic data follows a random, rapid-equilibrium bireactant modelHigh activity observedValue not specifiedValue not specified[4]
Sorghum (GST A1/A1)MetolachlorValue not specifiedLow activity observedValue not specifiedValue not specified[4]
Sorghum (GST B1/B2)1-Chloro-2,4-dinitrobenzene (CDNB)Value not specifiedLow activity observedValue not specifiedValue not specified[4]
Sorghum (GST B1/B2)MetolachlorKinetics fit a multisite enzyme modelHigh activity observedValue not specifiedValue not specified[4]

EU/mg protein: Enzyme units per milligram of protein.

Experimental Protocols

The determination of GST kinetic parameters typically involves a spectrophotometric assay that monitors the formation of the glutathione-S-conjugate over time. The most common assay utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a universal substrate.

Standard GST Kinetic Assay using CDNB

This protocol is adapted from several sources and provides a general procedure for determining GST activity.[5][6][7]

Materials:

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Quartz cuvettes or 96-well UV-transparent plates

  • Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 6.5)

  • Reduced L-glutathione (GSH) solution (e.g., 100 mM)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

  • Purified GST enzyme or cell/tissue lysate containing GST

  • Sample buffer for dilutions

Procedure:

  • Preparation of Reaction Mixture: Prepare a fresh reaction mixture containing phosphate buffer, GSH, and CDNB. A typical reaction cocktail for a 1 mL assay would consist of 980 µL of buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB.[7] The solution may initially appear cloudy but should clear upon mixing.[6][7]

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and program it for a kinetic measurement.[6] Readings are typically taken every 30 seconds for a period of 5 minutes, often after an initial lag time of 1 minute.[6]

  • Assay Initiation:

    • Cuvette-based assay: Add 1 mL of the reaction mixture to a quartz cuvette and place it in the spectrophotometer to record a blank reading. To initiate the reaction, add a small volume (e.g., 2-50 µL) of the GST sample to the cuvette, mix by inverting, and immediately start recording the absorbance.[6]

    • 96-well plate assay: Add the reaction mixture to the wells of a 96-well plate. To initiate the reaction, add the GST sample to each well. Mix gently by shaking the plate for a few seconds.[6]

  • Data Acquisition: Record the change in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the GST activity.[6]

  • Calculation of Kinetic Parameters:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The change in absorbance per minute (ΔA₃₄₀/min) is used for this calculation.[6]

    • To determine Km and Vmax, the assay is performed with varying concentrations of one substrate (e.g., CDNB) while keeping the other substrate (GSH) at a saturating concentration.[8][9]

    • The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot to calculate the Km and Vmax values.[1] The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for determining GST kinetic parameters and the fundamental GST-catalyzed detoxification pathway.

GST_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, GSH, Substrate) mix Prepare Reaction Mixture reagents->mix enzyme Prepare Enzyme Sample (Purified or Lysate) initiate Initiate Reaction (Add Enzyme to Mixture) enzyme->initiate mix->initiate spectro Spectrophotometer Setup (340 nm, Kinetic Mode) spectro->initiate measure Measure Absorbance Change (ΔA340/min) initiate->measure velocity Calculate Initial Velocity (V₀) measure->velocity plot Generate Michaelis-Menten or Lineweaver-Burk Plot velocity->plot params Determine Kinetic Parameters (Km, Vmax, kcat) plot->params

Caption: Experimental workflow for determining GST kinetic parameters.

GST_Detoxification_Pathway cluster_inputs Inputs cluster_enzyme Enzymatic Reaction cluster_outputs Outputs Xenobiotic Electrophilic Substrate (Xenobiotic/Toxin) GST Glutathione S-Transferase (GST) Xenobiotic->GST GSH Reduced Glutathione (GSH) GSH->GST Conjugate Glutathione-S-Conjugate (More water-soluble) GST->Conjugate Conjugation Excretion Cellular Excretion Conjugate->Excretion

Caption: The GST-catalyzed detoxification pathway.

References

A Comparative Guide to Validated HPLC Methods for 1-Bromo-2,4-dinitrobenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 1-Bromo-2,4-dinitrobenzene is critical for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods applicable to the analysis of this compound, complete with experimental protocols, validation data, and workflow visualizations.

While publicly available, fully validated methods specifically for this compound are scarce, this guide leverages a comprehensive, validated method for a structurally analogous compound, 1-Bromo-3-butoxy-5-nitrobenzene, to provide a benchmark for performance on a standard C18 column. This is compared with an alternative method utilizing a specialized reversed-phase column for direct analysis of this compound.

Comparison of HPLC Methodologies

Two distinct HPLC methods are presented for the analysis of this compound. Method A is a fully validated method for a closely related analogue on a conventional C18 column, while Method B outlines conditions for the direct analysis of this compound on a specialized Newcrom R1 column.

ParameterMethod A: C18 Reversed-PhaseMethod B: Specialized Reversed-Phase
Analyte 1-Bromo-3-butoxy-5-nitrobenzene (analogue)This compound
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Newcrom R1
Mobile Phase Acetonitrile (B52724) and Water (70:30, v/v)Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/minNot Specified
Detection UV at 254 nmNot Specified
Column Temp. 30°CNot Specified

Performance and Validation Data Summary

The following table summarizes the quantitative validation parameters for Method A, conducted in accordance with International Conference on Harmonisation (ICH) guidelines. These parameters represent the expected performance of a robustly validated HPLC method for this class of compounds.

Validation ParameterPerformance Data (Method A)ICH Acceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%80.0% - 120.0%
Precision (%RSD)
- Intraday≤ 2.0%≤ 2.0%
- Interday≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mLReportable
Limit of Quantification (LOQ) ~0.3 µg/mLReportable

Experimental Protocols

A detailed methodology for the validated C18 reversed-phase method (Method A) is provided below. This protocol can be adapted for the analysis of this compound with appropriate validation.

Method A: C18 Reversed-Phase HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform a recovery study by spiking a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Intraday Precision (Repeatability): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Interday Precision (Intermediate Precision): Repeat the analysis on two different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Method B: Specialized Reversed-Phase HPLC

This method is suitable for the analysis of this compound and can be scaled for preparative separation.[1][2]

  • Column: Newcrom R1.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][2]

Visualizing the Workflow and Validation Logic

To further clarify the processes involved in HPLC analysis and method validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep Detection UV Detection Chrom_Sep->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Parameters cluster_precision Precision Levels Method_Validation Method Validation (ICH Q2) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of key HPLC method validation parameters.

References

Safety Operating Guide

Safe Disposal of 1-Bromo-2,4-dinitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 1-Bromo-2,4-dinitrobenzene are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical, and its waste must be managed in accordance with stringent regulatory standards.[1][2][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance by OSHA (29 CFR 1910.1200).[2][4][5] It is toxic if swallowed, inhaled, or comes into contact with skin, and can cause severe skin and eye damage.[2][5] The following table summarizes its key hazard classifications.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 3Toxic if swallowed[2][5]
Acute Dermal ToxicityCategory 3Toxic in contact with skin[2][5]
Acute Inhalation ToxicityCategory 3Toxic if inhaled[2][5]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[2][5]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[2][5]
Skin SensitizationMay OccurMay cause sensitization by skin contact[4]

This data is compiled from multiple Safety Data Sheets (SDS) for this compound.

Experimental Protocol: Spill Management

Immediate and correct response to a spill is the first step in the disposal process. Procedures vary based on the scale of the spill.

Required Personal Protective Equipment (PPE):

  • Standard Handling: Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are mandatory.[6][7]

  • Spill Cleanup: Wear chemical goggles, appropriate protective gloves and clothing, and a NIOSH/MSHA approved respirator.[2][4] For major spills, full-body protective clothing and a self-contained breathing apparatus are required.[4]

Methodology for Minor Spills:

  • Eliminate Ignition Sources: Immediately remove all potential sources of ignition from the area.[4]

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[2][7]

  • Containment: Use dry clean-up procedures; avoid creating dust.[4][7]

  • Collection: Carefully sweep or shovel the spilled solid material.[6][7]

  • Packaging: Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[4][7]

Methodology for Major Spills:

  • Evacuate and Secure: Clear the area of all personnel and move upwind.[4] Secure and control entry to the affected area.[3]

  • Alert Authorities: Immediately notify emergency responders and inform them of the location and nature of the hazard.[4]

  • Prevent Spread: Prevent the spillage from entering drains, sewers, or waterways using barriers of sand, earth, or vermiculite.[3][4]

  • Collection: Once emergency responders have deemed it safe, collect the recoverable product into labeled containers.[4] Solid residues should be collected and sealed in labeled drums for disposal.[4]

  • Decontamination: Wash the spill area thoroughly.[4] Decontaminate all protective clothing and equipment before storage and reuse.[4]

Proper Disposal Protocol

This compound and its containers must be disposed of as hazardous waste.[8] Disposal must adhere to all local, regional, and national hazardous waste regulations.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect surplus and non-recyclable this compound in a suitable, closed, and properly labeled container.[6][7] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Engage Professionals: Contact a licensed professional waste disposal service to manage the disposal of this material.[7] Your EHS office can typically facilitate this.

  • Preferred Disposal Method: Incineration: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber.[1][7][9] This ensures the complete destruction of the hazardous compound.

  • Alternative Disposal Method: Landfill: If appropriate incineration facilities are not available, the compound may be buried in a designated chemical waste landfill.[1] However, this is a less preferred method and is not acceptable for disposal at municipal sewage treatment plants.[1]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in line with regulatory requirements.

Key Environmental Precaution: Do not allow the product to enter drains or the environment.[2][7][10] It is harmful to aquatic organisms.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G cluster_prep Initial Handling & Assessment cluster_spill Spill Response cluster_contain Waste Containment cluster_disposal Final Disposal start Waste Generation or Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe assess Assess Spill Size ppe->assess minor_spill Minor Spill: 1. Remove Ignition Sources 2. Use Dry Cleanup 3. Avoid Dust assess->minor_spill Minor major_spill Major Spill: 1. Evacuate & Secure Area 2. Alert Emergency Services 3. Prevent Spread assess->major_spill Major collect Collect Waste into a Suitable, Closed Container minor_spill->collect major_spill->collect label_waste Label Container as 'Hazardous Waste' (this compound) collect->label_waste contact_ehs Contact Licensed Waste Disposal Service / EHS label_waste->contact_ehs incinerate Preferred Method: Chemical Incineration with Afterburner and Scrubber contact_ehs->incinerate Facility Available landfill Alternative: Secure Chemical Landfill contact_ehs->landfill Incineration Not Available

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling 1-Bromo-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Bromo-2,4-dinitrobenzene, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires strict safety protocols. It is classified as corrosive and toxic, capable of causing severe skin and eye burns.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[2][3][4][5]

Emergency Overview:

  • Appearance: Yellow crystalline powder.[1]

  • Danger! Corrosive. Causes severe eye and skin burns.[1][2] May cause skin sensitization.[1][3] Toxic if swallowed, in contact with skin, or if inhaled.[2][6]

Required Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this chemical, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing severe eye burns and damage.[1][2][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause burns and sensitization.[1]
Body Protection Flame-resistant lab coat and appropriate protective clothing.Protects skin from accidental contact and contamination.[1][2]
Respiratory Protection Use a certified respirator if handling outside of a fume hood or if dust is generated.Prevents inhalation of toxic dust particles.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Handling
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Work Area: All handling of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] Ensure that an eyewash station and safety shower are readily accessible.[1][7]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: When weighing or transferring the solid, do so carefully to minimize dust generation.[1] Use a spatula and a tared container.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[1] Do not ingest or inhale the substance.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][6]

Storage
  • Store this compound in a tightly closed, properly labeled container.[1][2]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible substances.[1][2]

  • Store in a designated corrosives area.[2][7]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][6]
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Designate a specific, labeled hazardous waste container for this compound waste. The container should be made of a compatible material and have a secure lid.

  • Segregation: This chemical is a halogenated nitroaromatic compound. It must be segregated from non-halogenated waste streams.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and absorbent pads, must be placed in the designated hazardous waste container.

Disposal Method
  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Licensed Disposal Contractor: Arrange for the disposal of the hazardous waste through a licensed and qualified hazardous waste disposal contractor.

  • Recommended Treatment: The preferred method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate emission controls. This ensures the complete destruction of the hazardous compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₃BrN₂O₄
Molecular Weight 247.00 g/mol [3]
Melting Point 70-73 °C (158-163 °F)[6]
Boiling Point 288.4 °C at 760 mmHg[8]
Density 1.91 g/cm³[6]
Appearance Yellow crystalline solid[1]
Solubility Slightly soluble in water.[6]

Experimental Protocols and Visualizations

Chemical Spill Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

spill_workflow Chemical Spill Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate seek_medical Seek Medical Attention if Exposed spill->seek_medical alert Alert Supervisor and EHS evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill (Use non-reactive absorbent) contain->cleanup collect Collect Waste in a Sealed, Labeled Container cleanup->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,4-dinitrobenzene

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